JTE-607 free base
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188791-71-1 |
|---|---|
Molecular Formula |
C25H31Cl2N3O5 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1 |
InChI Key |
IPSSXIMJJXSJQB-FQEVSTJZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE-607 free base; |
Origin of Product |
United States |
Foundational & Exploratory
JTE-607 Free Base: An In-depth Technical Guide to its Mechanism of Action on CPSF3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JTE-607, a potent small molecule inhibitor, on its direct target, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). The document details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.
Executive Summary
JTE-607 is a prodrug that, upon intracellular hydrolysis to its active carboxylic acid form (Compound 2), directly inhibits the endonuclease activity of CPSF3. CPSF3 is a critical component of the cleavage and polyadenylation (CPA) complex, responsible for the 3'-end processing of nearly all eukaryotic messenger RNA precursors (pre-mRNAs). By binding to the active site of CPSF3, JTE-607's active metabolite prevents the cleavage of pre-mRNAs, leading to a cascade of cellular events including transcriptional read-through, accumulation of unprocessed mRNA, and the formation of R-loops. This disruption of mRNA maturation ultimately results in potent anti-inflammatory and anti-cancer effects. Notably, the inhibitory action of JTE-607 is highly dependent on the RNA sequence flanking the cleavage site, adding a layer of specificity to its biological activity.
Mechanism of Action
The mechanism of JTE-607's action on CPSF3 can be delineated in a multi-step process:
-
Cellular Uptake and Activation: JTE-607, as a free base, is a prodrug that readily crosses the cell membrane. Intracellularly, it is rapidly hydrolyzed by the carboxylesterase 1 (CES1) to its active form, a carboxylic acid metabolite often referred to as Compound 2.[1][2]
-
Direct Inhibition of CPSF3: The active form of JTE-607 directly targets and binds to the active site of CPSF3 (also known as CPSF73).[3][4] CPSF3 is the catalytic subunit of the CPSF complex, functioning as an endonuclease that cleaves pre-mRNA downstream of the polyadenylation signal. The binding of the JTE-607 metabolite to CPSF3's active site competitively inhibits the binding of pre-mRNA substrates.[3]
-
Disruption of pre-mRNA 3'-End Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs, a crucial step for their maturation. This leads to the accumulation of unprocessed pre-mRNAs within the cell.[4]
-
Downstream Cellular Consequences: The failure to properly process pre-mRNAs triggers several downstream effects:
-
Transcriptional Read-through: The cleavage of pre-mRNA is tightly coupled with the termination of transcription. When cleavage is inhibited, RNA polymerase II continues to transcribe beyond the normal termination site, a phenomenon known as transcriptional read-through.[1][5]
-
R-Loop Formation: The accumulation of unprocessed pre-mRNAs can lead to the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA.[5]
-
Apoptosis in Cancer Cells: In cancer cells, particularly those of hematopoietic origin like acute myeloid leukemia (AML) and Ewing's sarcoma, the disruption of mRNA processing and subsequent cellular stress leads to the induction of apoptosis.[5][6]
-
Inhibition of Cytokine Production: JTE-607 was initially identified as a potent inhibitor of inflammatory cytokine production. This effect is a direct consequence of inhibiting the maturation of cytokine-encoding mRNAs.[7]
-
-
Sequence-Specific Inhibition: A key feature of JTE-607's mechanism is its sequence-specific inhibition of CPSF3. The efficiency of inhibition is highly dependent on the nucleotide sequence surrounding the pre-mRNA cleavage site.[8][9][10][11][12] This sequence-dependent activity may explain the differential sensitivity of various genes and cell types to the compound.
Quantitative Data
The inhibitory activity of JTE-607 and its active metabolite has been quantified in various assays. The following tables summarize key findings.
Table 1: In Vitro Inhibition of pre-mRNA Cleavage by JTE-607 Active Form (Compound 2)
| RNA Substrate (Polyadenylation Signal) | IC50 (µM) | Reference |
| Adenovirus L3 | 0.8 | [13] |
Note: The IC50 value represents the concentration of Compound 2 required to inhibit 50% of the pre-mRNA cleavage activity in a HeLa cell nuclear extract.
Table 2: Inhibition of Cytokine Production by JTE-607 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (nM) | Reference |
| TNF-α | 11 | [7] |
| IL-1β | 5.9 | [7] |
| IL-6 | 8.8 | [7] |
| IL-8 | 7.3 | [7] |
| IL-10 | 9.1 | [7] |
Note: These IC50 values represent the concentration of the JTE-607 prodrug required to inhibit 50% of the lipopolysaccharide (LPS)-stimulated cytokine production in human PBMCs.
Table 3: Proliferation Inhibition of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines by JTE-607
| Cell Line | IC50 (µM) | Reference |
| Panc1 | 2.163 | [2] |
Note: This IC50 value represents the concentration of the JTE-607 prodrug that inhibits the proliferation of the Panc1 cancer cell line by 50%.
Experimental Protocols
The elucidation of JTE-607's mechanism of action has relied on a combination of biochemical and cell-based assays.
In Vitro pre-mRNA Cleavage Assay
This assay directly measures the endonuclease activity of CPSF3 in a cell-free system and its inhibition by JTE-607's active form.
Objective: To determine the concentration-dependent effect of JTE-607's active metabolite (Compound 2) on the cleavage of a specific pre-mRNA substrate.
Materials:
-
HeLa cell nuclear extract (as a source of the CPSF complex)
-
Radiolabeled pre-mRNA substrate (e.g., adenovirus L3 transcript)
-
JTE-607 active form (Compound 2) dissolved in DMSO
-
Reaction buffer (containing HEPES, KCl, MgCl2, DTT, and other necessary components)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Protocol:
-
Reaction Setup: Prepare reaction mixtures containing HeLa cell nuclear extract, reaction buffer, and varying concentrations of Compound 2 (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the reaction mixtures on ice for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to CPSF3.
-
Initiation of Cleavage Reaction: Add the radiolabeled pre-mRNA substrate to each reaction mixture to start the cleavage reaction.
-
Incubation: Incubate the reactions at 30°C for a specific time (e.g., 60 minutes) to allow for pre-mRNA cleavage.
-
Reaction Termination: Stop the reactions by adding a stop buffer containing a proteinase and a chelating agent.
-
RNA Extraction: Extract the RNA from the reaction mixtures.
-
Gel Electrophoresis: Separate the full-length and cleaved RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA bands using a phosphorimager and quantify the intensity of the bands corresponding to the uncleaved and cleaved products.
-
Data Analysis: Calculate the percentage of cleavage inhibition for each concentration of Compound 2 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Compound-Immobilized Affinity Chromatography
This technique was instrumental in identifying CPSF3 as the direct molecular target of JTE-607.
Principle: The active form of JTE-607 is chemically linked to a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry. This method allows for the unbiased identification of drug targets.[3][4]
Massively Parallel In Vitro Assay (MPIVA)
MPIVA is a high-throughput method used to investigate the sequence specificity of JTE-607's inhibitory effect.
Principle: A large library of pre-mRNA substrates with randomized sequences around the cleavage site is generated. This library is subjected to an in vitro cleavage reaction in the presence and absence of JTE-607's active form. The resulting cleaved and uncleaved RNA fragments are then sequenced using next-generation sequencing. By comparing the cleavage efficiency of thousands of different sequences, the nucleotide preferences that confer sensitivity or resistance to JTE-607 can be determined.[8][9][10][11][12]
Visualizations
Signaling Pathway of JTE-607 Action on CPSF3
Caption: Mechanism of action of JTE-607 on CPSF3.
Experimental Workflow for Characterizing JTE-607-CPSF3 Interaction
References
- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 13. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
The Active Form of JTE-607: A Comprehensive Technical Guide to its Mechanism and Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the prodrug JTE-607, detailing the identity and mechanism of its active form, its impact on cellular signaling, and the experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
JTE-607 is a potent anti-inflammatory and anti-cancer agent that functions as a prodrug. Upon entering the cell, it is rapidly converted to its active form, a carboxylic acid derivative known as Compound 2 . This activation is catalyzed by the intracellular enzyme carboxylesterase 1 (CES1) through ester hydrolysis. The active Compound 2 directly targets and inhibits the endonuclease activity of the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), also known as CPSF73. This inhibition disrupts the crucial process of pre-messenger RNA (pre-mRNA) 3'-end processing, leading to a cascade of downstream effects that ultimately result in the compound's therapeutic properties.
The Active Form: Compound 2
JTE-607, an N-benzoyl-L-phenylalanine ethyl ester derivative, is biologically inert. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, Compound 2.
-
Activation Process: The conversion is a one-step enzymatic reaction where the ethyl ester moiety of JTE-607 is hydrolyzed, yielding the free carboxylic acid of Compound 2.[1][2][3] This process is primarily mediated by the cellular enzyme CES1.[2][3]
Mechanism of Action: Targeting CPSF3
The active form of JTE-607, Compound 2, exerts its biological effects by directly binding to and inhibiting the enzymatic activity of CPSF3.[1][4] CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of newly synthesized pre-mRNAs at their 3' ends, a prerequisite for the addition of the poly(A) tail.
By inhibiting CPSF3, Compound 2 disrupts this fundamental step in gene expression, leading to:
-
Accumulation of unprocessed pre-mRNAs: The failure to cleave pre-mRNAs results in their accumulation within the nucleus.[4]
-
Transcriptional Readthrough: The inefficient termination of transcription leads to the production of elongated and aberrant transcripts.
-
Altered Alternative Polyadenylation (APA): The inhibition of CPSF3 can shift the balance of different mRNA isoforms produced from a single gene.
These molecular events culminate in the downstream cellular phenotypes associated with JTE-607 treatment, including the potent inhibition of inflammatory cytokine production and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of JTE-607 and its active form, Compound 2, has been quantified in various assays. The following tables summarize key potency data.
Table 1: IC50 Values of JTE-607 for Cytokine Inhibition in LPS-stimulated Human PBMCs
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
Data from MedChemExpress, citing relevant primary literature.
Table 2: IC50 Values of Compound 2 in In Vitro Cleavage Assays
| Substrate | System | IC50 (µM) |
| L3 PAS | HeLa Cell Nuclear Extract | 0.8[1][5] |
| SVL PAS | HeLa Cell Nuclear Extract | 100.2[5] |
Table 3: IC50 Values of JTE-607 against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 22Rv1 | Prostate Cancer | < 5[6][7] |
| LNCaP | Prostate Cancer | > 25[6][7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the active form of JTE-607.
In Vitro Pre-mRNA Cleavage Assay
This assay is fundamental to demonstrating the direct inhibitory effect of Compound 2 on the 3'-end processing machinery.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate (e.g., adenovirus L3 or SVL) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Preparation of HeLa Cell Nuclear Extract: Nuclear extracts are prepared from HeLa cells, which contain the necessary protein factors for pre-mRNA cleavage, including the CPSF complex.[2][8][9][10][11]
-
Cleavage Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract in a reaction buffer containing necessary salts and cofactors.
-
Inhibition Assay: Parallel reactions are set up with increasing concentrations of Compound 2 (the active form of JTE-607) or a vehicle control (e.g., DMSO).
-
RNA Purification: Following incubation, the RNA is purified from the reaction mixture, typically through proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.[9]
-
Analysis: The purified RNA products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA. The uncleaved pre-mRNA and the cleaved products are identified by their different sizes.
-
Quantification: The intensity of the bands corresponding to the cleaved products is quantified to determine the percentage of cleavage inhibition at each concentration of Compound 2, from which the IC50 value can be calculated.
Compound-Immobilized Affinity Chromatography for Target Identification
This technique was instrumental in identifying CPSF3 as the direct molecular target of the active form of JTE-607.[4]
Methodology:
-
Immobilization of the Ligand: The active form of JTE-607 (Compound 2) is chemically coupled to a solid support matrix, such as agarose or sepharose beads, to create an affinity column.[12][13]
-
Preparation of Cell Lysate: A protein lysate is prepared from a relevant cell line (e.g., human myeloid leukemia cells) under conditions that preserve protein structure and function.
-
Affinity Chromatography: The cell lysate is passed over the affinity column. Proteins that specifically bind to the immobilized Compound 2 will be retained on the column, while non-binding proteins will flow through.
-
Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the column. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free Compound 2.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS).
Nascent RNA Sequencing (4sU-seq)
4sU-seq is a powerful method to globally assess the impact of JTE-607 on transcription and pre-mRNA processing in cells.
Methodology:
-
Metabolic Labeling: Cells are treated with JTE-607 or a vehicle control for a defined period. During the final part of the treatment, the cells are incubated with 4-thiouridine (4sU), a uridine analog that is incorporated into newly transcribed RNA.[3][14][15][16]
-
Total RNA Isolation: Total RNA is extracted from the cells using a standard method such as TRIzol reagent.
-
Biotinylation: The thiol group on the incorporated 4sU is specifically biotinylated using a reagent such as HPDP-biotin. This attaches a biotin molecule to the newly transcribed RNA.[15]
-
Enrichment of Labeled RNA: The biotinylated nascent RNA is then selectively captured and enriched from the total RNA pool using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched nascent RNA is then used to prepare a library for high-throughput sequencing (RNA-seq).
-
Data Analysis: The sequencing data is analyzed to assess changes in gene expression, identify regions of transcriptional readthrough, and quantify shifts in alternative polyadenylation site usage.
Signaling Pathways and Logical Relationships
The inhibition of CPSF3 by the active form of JTE-607 initiates a cascade of events that disrupt normal gene expression and cellular function. The following diagrams illustrate these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Analysis of In Vitro Pre-mRNA Splicing in HeLa Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound immobilization and drug-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 14. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 15. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
JTE-607 prodrug conversion to Compound 2
An In-depth Technical Guide on the Prodrug Conversion of JTE-607 to its Active Metabolite, Compound 2
For researchers, scientists, and drug development professionals, understanding the bioactivation of a prodrug is critical for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the conversion of the investigational compound JTE-607 into its active form, Compound 2, and the subsequent mechanism of action.
Introduction to JTE-607
JTE-607 is a small molecule compound with demonstrated anti-inflammatory and anti-cancer properties[1][2][3][4]. It functions as a prodrug, an inactive precursor that is metabolized into a pharmacologically active agent within the body. This design can improve the pharmacokinetic profile and tissue distribution of the active compound.
The Conversion of JTE-607 to Compound 2
Upon entering the cell, JTE-607 undergoes hydrolysis to form its active metabolite, Compound 2[1][2][3][4][5][6]. This bioconversion is a critical step for the therapeutic activity of JTE-607.
The Role of Carboxylesterase 1 (CES1)
The enzymatic conversion of JTE-607 is catalyzed by the cellular enzyme Carboxylesterase 1 (CES1)[2][3][4][7][8][9][10]. CES1 is a key enzyme in the metabolism of a wide range of xenobiotics, including many prodrugs. The level of CES1 expression in different cell types may influence the efficiency of JTE-607 activation and, consequently, its cell-type-specific toxicity[2][3][7]. However, some studies suggest that CES1 levels are not the sole determinant of JTE-607 sensitivity[2][3][7].
The logical flow of JTE-607 activation and its subsequent action is depicted in the following diagram:
Caption: Conversion of JTE-607 prodrug and its mechanism of action.
Mechanism of Action of Compound 2
The active metabolite, Compound 2, exerts its therapeutic effects by directly targeting and inhibiting a key enzyme in pre-messenger RNA (pre-mRNA) 3' end processing.
Target: Cleavage and Polyadenylation Specificity Factor 73 (CPSF73)
Compound 2 directly binds to and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3[1][2][3][4][8][11][12][13]. CPSF73 is the endonuclease responsible for the cleavage step in pre-mRNA 3' processing, a critical process for the maturation of most eukaryotic mRNAs[1][12][13].
Sequence-Specific Inhibition
A noteworthy aspect of Compound 2's activity is that its inhibition of CPSF73 is sequence-specific[1][2][3][11][12]. The sensitivity to Compound 2 is largely determined by the nucleotide sequences flanking the cleavage site (CS) of the pre-mRNA[1][3][12]. This sequence-dependent inhibition leads to differential effects on the processing of various transcripts, which may explain the specific anti-cancer and anti-inflammatory effects of JTE-607.
Quantitative Data
The inhibitory potency of Compound 2 has been quantified in various studies, primarily through in vitro cleavage assays. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Target PAS | IC50 (µM) | Reference |
| Adenovirus major late transcript (L3) | 0.8 | [2][14] |
| Simian virus 40 late (SVL) | >100 | [9] |
Note: The IC50 values can vary significantly depending on the specific pre-mRNA substrate, highlighting the sequence-specific nature of the inhibition.
Experimental Protocols
The investigation of JTE-607's conversion and mechanism of action involves several key experimental techniques.
In Vitro Cleavage Assay
This assay is fundamental for determining the inhibitory activity of Compound 2 on CPSF73.
Objective: To measure the IC50 of Compound 2 for the cleavage of a specific pre-mRNA substrate.
Methodology:
-
Prepare HeLa Cell Nuclear Extract: Nuclear extracts are prepared from HeLa cells to provide the necessary factors for in vitro pre-mRNA 3' processing, including CPSF73.
-
Synthesize Radiolabeled Pre-mRNA Substrate: A specific pre-mRNA transcript containing a known polyadenylation signal (PAS), such as the L3 PAS of the adenovirus major late transcript, is synthesized in vitro with a radioactive label (e.g., [α-³²P]UTP).
-
Set up Cleavage Reactions: The radiolabeled pre-mRNA substrate is incubated with the HeLa cell nuclear extract in the presence of varying concentrations of Compound 2 or a vehicle control (DMSO).
-
Incubation: The reactions are incubated at 30°C to allow for pre-mRNA cleavage.
-
RNA Extraction and Analysis: The RNA is extracted from the reactions and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of cleaved and uncleaved RNA is quantified using a phosphorimager. The percentage of inhibition at each Compound 2 concentration is calculated relative to the vehicle control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Compound 2 concentration and fitting the data to a dose-response curve.
Poly(A) Site Sequencing (PAS-seq)
PAS-seq is a high-throughput sequencing method used to quantitatively map RNA polyadenylation sites and analyze alternative polyadenylation (APA) events.
Objective: To assess the global effects of JTE-607 on PAS selection in cells.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HepG2) are cultured and treated with JTE-607 or a vehicle control (DMSO) for a specified period.
-
RNA Isolation: Total RNA is isolated from the treated cells.
-
Library Preparation: A specialized library preparation protocol is used which involves the specific capture of the 3' ends of polyadenylated RNAs, typically through oligo(dT)-based reverse transcription. This is followed by fragmentation, adapter ligation, and PCR amplification to generate a sequencing library.
-
High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify and quantify the usage of different PASs. Changes in APA between JTE-607-treated and control samples are then analyzed to identify genes with altered PAS usage.
4-thiouridine sequencing (4sU-seq)
4sU-seq is a method for measuring nascent RNA transcription and transcription termination.
Objective: To monitor the impact of JTE-607 on transcription termination.
Methodology:
-
Cell Culture and Labeling: Cells are treated with JTE-607 or DMSO and then pulsed with 4-thiouridine (4sU), a uridine analog that is incorporated into newly transcribed RNA.
-
RNA Isolation: Total RNA is isolated from the cells.
-
Biotinylation and Purification: The 4sU-labeled nascent RNA is biotinylated and then purified from the total RNA pool using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The purified nascent RNA is used to prepare a sequencing library, which is then sequenced.
-
Data Analysis: The sequencing reads are mapped to the genome to analyze the distribution of nascent transcripts and identify defects in transcription termination, which can be indicative of impaired pre-mRNA 3' processing.
An overview of a typical experimental workflow to evaluate JTE-607 is presented below:
Caption: A generalized experimental workflow for JTE-607 evaluation.
Conclusion
JTE-607 is a prodrug that is intracellularly converted to its active form, Compound 2, by the enzyme CES1. Compound 2 then acts as a sequence-specific inhibitor of the endonuclease CPSF73, a key component of the pre-mRNA 3' processing machinery. This detailed understanding of its activation and mechanism of action is crucial for the ongoing research and development of JTE-607 as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 12. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
JTE-607: A Deep Dive into its Mechanism of Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-607 is a potent small-molecule inhibitor of multiple inflammatory cytokines. It operates through a novel mechanism of action, targeting a fundamental process in gene expression: pre-messenger RNA (pre-mRNA) 3'-end processing. This technical guide provides an in-depth exploration of the molecular mechanism by which JTE-607 exerts its cytokine-suppressing effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Targeting CPSF3
JTE-607 is a prodrug that, upon entering the cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, referred to as Compound 2.[1][2] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), also known as CPSF73.[1][3][4]
CPSF3 is the endonuclease component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[1][4] This complex is a critical player in the 3'-end processing of almost all eukaryotic pre-mRNAs. Specifically, CPSF3 is responsible for cleaving the pre-mRNA at a specific site downstream of the polyadenylation signal (AAUAAA). This cleavage is a prerequisite for the subsequent addition of the poly(A) tail, a crucial step for mRNA stability, nuclear export, and efficient translation into protein.
By inhibiting CPSF3, the active form of JTE-607 prevents the cleavage of pre-mRNAs.[1][4] This leads to an accumulation of unprocessed pre-mRNAs and a subsequent reduction in the pool of mature, translatable mRNAs for a wide array of genes, including those encoding inflammatory cytokines.[1][4] This disruption of a fundamental step in gene expression is the primary mechanism through which JTE-607 suppresses the production of multiple cytokines.
Signaling Pathway of JTE-607 Action
Caption: Mechanism of JTE-607 action, from prodrug activation to inhibition of cytokine mRNA processing.
Quantitative Analysis of Cytokine Inhibition
JTE-607 has demonstrated potent inhibitory activity against a range of pro-inflammatory cytokines in various in vitro models. The following tables summarize the key quantitative data.
Table 1: IC50 Values of JTE-607 in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
| GM-CSF | 2.4 ± 0.8 |
| IL-1RA | 5.4 ± 0.4 |
Data sourced from[3][5][6][7].
Table 2: IC50 Values of JTE-607 in PBMCs from Different Species
| Species | Cytokine | IC50 (nM) |
| Monkey | IL-8 | 59 |
| Rabbit | IL-8 | 780 |
| Mouse | TNF-α | 1600 |
| Rat | TNF-α | 19000 |
Data sourced from[3].
Key Experimental Protocols
The following sections outline the methodologies used in pivotal experiments to elucidate the mechanism and efficacy of JTE-607.
In Vitro Cytokine Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of JTE-607 on the production of various cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. The cells are then washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: PBMCs are pre-incubated with various concentrations of JTE-607 for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines. A control group without JTE-607 treatment is included.
-
Incubation: The treated and stimulated cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of JTE-607 and fitting the data to a sigmoidal dose-response curve.
Target Identification using Compound-Immobilized Affinity Chromatography
Objective: To identify the direct molecular target of the active form of JTE-607.
Methodology:
-
Ligand Immobilization: The active form of JTE-607 is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.
-
Cell Lysate Preparation: A whole-cell lysate is prepared from a relevant cell line (e.g., human myeloid leukemia cells) to extract cellular proteins.
-
Affinity Chromatography: The cell lysate is passed through a column containing the JTE-607-immobilized beads. Proteins that bind to the active compound will be retained in the column, while non-binding proteins will flow through.
-
Elution: The bound proteins are eluted from the column using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. The protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS). CPSF3 was identified as the binding partner through this method.[1][4]
Experimental Workflow for Target Identification
Caption: A simplified workflow for identifying the molecular target of JTE-607.
Clinical Status
A Phase I dose-escalation clinical trial of JTE-607 has been conducted in healthy human volunteers. The study investigated the safety and effects of an 8-hour intravenous infusion of JTE-607 at different doses. In this trial, JTE-607 administration was shown to decrease endotoxin-induced IL-10 production, with no serious adverse effects reported.[5]
Conclusion
JTE-607 represents a novel class of anti-inflammatory agents that inhibit cytokine production by targeting the fundamental process of pre-mRNA 3'-end processing. Its specific inhibition of the endonuclease CPSF3 leads to a broad-spectrum reduction in the levels of mature cytokine mRNAs and, consequently, their protein products. The potent in vitro activity and the successful completion of a Phase I trial highlight the potential of JTE-607 as a therapeutic agent for cytokine-mediated diseases. Further research and clinical development are warranted to fully elucidate its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CPSF73 in the Anti-Inflammatory Effect of JTE-607: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of JTE-607, a potent anti-inflammatory agent, with a specific focus on the integral role of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
JTE-607 is a small molecule that has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Initially identified as a multiple cytokine inhibitor, its precise molecular target remained elusive for some time.[3][4] Subsequent research has definitively identified Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3, as the direct target of JTE-607's active form.[4]
JTE-607 itself is a prodrug that, upon entering the cell, is hydrolyzed by cellular esterases into its active form, an acid analog referred to as Compound 2.[1][5] This active compound directly binds to and inhibits the endonuclease activity of CPSF73.[1][2] CPSF73 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs).[4] By inhibiting CPSF73, JTE-607 disrupts the normal maturation of mRNA, leading to an accumulation of unprocessed pre-mRNAs and a subsequent reduction in the expression of inflammatory cytokines.[1][4] This unique mechanism of action makes JTE-607 a subject of great interest for therapeutic applications in inflammatory diseases and certain cancers.
Quantitative Data: Inhibition of Cytokine Production by JTE-607
The inhibitory effects of JTE-607 on the production of various inflammatory cytokines have been quantified across different species and cell types. The following tables summarize the available data on the half-maximal inhibitory concentrations (IC50) and the in vivo effects of JTE-607.
Table 1: In Vitro Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) [3][6]
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
| GM-CSF | 2.4 ± 0.8 |
| IL-1RA | 5.4 ± 0.4 |
Data from LPS-stimulated human PBMCs.
Table 2: In Vitro Inhibition of Cytokine Production in Various Species [6]
| Species | Cell Type | Cytokine | IC50 (nM) |
| Monkey | PBMCs | IL-8 | 59 ± 26 |
| Rabbit | PBMCs | IL-8 | 780 ± 120 |
| Mouse | PBMCs | TNF-α | 1600 ± 650 |
| Rat | PBMCs | TNF-α | 19000 ± 3200 |
Data from LPS-stimulated PBMCs.
Table 3: In Vivo Efficacy of JTE-607 in a Human Endotoxemia Model [7]
| Inflammatory Marker | JTE-607 Dose (mg/kg/h) | Mean % Difference from Placebo | P-value |
| IL-10 | 0.1 | -79.5% | 0.040 |
| 0.3 | -86.2% | 0.026 | |
| IL-1 Receptor Antagonist | 0.3 | -60% | 0.0037 |
| C-Reactive Protein | 0.03 | -32.1% | 0.322 |
| 0.1 | -82.9% | 0.0001 | |
| 0.3 | -90.3% | <0.0001 |
Results from a randomized, placebo-controlled, double-blind study in healthy male volunteers receiving an 8-hour intravenous infusion of JTE-607 followed by an endotoxin challenge.
Experimental Protocols
The identification of CPSF73 as the target of JTE-607 and the elucidation of its mechanism of action have been achieved through a series of key experiments. The methodologies for these experiments are outlined below.
This technique was instrumental in identifying the direct binding partner of the active form of JTE-607.[4]
-
Principle: The active form of JTE-607 (Compound 2) is chemically immobilized onto a solid support matrix, such as agarose beads. A cell lysate, containing a complex mixture of proteins, is then passed over this matrix. Proteins that specifically bind to Compound 2 will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry.
-
Generalized Protocol:
-
Immobilization: The active form of JTE-607 is covalently linked to an activated chromatography resin.
-
Lysate Preparation: Cells (e.g., human monocytic leukemia cells) are lysed to release their protein content.
-
Affinity Chromatography: The cell lysate is incubated with the JTE-607-immobilized resin.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the resin, often by changing the pH or ionic strength of the buffer, or by competing with a high concentration of the free compound.
-
Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
-
These assays are used to directly measure the enzymatic activity of CPSF73 and the inhibitory effect of JTE-607 on pre-mRNA cleavage.[5]
-
Principle: A radiolabeled or fluorescently tagged pre-mRNA substrate containing a known cleavage and polyadenylation site is incubated with a source of the cleavage machinery, such as HeLa cell nuclear extract or a reconstituted complex of purified proteins. The cleavage of the pre-mRNA results in two smaller RNA fragments. The reaction products are then separated by gel electrophoresis and visualized.
-
Generalized Protocol:
-
Substrate Preparation: A specific pre-mRNA sequence is synthesized with a radioactive label (e.g., 32P) or a fluorescent tag.
-
Reaction Setup: The labeled pre-mRNA is incubated with HeLa nuclear extract or purified CPSF complex in a reaction buffer.
-
Inhibition: To test the effect of JTE-607, its active form (Compound 2) is added to the reaction mixture at various concentrations.
-
Reaction Termination: The reaction is stopped after a defined time period.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging. The extent of cleavage is quantified to determine the inhibitory activity of the compound.
-
To confirm that the effects of JTE-607 are specifically due to the inhibition of CPSF73, its expression can be experimentally reduced or "knocked down."[4]
-
Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the CPSF73 mRNA are introduced into cells. This leads to the degradation of the CPSF73 mRNA, thereby reducing the amount of CPSF73 protein in the cell. The cellular and molecular consequences of this knockdown can then be compared to the effects of JTE-607 treatment.
-
Generalized Protocol:
-
siRNA/shRNA Design and Synthesis: RNA sequences targeting the CPSF73 mRNA are designed and synthesized.
-
Transfection: The siRNAs or shRNA-expressing plasmids are introduced into cultured cells using lipid-based transfection reagents or viral vectors.
-
Verification of Knockdown: The efficiency of the knockdown is confirmed by measuring CPSF73 mRNA levels (e.g., by RT-qPCR) and protein levels (e.g., by Western blotting).
-
Functional Assays: The effects of CPSF73 knockdown on cytokine expression, pre-mRNA accumulation, and other relevant cellular processes are assessed and compared to cells treated with JTE-607.
-
This high-throughput method has been used to investigate the sequence specificity of JTE-607's inhibitory effect on CPSF73.[1][2][8]
-
Principle: A large library of pre-mRNA variants with different sequences around the cleavage site is synthesized. This library is then subjected to an in vitro cleavage reaction in the presence and absence of JTE-607's active form. High-throughput sequencing is used to determine the cleavage efficiency for each sequence variant.
-
Generalized Protocol:
-
Library Synthesis: A DNA template library encoding a vast number of pre-mRNA sequences with variations around the cleavage site is generated.
-
In Vitro Transcription: The DNA library is transcribed in vitro to produce a corresponding RNA library.
-
In Vitro Cleavage: The RNA library is subjected to an in vitro cleavage reaction with HeLa nuclear extract, with and without the addition of Compound 2.
-
Sequencing and Analysis: The resulting RNA fragments are reverse transcribed, amplified, and sequenced. The sequencing data is then analyzed to determine the cleavage efficiency for each sequence variant and its sensitivity to the inhibitor.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Mechanism of action of JTE-607 in inhibiting inflammation.
Caption: Workflow for identifying the molecular target of JTE-607.
Caption: Workflow for the in vitro pre-mRNA cleavage assay.
Conclusion
JTE-607 represents a novel class of anti-inflammatory agents that function through the targeted inhibition of CPSF73, a key enzyme in pre-mRNA processing. Its active form, Compound 2, effectively blocks the endonuclease activity of CPSF73, leading to a sequence-specific disruption of mRNA maturation and a potent suppression of inflammatory cytokine production. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of CPSF73 inhibitors as a promising therapeutic strategy for a range of inflammatory and malignant disorders. The detailed understanding of JTE-607's mechanism of action will be crucial for optimizing its clinical application and for the design of next-generation inhibitors with improved specificity and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of a cytokine inhibitor, JTE-607, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
The Core Mechanism of J-607: A Technical Guide to Sequence-Specific Inhibition of Pre-mRNA Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of JTE-607, a potent small molecule inhibitor that has unveiled a previously hidden layer of sequence specificity within the essential cellular process of pre-mRNA 3'-end processing. JTE-607, and its active metabolite, offer a unique tool for both basic research and therapeutic development, particularly in oncology and inflammatory diseases. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes the core concepts of its function.
Introduction: Pre-mRNA 3'-End Processing and its Inhibition
The formation of a mature messenger RNA (mRNA) in eukaryotes is a multi-step process, with the cleavage and subsequent polyadenylation of the pre-mRNA 3'-end being critical for mRNA stability, export, and translation. This process is executed by a large protein complex, the Cleavage and Polyadenylation (CPA) machinery. A core component of this machinery is the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which contains the endonuclease CPSF73 (also known as CPSF3).[1] CPSF73 is responsible for catalyzing the cleavage of the nascent pre-mRNA transcript, a required step before the addition of the poly(A) tail.[1][2][3]
JTE-607 is a small molecule that was initially developed as an inhibitor of multiple inflammatory cytokines.[4][5][6] Subsequent research revealed its potent anti-cancer properties, particularly against hematopoietic cancers like acute myeloid leukemia (AML) and Ewing's sarcoma.[4][7][8] The elucidation of its mechanism of action identified JTE-607 as a prodrug that, upon entering a cell, is rapidly hydrolyzed by cellular esterases into its active form, referred to as Compound 2.[2][4][5][9] This active compound directly targets and inhibits the endonuclease activity of CPSF73.[2][4][9]
Mechanism of Action: Direct and Specific Targeting of CPSF73
The primary molecular target of JTE-607's active form is the CPSF73 subunit of the CPA machinery.[5] Compound 2 binds directly to CPSF73, inhibiting its ability to cleave pre-mRNA.[2][4] This inhibition leads to an accumulation of unprocessed pre-mRNAs within the cell.[4][5] While CPSF73 is a universally required enzyme for the 3'-end formation of almost all mRNAs, the inhibitory effect of JTE-607 is surprisingly not uniform across all transcripts. Instead, it exhibits a remarkable sequence specificity, which explains its selective efficacy against certain cancer types and its nuanced effects on the transcriptome.[2][7][9]
The Core Finding: Sequence-Specific Inhibition
The groundbreaking discovery regarding JTE-607 is that its inhibitory activity is not absolute but is dictated by the nucleotide sequence surrounding the pre-mRNA cleavage site (CS).[2][9][10][11] This sequence-dependent sensitivity is a major determinant of the drug's effect on a given transcript.[2][9] Research combining massively parallel in vitro assays and machine learning has demonstrated that sequences flanking the CS are the primary drivers of sensitivity or resistance to Compound 2.[9][10]
Specifically, poly(A) sites (PAS) with U/A-rich motifs in the cleavage site region tend to be more resistant to inhibition, while other sequences are more sensitive.[9] This differential sensitivity provides a molecular basis for the observed changes in alternative polyadenylation (APA) upon JTE-607 treatment, where the processing machinery shifts from a more sensitive proximal PAS to a more resistant distal PAS.[2]
Quantitative Data Presentation
The sequence-specific nature of JTE-607's active form, Compound 2, is clearly demonstrated by the wide range of IC50 values observed in in vitro cleavage assays using different transcript sequences. This contrasts with its more uniform, potent inhibition of cytokine production and cell proliferation in sensitive cell lines.
Table 1: In Vitro Pre-mRNA Cleavage Inhibition by Compound 2
| Substrate | Description | IC50 (µM) | Reference |
|---|---|---|---|
| L3 | Adenovirus major late transcript PAS | 0.8 | [2] |
| SVL | Simian virus 40 late PAS | 100.2 | [2] |
| Chimera 4 | Chimeric sequence (L3 upstream + SVL CS) | 6.7 | [9] |
Data from in vitro cleavage assays using HeLa cell nuclear extract.
Table 2: Inhibition of Cytokine Production by JTE-607
| Cytokine | Cell System | IC50 (nM) | Reference |
|---|---|---|---|
| TNF-α | LPS-stimulated human PBMCs | 11 | [6] |
| IL-1β | LPS-stimulated human PBMCs | 5.9 | [6] |
| IL-6 | LPS-stimulated human PBMCs | 8.8 | [6] |
| IL-8 | LPS-stimulated human PBMCs | 7.3 | [6] |
PBMCs: Peripheral Blood Mononuclear Cells.
Table 3: Inhibition of Cancer Cell Proliferation by JTE-607
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 22Rv1 | Prostate Cancer (androgen-resistant) | < 5 | [12] |
| LNCaP | Prostate Cancer (androgen-sensitive) | > 25 | [12] |
| PDAC lines | Pancreatic Ductal Adenocarcinoma | ~1-10 | [8] |
IC50 values determined after 72 hours of treatment.
Experimental Protocols
The study of JTE-607's effects on pre-mRNA processing involves a combination of in vitro biochemical assays and genome-wide cellular analyses.
In Vitro Cleavage Assay
This assay directly measures the endonuclease activity of CPSF73 in a controlled environment and its inhibition by Compound 2.
Methodology:
-
RNA Substrate Synthesis: Radiolabeled RNA substrates representing specific poly(A) sites (e.g., L3, SVL) are synthesized via run-off in vitro transcription using T7 polymerase in the presence of [α-³²P]-UTP.[2]
-
Nuclear Extract Preparation: Nuclear extract (NE) is prepared from a suitable cell line, typically HeLa cells, which contains the complete and active CPA machinery.
-
Inhibitor Pre-incubation: The HeLa nuclear extract is pre-incubated with either DMSO (vehicle control) or varying concentrations of Compound 2 for 30 minutes on ice to allow the inhibitor to bind to CPSF73.[2]
-
Cleavage Reaction: The radiolabeled RNA substrate is added to the pre-incubated nuclear extract. A typical 10µl reaction contains approximately 44% (v/v) NE, 20 cps radiolabeled RNA, buffer (e.g., 8.8 mM HEPES), and salts (e.g., 44 mM KCl).[2]
-
Incubation: The reaction is incubated at 30°C for a set time (e.g., 60 minutes) to allow for pre-mRNA cleavage.
-
Analysis: The reaction is stopped, and the RNA is extracted. The products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen.
-
Quantification: The precursor and cleaved RNA bands are quantified. The percentage of cleavage is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
References
- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
JTE-607's Impact on Alternative Polyadenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-607, a small molecule inhibitor of the cleavage and polyadenylation specificity factor subunit 3 (CPSF3/CPSF73), has emerged as a potent modulator of alternative polyadenylation (APA). By targeting a critical component of the pre-messenger RNA (pre-mRNA) 3' end processing machinery, JTE-607 induces widespread changes in gene expression, primarily characterized by a global shift towards the usage of distal polyadenylation signals (PAS). This results in the lengthening of 3' untranslated regions (3'UTRs), impacting mRNA stability, translation, and localization. This technical guide provides an in-depth overview of the mechanism of action of JTE-607, its quantitative effects on APA, detailed experimental protocols for studying these effects, and a visual representation of the underlying molecular pathways and experimental workflows.
Introduction to JTE-607 and Alternative Polyadenylation
Alternative polyadenylation is a crucial gene regulatory mechanism that generates distinct mRNA isoforms from a single gene by utilizing different polyadenylation signals. These isoforms typically vary in the length of their 3'UTRs, which can contain regulatory elements such as microRNA binding sites and AU-rich elements. The choice of PAS is a dynamic process influenced by various cellular contexts.
JTE-607 is a prodrug that, once inside the cell, is hydrolyzed by carboxylesterase 1 (CES1) into its active form, an acid metabolite referred to as Compound 2.[1] This active compound directly binds to and inhibits the endonuclease activity of CPSF3, a key component of the CPSF complex responsible for cleaving the pre-mRNA at the poly(A) site.[1] Inhibition of CPSF3 by JTE-607 disrupts the normal process of 3' end formation, leading to significant alterations in APA.
Mechanism of Action of JTE-607
The primary molecular target of JTE-607's active form is CPSF3. By inhibiting this endonuclease, JTE-607 effectively stalls the cleavage step of pre-mRNA 3' end processing. This inhibition is not uniform across all transcripts; the sensitivity of a given PAS to JTE-607 is sequence-dependent, with the nucleotide sequence flanking the cleavage site being a major determinant.[2][3][4] This sequence-specific inhibition leads to a global shift in PAS usage, favoring the selection of more resistant, often distal, poly(A) sites. The consequence of this shift is a widespread lengthening of 3'UTRs across the transcriptome.
dot
References
Investigating the Ester Hydrolysis of JTE-607 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-607 is a promising small molecule with anti-inflammatory and anti-cancer properties.[1][2] It functions as a prodrug, requiring intracellular metabolic activation to exert its therapeutic effect. This technical guide provides an in-depth overview of the ester hydrolysis of JTE-607 free base, the critical activation step for its biological activity. We will cover the enzymatic conversion, the mechanism of action of its active metabolite, and the available experimental data. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Prodrug Nature of JTE-607
JTE-607 is an ester-containing compound that readily permeates cell membranes. In its administered form, it is largely inactive. The therapeutic efficacy of JTE-607 is contingent upon its conversion to an active carboxylic acid metabolite, commonly referred to as "Compound 2".[1][2] This conversion is achieved through ester hydrolysis, a common metabolic pathway for many prodrugs.
The Enzymatic Conversion of JTE-607
The intracellular hydrolysis of the ethyl ester group of JTE-607 to its active carboxylic acid form is catalyzed by the cellular enzyme Carboxylesterase 1 (CES1) .[1][2] CES1 is a serine esterase predominantly found in the endoplasmic reticulum of various tissues, with high expression in the liver.
The general reaction for the hydrolysis of JTE-607 is as follows:
JTE-607 (Ethyl Ester) + H₂O --(CES1)--> Compound 2 (Carboxylic Acid) + Ethanol
Mechanism of Action of the Active Metabolite (Compound 2)
Upon its formation via ester hydrolysis, Compound 2 directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , also known as CPSF73.[1][3] CPSF3 is a critical endonuclease subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. This complex is essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs) in eukaryotic cells.
By inhibiting CPSF3, Compound 2 disrupts the normal cleavage and polyadenylation of pre-mRNAs.[3] This leads to an accumulation of unprocessed pre-mRNAs and can affect poly(A) site selection, ultimately impacting gene expression and leading to downstream effects such as the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer cells.[1][4]
Quantitative Data
While the qualitative aspects of JTE-607 hydrolysis are well-established, specific kinetic parameters for the enzymatic reaction are not extensively reported in publicly available literature. The majority of published studies focus on the downstream biological effects of JTE-607 or the inhibitory activity of its active form, Compound 2.
The following table summarizes the available quantitative data related to the activity of JTE-607 and its active metabolite.
| Parameter | Description | Value | Cell/System | Reference |
| IC₅₀ (TNF-α) | 50% inhibitory concentration for Tumor Necrosis Factor-alpha production. | 11 nM | LPS-stimulated human PBMCs | [3][5][6] |
| IC₅₀ (IL-1β) | 50% inhibitory concentration for Interleukin-1 beta production. | 5.9 nM | LPS-stimulated human PBMCs | [3][5][6] |
| IC₅₀ (IL-6) | 50% inhibitory concentration for Interleukin-6 production. | 8.8 nM | LPS-stimulated human PBMCs | [3][5][6] |
| IC₅₀ (IL-8) | 50% inhibitory concentration for Interleukin-8 production. | 7.3 nM | LPS-stimulated human PBMCs | [3][5][6] |
| IC₅₀ (IL-10) | 50% inhibitory concentration for Interleukin-10 production. | 9.1 nM | LPS-stimulated human PBMCs | [3][5][6] |
Note: The IC₅₀ values reported are for the overall biological effect of JTE-607 in cell-based assays, which is a composite of cellular uptake, hydrolysis to Compound 2, and subsequent inhibition of CPSF3. They do not represent the direct kinetic parameters of the hydrolysis reaction itself.
Experimental Protocols
In Vitro Cell-Based Assays
Many studies have utilized cell lines such as HeLa and HepG2 to investigate the effects of JTE-607.[7] A common experimental approach involves treating the cells with JTE-607 and observing the downstream consequences of its intracellular activation.
-
Cell Culture and Treatment: HepG2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS). For experiments, cells are treated with a specific concentration of JTE-607 (e.g., 20 µM) dissolved in a suitable solvent like DMSO for a defined period (e.g., 4 hours).[7]
-
Analysis of Downstream Effects: Following treatment, cellular changes are assessed. This can include measuring cytokine levels in the culture medium using ELISA or analyzing changes in pre-mRNA processing and gene expression via techniques like PAS-seq or 4sU-seq.[7]
Proposed Workflow for Kinetic Analysis of JTE-607 Hydrolysis
To determine the kinetic parameters of JTE-607 hydrolysis by CES1, a dedicated enzymatic assay would be required.
-
Enzyme Source: Recombinant human CES1 or subcellular fractions rich in CES1 (e.g., liver microsomes or S9 fractions) would be used.
-
Enzymatic Reaction: A reaction mixture would be prepared containing a suitable buffer (e.g., phosphate or TRIS buffer at physiological pH), the enzyme source, and varying concentrations of JTE-607. The reaction would be initiated and incubated at 37°C for a specified time.
-
Sample Analysis: The reaction would be stopped (e.g., by adding a quenching solvent like acetonitrile). The concentrations of the remaining JTE-607 and the newly formed Compound 2 would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The initial reaction velocities would be calculated at each substrate concentration. These data would then be fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).
Visualizations
Signaling Pathway
Caption: Intracellular activation and target of JTE-607.
Experimental Workflow
Caption: Proposed workflow for JTE-607 hydrolysis kinetics.
Conclusion
JTE-607 is an effective prodrug that relies on intracellular ester hydrolysis by CES1 for its activation. The resulting active metabolite, Compound 2, is a potent inhibitor of the pre-mRNA processing enzyme CPSF3. While the downstream biological effects have been characterized to some extent, there is a notable lack of publicly available data on the specific kinetics of the hydrolysis reaction. Further research, including the development and application of specific bioanalytical methods, is necessary to fully elucidate the pharmacokinetics of JTE-607 and its conversion to its active form. Such studies will be invaluable for optimizing the therapeutic application of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
JTE-607: A Targeted Approach to Disrupting Monocytic Leukemia Cell Viability and Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
JTE-607 has emerged as a promising therapeutic agent in the landscape of monocytic leukemia treatment. This small molecule inhibitor demonstrates a unique mechanism of action, targeting a fundamental cellular process to selectively induce cell death and inhibit proliferation in malignant cells. This technical guide provides a comprehensive overview of the effects of JTE-607 on monocytic leukemia cells, detailing its molecular mechanism, summarizing key quantitative data, and providing detailed experimental protocols for researchers. The included visualizations of signaling pathways and experimental workflows offer a clear and concise representation of the scientific principles and methodologies discussed.
Introduction
Acute Myeloid Leukemia (AML), particularly subtypes with monocytic differentiation, presents significant therapeutic challenges due to its aggressive nature and the development of resistance to conventional chemotherapies. Pro-inflammatory cytokines and growth factors are known to play a crucial role in the pathology of AML by fostering the proliferation and survival of leukemic cells in an autocrine and paracrine fashion. JTE-607 was initially identified as a multiple cytokine inhibitor.[1] Subsequent research has elucidated its precise mechanism of action and its potent anti-leukemic properties, particularly in monocytic leukemia cell lines. This document serves as a technical resource for understanding and investigating the multifaceted effects of JTE-607.
Molecular Mechanism of Action
JTE-607 functions as a prodrug, which is intracellularly converted by carboxylesterases into its active form.[2][3] The active metabolite of JTE-607 directly targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73.[2][3][4] CPSF3 is a critical endonuclease component of the CPSF complex, which is essential for the 3'-end processing of pre-messenger RNAs (pre-mRNAs).
By inhibiting CPSF3, JTE-607 disrupts the normal maturation of a specific subset of pre-mRNAs, leading to a cascade of downstream effects that are particularly detrimental to cancer cells.[2][5] This inhibition is sequence-specific, which may explain the compound's selectivity for certain cancer types, including a subset of AML.[6] The disruption of pre-mRNA processing leads to a reduction in the production of key pro-inflammatory cytokines and growth factors that support leukemia cell survival and proliferation.[7] Furthermore, this mechanism triggers cell cycle arrest and apoptosis, ultimately leading to the death of the monocytic leukemia cells.[7] The concept of "synthetic lethality" has been proposed, suggesting that certain AML cells have a heightened dependence on the pre-mRNA processing pathway, making them exquisitely sensitive to CPSF3 inhibition by JTE-607.[4]
Figure 1: Mechanism of action of JTE-607 in monocytic leukemia cells.
Effects on Monocytic Leukemia Cells
JTE-607 exerts a range of measurable effects on monocytic leukemia cells, primarily impacting cell viability, cytokine production, cell cycle progression, and apoptosis.
Inhibition of Cell Viability
JTE-607 demonstrates potent dose-dependent inhibition of cell viability in various monocytic leukemia cell lines.
| Cell Line | Description | IC50 (µM) | Citation |
| U-937 | Human histiocytic lymphoma (often used as a monocytic leukemia model) | 0.4 | [1] |
| THP-1 | Human acute monocytic leukemia | Not explicitly stated, but sensitive | [8] |
| HL-60 | Human promyelocytic leukemia | Sensitive | [7] |
| MOLM-13 | Human acute myeloid leukemia | Sensitive | [8] |
| KG-1 | Human acute myelogenous leukemia | Sensitive | [7] |
Table 1: Inhibitory Concentration (IC50) of JTE-607 on the viability of various monocytic and myeloid leukemia cell lines.
Reduction of Cytokine Production
A hallmark of JTE-607's activity is the significant reduction in the production of key pro-inflammatory cytokines and growth factors that are often dysregulated in AML.
| Cytokine/Growth Factor | Cell Line | JTE-607 Concentration (µM) | Effect on mRNA Levels | Effect on Protein Levels | Citation |
| IL-6 | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |
| IL-8 | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |
| VEGF | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |
Table 2: Effect of JTE-607 on the expression and production of key cytokines and growth factors in monocytic leukemia cell lines.
Induction of Cell Cycle Arrest and Apoptosis
JTE-607 effectively halts the proliferation of monocytic leukemia cells by inducing cell cycle arrest, primarily at the S-phase, which subsequently leads to programmed cell death (apoptosis).
| Effect | Cell Line | JTE-607 Concentration (µM) | Quantitative Observation | Citation |
| S-Phase Arrest | U-937 | 1 | Significant increase in the percentage of cells in S-phase | [7] |
| Apoptosis | U-937 | 1 | Significant increase in the percentage of apoptotic cells | [7] |
| c-Myc Expression | U-937 | Not specified | Decrease | [7] |
| p21waf1/cip1 Expression | U-937 | Not specified | Increase | [7] |
Table 3: Effects of JTE-607 on cell cycle progression and apoptosis in the U-937 monocytic leukemia cell line.
In Vivo Efficacy
Preclinical studies using xenograft models with human monocytic leukemia cells (U-937) have demonstrated the in vivo efficacy of JTE-607. Administration of JTE-607 to leukemia-bearing mice resulted in a significant prolongation of survival and a reduction in the leukemic burden in the bone marrow.[9] These findings underscore the potential of JTE-607 as a therapeutic agent for monocytic leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of JTE-607 on monocytic leukemia cells.
Cell Viability Assay (MTT Assay)
Figure 2: Workflow for determining cell viability using the MTT assay.
Materials:
-
Monocytic leukemia cell lines (e.g., U-937, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
JTE-607 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Prepare serial dilutions of JTE-607 in complete culture medium.
-
Add 100 µL of the JTE-607 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
Figure 3: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Monocytic leukemia cells
-
JTE-607
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of JTE-607 (e.g., 1 µM) for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Monocytic leukemia cells
-
JTE-607
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Treat cells with JTE-607 as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
JTE-607 represents a targeted therapeutic strategy with significant potential for the treatment of monocytic leukemia. Its unique mechanism of inhibiting the essential pre-mRNA processing factor CPSF3 leads to a cascade of anti-leukemic effects, including the suppression of pro-survival cytokine signaling, induction of cell cycle arrest, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of JTE-607 in the fight against monocytic leukemia. Further research into the sequence-specific nature of its target inhibition may pave the way for the development of even more selective and potent anti-cancer therapies.
References
- 1. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. htct.com.br [htct.com.br]
- 9. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607 Free Base: A Technical Guide to Cellular Uptake, Metabolism, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular processes involving the investigational anti-inflammatory and anti-cancer compound, JTE-607. It details the compound's entry into the cell, its metabolic activation, and its specific molecular target. This document synthesizes findings from key studies to offer a comprehensive resource, complete with quantitative data, experimental protocols, and visual diagrams of the core mechanisms.
Cellular Uptake and Metabolic Activation
JTE-607 is a prodrug, meaning it is administered in an inactive form and requires conversion within the body to exert its therapeutic effect.[1][2] The process begins with the compound's entry into the cell, after which it undergoes a critical metabolic activation step.
1.1 Cellular Entry
Current scientific literature confirms that JTE-607 enters the cell to undergo metabolism.[3][4][5][6] However, the specific transport mechanism—whether it is passive diffusion, facilitated diffusion, or active transport—has not been fully elucidated in the available research.
1.2 Metabolic Conversion
Upon entering the cytoplasm, JTE-607 is hydrolyzed by the cellular enzyme carboxylesterase 1 (CES1) .[3][6] This enzymatic reaction cleaves an ester group from the JTE-607 molecule, converting it into its pharmacologically active form, known as "Compound 2".[3][4][6] This carboxylic acid metabolite is the direct inhibitor of the downstream molecular target.
Caption: Metabolic activation pathway of JTE-607.
Mechanism of Action: Inhibition of CPSF73
The active form of JTE-607, Compound 2, directly targets and inhibits a key enzyme in the mRNA processing machinery: Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3) , also known as CPSF73 .[1][7] CPSF73 is the endonuclease responsible for cleaving pre-messenger RNA (pre-mRNA) at the 3' end, a critical step for generating mature, stable mRNA transcripts.[1][2]
By binding to CPSF73, Compound 2 inhibits its endonuclease activity.[3] This disruption prevents the proper processing of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough past the normal polyadenylation site.[1][8] This ultimately suppresses the expression of specific genes, which is believed to underlie JTE-607's anti-inflammatory and anti-cancer effects.[1]
Caption: Inhibition of pre-mRNA processing by JTE-607's active metabolite.
Quantitative Data
The inhibitory effect of JTE-607's active form is highly dependent on the RNA sequence flanking the cleavage site.[3] This sequence-specificity has been quantified through in vitro assays, revealing a wide range in inhibitory concentrations (IC₅₀).
Table 1: In Vitro Inhibition of CPSF73 by Compound 2
| Target RNA Substrate | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| L3 | A poly(A) site highly sensitive to inhibition. | 0.8 | [3] |
| SVL | A poly(A) site highly resistant to inhibition. | 100.2 |[3] |
Table 2: Experimental Treatment Conditions for Cellular Assays
| Cell Line | JTE-607 Concentration | Treatment Duration | Assay Type | Reference |
|---|---|---|---|---|
| HepG2 | 20 µM | 4 hours | PAS-seq | [9] |
| HepG2 | 20 µM | 3 hours, then 1 hour with 500 µM 4sU | 4sU-seq |[9] |
Experimental Protocols
The investigation of JTE-607's effects on mRNA processing relies on specialized molecular biology techniques. Below are outlines of key experimental protocols cited in the literature.
4.1 Protocol for PAS-seq Analysis of JTE-607 Treated Cells
Poly(A) Site Sequencing (PAS-seq) is used to quantitatively map the 3' ends of RNA transcripts genome-wide, revealing how JTE-607 affects polyadenylation site selection.
-
Cell Culture and Treatment: Human HepG2 cells are cultured under standard conditions. Cells are then treated with either 20 µM JTE-607 (dissolved in DMSO) or a DMSO vehicle control for 4 hours at 37°C.[9]
-
RNA Extraction: Total RNA is extracted from the treated cells using TRIzol reagent according to the manufacturer's protocol.[9]
-
Library Preparation:
-
10 µg of total RNA is fragmented using a fragmentation buffer.
-
Fragmented RNA is reverse transcribed using SuperScript III.
-
The resulting cDNA is circularized using Circligase.
-
The circular cDNA is re-linearized by digestion with the BamHI restriction enzyme.
-
The linearized DNA is PCR amplified, and a ~200 bp region is excised from a gel for sequencing.[9]
-
-
Data Analysis:
-
Sequencing reads are pre-processed to remove any without a poly(A) tail (defined as fewer than 15 consecutive adenines).
-
The poly(A) tail and linker sequences are trimmed.
-
Trimmed reads are mapped to the human reference genome (e.g., hg19) using a tool like STAR.[9]
-
4.2 Protocol for 4sU-seq Analysis of Nascent RNA
4sU-seq is a method to analyze newly transcribed (nascent) RNA, which allows for the assessment of transcription termination defects caused by JTE-607.
-
Cell Culture and Treatment: HepG2 cells are treated with 20 µM JTE-607 or DMSO control for 3 hours at 37°C.[9]
-
Metabolic Labeling: 500 µM 4-thiouridine (4sU) is added to the media, and cells are incubated for one additional hour.[9]
-
RNA Extraction: Total RNA is extracted using TRIzol.[9]
-
Enrichment of Labeled RNA:
-
50 µg of total RNA is biotinylated using Biotin-HPDP.
-
The 4sU-labeled and biotinylated RNA is enriched using streptavidin beads.
-
The enriched RNA is eluted with 100 mM DTT and purified.[9]
-
-
Library Preparation & Analysis: Libraries are prepared from the enriched RNA for sequencing. Reads are mapped to the reference genome to quantify transcriptional readthrough.[9]
Caption: General experimental workflow for studying the effects of JTE-607.
References
- 1. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
JTE-607's Impact on Gene Expression in Ewing's Sarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ewing's sarcoma is a rare and aggressive cancer of the bone and soft tissues, primarily affecting children and young adults. It is characterized by a chromosomal translocation that results in the EWS-FLI1 fusion protein, an aberrant transcription factor driving tumorigenesis. JTE-607 has emerged as a promising therapeutic agent that demonstrates selective cytotoxicity against Ewing's sarcoma cells. This technical guide provides an in-depth overview of the mechanism of action of JTE-607, its impact on gene expression, and detailed experimental protocols for its investigation. JTE-607's primary target is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key component of the pre-mRNA processing machinery.[1][2] By inhibiting CPSF3, JTE-607 disrupts normal pre-mRNA cleavage and polyadenylation, leading to transcriptional read-through, the formation of R-loops, and ultimately, apoptosis in Ewing's sarcoma cells.[1][2] This guide will detail these processes and provide the necessary information for researchers to design and execute experiments to further elucidate the therapeutic potential of JTE-607.
Mechanism of Action of JTE-607 in Ewing's Sarcoma
JTE-607 is a prodrug that, once inside the cell, is converted to its active form. The active metabolite of JTE-607 directly targets and inhibits the endonuclease activity of CPSF3 (also known as CPSF73).[1] CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the 3'-end processing of most eukaryotic messenger RNA precursors (pre-mRNAs).
The inhibition of CPSF3 by JTE-607 has several downstream consequences:
-
Inhibition of Pre-mRNA Cleavage: JTE-607 prevents the endonucleolytic cleavage of pre-mRNAs at the polyadenylation site.[1][2]
-
Transcriptional Read-through: The failure to terminate transcription properly leads to the generation of abnormally long transcripts that extend beyond the natural termination site.
-
R-Loop Formation: The accumulation of unprocessed pre-mRNAs can lead to the formation of stable DNA-RNA hybrids, known as R-loops, which can induce DNA damage and genomic instability.[1][2]
-
Altered Gene Expression: The disruption of pre-mRNA processing leads to widespread changes in gene expression, affecting key downstream effectors involved in cell survival and proliferation.[1]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in sensitive cancer cells, including Ewing's sarcoma.[1][2]
The sensitivity of Ewing's sarcoma cells to JTE-607 is thought to be linked to their high transcriptional activity, driven by the EWS-FLI1 fusion protein, which may render them more vulnerable to disruptions in pre-mRNA processing.
References
Methodological & Application
JTE-607 Free Base: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis and exhibits anti-cancer activity. It functions as a prodrug, readily converting to its active form, Compound 2, upon entering the cell. The primary molecular target of JTE-607's active form is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[1][2][3][4] By inhibiting CPSF3, JTE-607 disrupts the production of a specific set of gene transcripts, leading to its anti-inflammatory and anti-cancer effects.[1][2] This document provides detailed application notes and protocols for the use of JTE-607 free base in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 2 mg/mL | [5] |
| Dimethyl formamide | 5 mg/mL | [5] |
In Vitro Efficacy of JTE-607
JTE-607 has been shown to inhibit the production of various inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[6][7]
| Cytokine | IC₅₀ (nM) in human PBMCs | Reference |
| TNF-α | 11 | [6][7] |
| IL-1β | 5.9 | [6][7] |
| IL-6 | 8.8 | [6][7] |
| IL-8 | 7.3 | [6][7] |
| IL-10 | 9.1 | [6][7] |
Signaling Pathway and Mechanism of Action
JTE-607 acts as a prodrug and is intracellularly converted to its active metabolite, which then targets and inhibits CPSF3. This inhibition disrupts the normal processing of pre-mRNAs, leading to a reduction in the expression of specific genes, including those encoding inflammatory cytokines.
Caption: Mechanism of action of JTE-607.
Experimental Protocols
Protocol 1: Preparation of JTE-607 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is completely liquid.
-
Weigh JTE-607: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, use the following calculation:
-
Molecular Weight of JTE-607 (dihydrochloride): 597.4 g/mol . Note: The free base molecular weight will be lower. Please refer to the manufacturer's certificate of analysis for the exact molecular weight of the free base. For this example, we will assume a hypothetical free base molecular weight of 524.4 g/mol .
-
Volume of DMSO (in L) = (Mass of JTE-607 in g) / (524.4 g/mol ) / (0.010 mol/L)
-
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the JTE-607 powder.
-
Vortex: Vortex the solution vigorously until the JTE-607 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Treatment with JTE-607
This protocol provides a general guideline for treating adherent or suspension cells with JTE-607. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate medium
-
JTE-607 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere (for adherent cells) or stabilize overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the JTE-607 stock solution at room temperature.
-
Prepare a series of dilutions of the JTE-607 stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest JTE-607 concentration).
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the appropriate concentration of JTE-607 or vehicle control.
-
For suspension cells, add the appropriate volume of the JTE-607 working solution directly to the cell suspension to achieve the desired final concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells or cell supernatant for downstream applications such as cell viability assays, cytokine analysis (e.g., ELISA), or gene expression analysis (e.g., qPCR, RNA-seq).
Caption: General experimental workflow for cell treatment with JTE-607.
Safety Precautions
JTE-607 is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 2. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-607 in In Vitro Cleavage Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JTE-607 is a potent small molecule inhibitor of the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. It is a prodrug that is intracellularly converted to its active form, Compound 2. This active metabolite specifically targets and inhibits the endonuclease activity of the Cleavage and Polyadenylation Specificity Factor 73 kDa subunit (CPSF73), also known as CPSF3.[1][2][3][4] CPSF73 is a critical enzyme responsible for the cleavage of pre-mRNA, a crucial step for subsequent polyadenylation and the production of mature, stable mRNA transcripts.[2][3]
The inhibitory action of JTE-607's active form, Compound 2, on CPSF73 is notably sequence-dependent. The sensitivity to inhibition is largely determined by the nucleotide sequence flanking the cleavage site (CS) of the pre-mRNA substrate.[4][5] This sequence specificity results in differential inhibitory effects on the processing of various pre-mRNAs, making JTE-607 a valuable tool for studying the regulation of mRNA 3'-end formation and a potential therapeutic agent in diseases characterized by aberrant gene expression.
These application notes provide a detailed protocol for utilizing JTE-607 in in vitro cleavage assays to assess its inhibitory effect on pre-mRNA processing.
Mechanism of Action of JTE-607
JTE-607 exerts its biological effect through the inhibition of CPSF73. The signaling pathway can be summarized as follows:
Quantitative Data: IC50 Values of Compound 2
The inhibitory potency of JTE-607's active form, Compound 2, varies significantly depending on the pre-mRNA substrate. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different polyadenylation signal (PAS) sequences determined in in vitro cleavage assays using HeLa cell nuclear extract.
| Substrate (PAS) | IC50 (µM) | Reference |
| Adenovirus Major Late Transcript (L3) | 0.8 | [5] |
| SV40 Late Transcript (SVL) | > 100.2 | [6] |
| Panc1 (PDAC cell line) | 2.163 | [7] |
| HPNE (immortalized pancreatic cells) | 130.4 | [7] |
| HPDE (immortalized pancreatic cells) | 60.11 | [7] |
| C7 CAF (cancer-associated fibroblasts) | 70.04 | [7] |
| PancPat CAFs (cancer-associated fibroblasts) | 114.2 | [7] |
Experimental Protocol: In Vitro Cleavage Assay
This protocol details the steps for performing an in vitro cleavage assay to evaluate the effect of JTE-607 (as Compound 2) on the processing of a specific pre-mRNA substrate.
Experimental Workflow
Materials and Reagents
-
HeLa Cell Nuclear Extract
-
JTE-607 active form (Compound 2)
-
Plasmid DNA containing the pre-mRNA sequence of interest downstream of a T7 or SP6 promoter
-
T7 or SP6 RNA Polymerase
-
[α-³²P]UTP (3000 Ci/mmol)
-
RNase-free DNase I
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
Glycogen (RNase-free)
-
Denaturing polyacrylamide gel (6-8%)
-
Formamide loading buffer
-
Cleavage Reaction Buffer (2X Stock):
-
40 mM HEPES-KOH (pH 7.9)
-
1.0 M Creatine Phosphate
-
2 mM ATP
-
4 mM DTT
-
20% Polyvinyl Alcohol (PVA)
-
6.4 mM MgCl₂
-
Detailed Methodology
Step 1: Preparation of ³²P-labeled pre-mRNA Substrate
-
Linearize the plasmid DNA containing the target pre-mRNA sequence with a suitable restriction enzyme.
-
Set up an in vitro transcription reaction using T7 or SP6 RNA polymerase. For radiolabeling, include [α-³²P]UTP in the reaction mixture.[8] A typical reaction may contain:
-
1 µg linearized plasmid DNA
-
Transcription Buffer (1X)
-
10 mM DTT
-
RNase Inhibitor
-
rNTP mix (without UTP)
-
10 µM cold UTP
-
50 µCi [α-³²P]UTP
-
T7 or SP6 RNA Polymerase
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Treat the reaction with RNase-free DNase I to remove the DNA template.
-
Purify the radiolabeled pre-mRNA substrate using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in RNase-free water and determine the radioactivity by scintillation counting.
Step 2: In Vitro Cleavage Reaction
-
Prepare serial dilutions of Compound 2 in DMSO. The final concentrations in the assay typically range from 0.1 µM to 100 µM.[5] Use DMSO as a vehicle control.
-
On ice, set up the cleavage reactions in a total volume of 25 µL. A typical reaction mixture contains:
-
12.5 µL of 2X Cleavage Reaction Buffer
-
2.5 µL of HeLa Nuclear Extract (amount may need optimization)
-
1 µL of Compound 2 dilution or DMSO
-
³²P-labeled pre-mRNA substrate (~20,000 cpm)
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubate the reactions at 30°C for 60 to 120 minutes. The optimal time may need to be determined empirically.
Step 3: Reaction Termination and RNA Purification
-
Stop the reactions by adding 175 µL of a solution containing 0.3 M Sodium Acetate, 10 mM EDTA, and 0.5% SDS.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 15 minutes to digest the proteins.
-
Perform a phenol:chloroform extraction to purify the RNA. Add 200 µL of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 5 minutes.
-
Transfer the aqueous (upper) phase to a new tube.
-
Precipitate the RNA by adding 1 µL of glycogen and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the RNA pellet in 5-10 µL of formamide loading buffer.
Step 4: Analysis of Cleavage Products
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a 6-8% denaturing polyacrylamide gel containing 8 M urea.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the results by autoradiography. The uncleaved pre-mRNA will appear as a single band, while the cleaved product will be a smaller band.
-
Quantify the band intensities using densitometry software. Calculate the percentage of cleavage for each reaction.
-
Plot the percentage of inhibition against the log of the Compound 2 concentration to determine the IC50 value.
References
- 1. The polyadenylation factor CPSF-73 is involved in histone-pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyadenylation factor CPSF-73 is the pre-mRNA 3'-end-processing endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of RNA Processing Reactions Using Cell Free Systems: 3' End Cleavage of Pre-mRNA Substrates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607: Application Notes and Protocols for TNF-α Inhibition in PBMCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JTE-607 to inhibit Tumor Necrosis Factor-alpha (TNF-α) production in Peripheral Blood Mononuclear Cells (PBMCs). JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis, offering a valuable tool for research in inflammation, immunology, and drug discovery.
Introduction
JTE-607 is a prodrug that, upon entering the cell, is hydrolyzed to its active form. This active metabolite targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease crucial for the 3'-end processing of pre-mRNAs. By inhibiting CPSF3, JTE-607 effectively suppresses the production of a range of inflammatory cytokines, including the pivotal pro-inflammatory mediator, TNF-α. This mechanism of action makes JTE-607 a subject of significant interest for its therapeutic potential in various inflammatory conditions.
Mechanism of Action: JTE-607 Signaling Pathway
Caption: JTE-607 cellular uptake and inhibition of TNF-α production.
Quantitative Data: JTE-607 Inhibition of Cytokine Production
The inhibitory effect of JTE-607 on the production of TNF-α and other inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated human PBMCs is summarized below. The data is derived from studies demonstrating the potent and specific action of JTE-607 in this in vitro model.
| Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |
| TNF-α | 11 | Human PBMCs | LPS | [1] |
| IL-1β | 5.9 | Human PBMCs | LPS | [1] |
| IL-6 | 8.8 | Human PBMCs | LPS | [1] |
| IL-8 | 7.3 | Human PBMCs | LPS | [1] |
| IL-10 | 9.1 | Human PBMCs | LPS | [1] |
Experimental Protocols
This section provides a detailed protocol for the inhibition of TNF-α in human PBMCs using JTE-607, followed by quantification of the cytokine.
Protocol 1: Inhibition of TNF-α in LPS-Stimulated Human PBMCs
This protocol outlines the steps for isolating human PBMCs, treating them with JTE-607, stimulating with LPS to induce TNF-α production, and collecting the supernatant for analysis.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)
-
JTE-607
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates, sterile
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Experimental Workflow:
Caption: Workflow for assessing JTE-607 mediated TNF-α inhibition.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).
-
-
Cell Counting and Seeding:
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well cell culture plate.
-
-
JTE-607 Treatment:
-
Prepare a stock solution of JTE-607 in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., a serial dilution to determine the IC50, ranging from 0.1 nM to 1 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Add 50 µL of the JTE-607 dilutions to the appropriate wells. For the control wells (LPS stimulation without inhibitor), add 50 µL of medium with the corresponding DMSO concentration.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10 ng/mL is commonly used to induce a robust TNF-α response.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (which should receive 50 µL of medium only).
-
The final volume in each well will be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4 to 6 hours at 37°C in a humidified 5% CO2 incubator. This incubation time is typically sufficient for maximal TNF-α secretion.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
TNF-α Quantification:
-
The collected supernatants can be stored at -80°C for later analysis or used immediately.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Human TNF-α ELISA
This protocol provides a general outline for a sandwich ELISA to quantify TNF-α in the collected cell culture supernatants.
Materials:
-
Human TNF-α ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using the recombinant human TNF-α provided in the kit.
-
Add 100 µL of the standards and collected PBMC supernatants (appropriately diluted in assay diluent if necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standards.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each JTE-607 concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the JTE-607 concentration and fitting the data to a four-parameter logistic curve.
-
References
Application Notes and Protocols for J.T.E-607 in a Murine Model of Endotoxic Shock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JTE-607, a potent inflammatory cytokine synthesis inhibitor, in a well-established mouse model of endotoxic shock. The protocols and data presented herein are intended to facilitate the study of JTE-607's therapeutic potential in severe inflammatory conditions.
Introduction
Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant clinical challenge with high mortality rates. The pathophysiology is characterized by an overproduction of pro-inflammatory cytokines, leading to widespread tissue injury and organ failure. JTE-607 has emerged as a promising therapeutic agent due to its unique mechanism of action. It is a prodrug that, once metabolized in vivo, targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[1][2] This inhibition disrupts the 3'-end processing of pre-mRNAs for numerous inflammatory cytokines, thereby suppressing their synthesis.[1][2] Preclinical studies have demonstrated that JTE-607 effectively reduces mortality and cytokine production in a mouse model of endotoxic shock.[3]
Mechanism of Action
JTE-607 functions as a potent inhibitor of inflammatory cytokine production by targeting a crucial step in mRNA maturation. The detailed mechanism is as follows:
-
Prodrug Activation: JTE-607 is administered as a prodrug and is subsequently hydrolyzed by intracellular carboxylesterases to its active form.
-
CPSF3 Inhibition: The active metabolite of JTE-607 specifically binds to and inhibits the enzymatic activity of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key component of the pre-mRNA 3'-end processing machinery.[1][2]
-
Disruption of Pre-mRNA Processing: CPSF3 is essential for the cleavage and subsequent polyadenylation of pre-mRNAs. By inhibiting CPSF3, JTE-607 prevents the proper maturation of pre-mRNAs for a range of inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[3][4]
-
Suppression of Cytokine Synthesis: The unprocessed pre-mRNAs are unstable and are not efficiently translated into proteins. This leads to a significant reduction in the synthesis and secretion of key inflammatory mediators, thereby mitigating the inflammatory cascade characteristic of endotoxic shock.
Data Presentation
The following tables summarize the quantitative data on the efficacy of JTE-607 in inhibiting cytokine production and improving survival in a mouse model of endotoxic shock.
Table 1: In Vitro Inhibition of Cytokine Production by JTE-607 in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
| Data compiled from a study by an unspecified author.[3] |
Table 2: In Vivo Efficacy of JTE-607 in a Mouse Model of Endotoxic Shock
| JTE-607 Dose (mg/kg, i.v.) | Survival Rate (%) | Plasma TNF-α Levels (pg/mL) |
| Vehicle Control | 0 | High (Specific values not available) |
| 0.3 | Increased (Specific values not available) | Reduced |
| 1.0 | Increased (Specific values not available) | Significantly Reduced |
| 3.0 | Significantly Increased | Markedly Reduced |
| 10.0 | Markedly Increased | Substantially Reduced |
| Data is presented qualitatively based on a dose-dependent inhibition of mortality and a decrease in plasma TNF-α.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of JTE-607 in a mouse model of endotoxic shock.
Protocol 1: Induction of Endotoxic Shock in Mice
This protocol describes the induction of a lethal endotoxic shock in C57BL/6 mice through sensitization with Corynebacterium parvum followed by a challenge with lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Heat-killed Corynebacterium parvum (formalin-inactivated)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
JTE-607
-
Vehicle for JTE-607 (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for intravenous and intraperitoneal injections
Procedure:
-
Sensitization with Corynebacterium parvum :
-
Reconstitute the lyophilized heat-killed C. parvum in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Administer 0.2 mg of the C. parvum suspension intraperitoneally (i.p.) to each mouse. This sensitizes the mice to the subsequent LPS challenge, leading to a more robust and consistent model of endotoxic shock.
-
Allow the mice to rest for 7 to 10 days following the C. parvum injection.[5]
-
-
Preparation of JTE-607 and LPS:
-
On the day of the experiment, dissolve JTE-607 in the appropriate vehicle to the desired concentrations (e.g., for doses of 0.3, 1, 3, and 10 mg/kg).
-
Dissolve LPS in sterile, pyrogen-free saline to a concentration that will deliver the lethal dose in a reasonable injection volume (e.g., 100-200 µL). The exact lethal dose of LPS should be predetermined in C. parvum-sensitized mice but is typically in the range of µg per mouse.
-
-
Administration of JTE-607 and LPS Challenge:
-
Administer the prepared doses of JTE-607 or vehicle intravenously (i.v.) via the tail vein.
-
Ten minutes after the JTE-607 or vehicle administration, challenge the mice with a lethal dose of LPS administered intravenously.[4]
-
-
Monitoring:
-
Monitor the mice for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior.
-
Record survival at regular intervals for up to 72 hours.
-
Protocol 2: Measurement of Plasma Cytokine Levels
This protocol outlines the procedure for collecting blood samples and measuring the plasma concentrations of key inflammatory cytokines.
Materials:
-
Mice from the endotoxic shock experiment (Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant (e.g., EDTA or heparin)
-
Microcentrifuge tubes
-
Pipettes and tips
-
ELISA kits for mouse TNF-α, IL-6, and other relevant cytokines
-
Microplate reader
Procedure:
-
Blood Collection:
-
At a predetermined time point after LPS challenge (e.g., 1.5 to 2 hours for peak TNF-α levels), anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw the plasma samples on ice.
-
Determine the concentrations of TNF-α, IL-6, and other cytokines of interest using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: JTE-607 for the Treatment of Acute Myeloid Leukemia (AML) Cell Lines
These application notes provide a comprehensive overview of JTE-607, a potent small molecule inhibitor, and its application in the study of Acute Myeloid Leukemia (AML). JTE-607 has demonstrated significant anti-leukemic activity by targeting a fundamental cellular process, making it a valuable tool for cancer research and drug development.
Initially identified as a multiple cytokine inhibitor, JTE-607 is a prodrug that is metabolically converted to its active form.[1][2][3] Subsequent research has revealed its primary mechanism of action to be the inhibition of the pre-messenger RNA (pre-mRNA) endonuclease Cleavage and Polyadenylation Specificity Factor 3 (CPSF3, also known as CPSF73).[3][4] By inhibiting CPSF3, JTE-607 disrupts pre-mRNA processing, leading to transcription read-through, the formation of DNA-RNA hybrid R-loop structures, and subsequent DNA damage.[4][5] This cascade of events preferentially induces S-phase cell cycle arrest and apoptosis in sensitive AML cell lines.[1][6][7]
The sensitivity of cancer cells to JTE-607 has been linked to their high 3'-end processing activity.[8] Its efficacy has been demonstrated in vitro across various AML cell lines and in vivo using xenograft mouse models, where it prolonged survival.[1][9] These characteristics position JTE-607 as a critical compound for investigating the vulnerabilities of AML cells related to RNA processing and for exploring novel therapeutic strategies.
Mechanism of Action of JTE-607 in AML Cells
The primary anticancer effect of JTE-607 stems from its targeted disruption of pre-mRNA 3'-end processing. The following pathway illustrates its mechanism from cellular entry to the induction of apoptosis.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JTE-607 on AML Cell Proliferation
The half-maximal inhibitory concentration (IC50) values demonstrate the potent effect of JTE-607 on the proliferation of various human AML and Myelodysplastic Syndrome (MDS) cell lines after a 3-day culture period.[6]
| Cell Line | Cell Type | IC50 (μM) of JTE-607 |
| U-937 | AML | 0.043 |
| HL-60 | AML | 0.10 |
| THP-1 | AML | 0.20 |
| KG-1 | AML | 0.80 |
| Kasumi-1 | AML | 0.21 |
| SKM-1 | MDS | 0.18 |
| Kasumi-3 | MDS | > 1 |
Data sourced from Tajima et al., Cancer Sci, 2010.[6]
Table 2: Cellular Effects of JTE-607 on AML Cell Lines
JTE-607 induces a range of cellular responses that collectively contribute to its anti-leukemic activity.[1][6]
| Effect | Observation | Affected Proteins | Cell Lines |
| Apoptosis | Induction of programmed cell death. | - | U-937, HL-60 |
| Cell Cycle Arrest | Arrest primarily in the S-phase of the cell cycle.[1][7] | p21waf1/cip1 (increase)[1][6], c-Myc (decrease)[6] | U-937, HL-60 |
| Cytokine Production | Suppression of spontaneously up-regulated cytokines. | IL-6, IL-8, VEGF | U-937, HL-60 |
Experimental Protocols
The following are generalized protocols for evaluating the effects of JTE-607 on AML cell lines, based on methodologies described in the literature.[6][7][10]
General Cell Culture and JTE-607 Preparation
-
Cell Lines: AML cell lines (e.g., U-937, HL-60, THP-1) are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
JTE-607 Stock Solution: For in vitro studies, JTE-607 is dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] This stock is stored at -20°C or -80°C.
-
Working Solution: The stock solution is diluted with cell culture medium to the desired final concentrations for experiments. The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.[6]
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[6]
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing JTE-607 at various concentrations (2x final concentration) to the wells. Include a vehicle control (DMSO).
-
Incubation: Culture the cells for 48-72 hours.
-
Pulse Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of JTE-607.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 5 x 10⁵ cells/well) and treat with JTE-607 or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. Wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[1][7]
-
Cell Seeding and Treatment: Treat cells with JTE-607 as described for the apoptosis assay.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
General Experimental Workflow
A typical workflow for assessing the efficacy of JTE-607 on AML cell lines involves parallel assays to obtain a comprehensive understanding of its biological effects.
References
- 1. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: PAS-seq Analysis of JTE-607 Treated HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative polyadenylation (APA) is a critical mechanism of post-transcriptional gene regulation, contributing to the diversity of the transcriptome and proteome. Dysregulation of APA has been implicated in various diseases, including cancer. JTE-607 is a small molecule inhibitor of the pre-messenger RNA (pre-mRNA) 3' end processing machinery, specifically targeting CPSF73, the endonuclease responsible for cleavage at the poly(A) site.[1][2] This document provides detailed protocols for the analysis of APA changes in the human hepatocellular carcinoma cell line, HepG2, upon treatment with JTE-607, utilizing Poly(A)-Site Sequencing (PAS-seq). Additionally, protocols for assessing transcription termination using 4sU-seq are included, providing a comprehensive approach to understanding the impact of JTE-607 on mRNA maturation.
Mechanism of Action of JTE-607
JTE-607 is a prodrug that, once inside the cell, is hydrolyzed to its active form. This active compound directly binds to and inhibits the endonuclease activity of CPSF73.[1] CPSF73 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the cleavage of pre-mRNA at the poly(A) site before the addition of the poly(A) tail. By inhibiting CPSF73, JTE-607 disrupts the normal process of mRNA 3' end formation, leading to transcriptional readthrough and alterations in the selection of poly(A) sites.[3][4] This inhibition is sequence-dependent, with certain poly(A) sites being more sensitive to the drug than others.[3]
Quantitative Data Summary
Treatment of HepG2 cells with JTE-607 leads to significant genome-wide changes in alternative polyadenylation. PAS-seq analysis reveals a predominant shift from proximal to distal poly(A) site usage, resulting in mRNAs with longer 3' untranslated regions (UTRs).
| Metric | Value | Reference |
| Cell Line | HepG2 | [3] |
| Treatment | JTE-607 | [3] |
| Treatment Duration | 4 hours | [3] |
| Genes with Significant APA Changes | 921 | [3][5] |
| Genes with Proximal to Distal PAS Shift | 847 (92%) | [3][5] |
| Genes with Distal to Proximal PAS Shift | 74 (8%) | [3] |
Experimental Protocols
HepG2 Cell Culture
This protocol outlines the standard procedure for maintaining HepG2 cell cultures.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density.
-
Change the medium every 2-3 days.
JTE-607 Treatment
This protocol describes the treatment of HepG2 cells with JTE-607 prior to RNA extraction.
Materials:
-
Cultured HepG2 cells (70-80% confluency)
-
JTE-607 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Complete growth medium
Procedure:
-
Plate HepG2 cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a working solution of JTE-607 in complete growth medium. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically effective.[6]
-
For the control group, prepare a corresponding dilution of DMSO in the complete growth medium.
-
Aspirate the old medium from the cell culture plates and replace it with the medium containing either JTE-607 or DMSO.
-
Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
After the incubation period, proceed immediately to RNA extraction.
Total RNA Extraction
This protocol details the isolation of total RNA from treated and control HepG2 cells.
Materials:
-
TRIzol™ Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ Reagent per 10 cm² of culture area.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
PAS-seq Library Preparation and Sequencing
This protocol provides a general workflow for PAS-seq library construction. For a more detailed and optimized protocol, refer to PAS-seq2 methods.[7][8]
Materials:
-
Total RNA
-
Oligo(dT) magnetic beads
-
RNA fragmentation buffer
-
Reverse transcriptase
-
Anchored oligo(dT) primer
-
Template-switching oligo (TSO)
-
PCR amplification reagents
-
Size selection beads or gel
-
Sequencing platform (e.g., Illumina)
Procedure:
-
Poly(A)+ RNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA to an appropriate size range (e.g., 50-200 nucleotides).[9]
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase and an anchored oligo(dT) primer to specifically capture the 3' ends of polyadenylated transcripts. A template-switching oligo is often included to add a universal sequence to the 5' end of the first-strand cDNA.[7]
-
PCR Amplification: Amplify the cDNA library using primers that anneal to the universal sequences added during reverse transcription.
-
Size Selection: Purify the amplified library and perform size selection to remove primer-dimers and select for the desired fragment size.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
4sU-Seq for Nascent RNA Analysis
This protocol is for labeling and isolating newly transcribed RNA to assess transcription termination.
Materials:
-
4-thiouridine (4sU)
-
TRIzol™ Reagent
-
Biotin-HPDP
-
Streptavidin magnetic beads
Procedure:
-
4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-500 µM and incubate for a short period (e.g., 10-60 minutes) to label nascent RNA.[10][11][12]
-
RNA Extraction: Isolate total RNA from the labeled cells using TRIzol™ Reagent as described in Protocol 3.
-
Biotinylation: Biotinylate the 4sU-labeled RNA using Biotin-HPDP.
-
Enrichment of Labeled RNA: Separate the biotinylated nascent RNA from unlabeled, pre-existing RNA using streptavidin magnetic beads.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the enriched nascent RNA fraction following a standard RNA-seq protocol.
Experimental and Analysis Workflow
The following diagram illustrates the overall workflow from cell culture to data analysis for studying the effects of JTE-607 on HepG2 cells.
References
- 1. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAS-seq 2: a fast and sensitive method for global profiling of polyadenylated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 11. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Transcription Termination with JTE-607 using 4sU-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription termination is a critical process in gene regulation, ensuring the accurate definition of gene boundaries and preventing transcriptional interference with downstream genes. Dysregulation of transcription termination is implicated in various diseases, including cancer. The small molecule JTE-607 has emerged as a potent inhibitor of transcription termination, offering a valuable tool for studying this fundamental process and for potential therapeutic applications.
JTE-607 is a prodrug that, once inside the cell, is hydrolyzed to its active form, which directly targets and inhibits the endonuclease activity of Cleavage and Polyadenylation Specificity Factor 73 (CPSF73).[1][2][3][4] CPSF73 is a key component of the cleavage and polyadenylation (CPA) complex, responsible for cleaving the nascent pre-mRNA transcript at the poly(A) site (PAS), a prerequisite for the termination of transcription by RNA polymerase II (Pol II).[5][6] Inhibition of CPSF73 by JTE-607 prevents this cleavage, leading to a phenomenon known as "readthrough," where Pol II continues to transcribe beyond the normal termination site.[2][5]
This application note provides a detailed protocol for utilizing 4-thiouridine sequencing (4sU-seq) to quantitatively measure the effects of JTE-607 on transcription termination. 4sU-seq is a powerful technique for capturing newly transcribed RNA, providing a snapshot of transcriptional activity at a specific time.[7] By comparing the transcriptional landscape in cells treated with JTE-607 to control cells, researchers can precisely map and quantify transcription termination defects.
Principle of the Method
4sU-seq involves the metabolic labeling of nascent RNA with 4-thiouridine (4sU), a non-toxic uridine analog.[7] Cells are incubated with 4sU for a short period, during which it is incorporated into newly synthesized RNA. Total RNA is then extracted, and the 4sU-labeled RNA is specifically biotinylated and captured using streptavidin-coated beads. The enriched nascent RNA is then subjected to high-throughput sequencing.
When coupled with JTE-607 treatment, 4sU-seq allows for the direct measurement of transcription readthrough. In control cells, transcription terminates efficiently at the poly(A) site, and thus, nascent RNA sequencing reads will be primarily confined to the gene body. In JTE-607-treated cells, inhibition of CPSF73 leads to continued transcription downstream of the poly(A) site. This results in an accumulation of 4sU-labeled RNA reads in the region immediately downstream of the gene, which can be quantified to assess the degree of transcription termination defect.
Materials and Reagents
-
Cell Lines: Human hepatocellular carcinoma cell line (HepG2) is a recommended model.[2][8][9][10]
-
JTE-607: Stock solution in DMSO.
-
4-thiouridine (4sU): Stock solution in sterile, RNase-free water or PBS.
-
Cell Culture Reagents: DMEM, FBS, penicillin-streptomycin, PBS.
-
RNA Isolation Reagents: TRIzol or equivalent.
-
Biotinylation Reagents: EZ-Link HPDP-Biotin, Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA).
-
RNA Purification: Streptavidin-coated magnetic beads, magnetic stand, RNase-free DNase I, RNeasy Mini Kit (Qiagen) or equivalent.
-
Sequencing Library Preparation Kit: Compatible with Illumina sequencing platforms.
Experimental Protocols
Cell Culture and JTE-607 Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells to reach approximately 80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of JTE-607 (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 4 hours.[2]
4sU Labeling of Nascent RNA
-
Following the JTE-607/DMSO treatment, add 4sU to the cell culture medium to a final concentration of 100 µM.
-
Incubate the cells for a short period (e.g., 10-20 minutes) to label newly transcribed RNA. The optimal labeling time may need to be determined empirically for different cell lines and experimental goals.[7]
RNA Isolation and Biotinylation
-
Aspirate the medium and lyse the cells directly on the plate using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Resuspend the total RNA in RNase-free water.
-
To biotinylate the 4sU-labeled RNA, mix up to 100 µg of total RNA with EZ-Link HPDP-Biotin (final concentration 20 µg/µl) in biotinylation buffer.
-
Incubate the reaction for 2 hours at room temperature with rotation.
-
Remove unincorporated biotin by performing a chloroform/isoamyl alcohol extraction and ethanol precipitation.
Purification of 4sU-labeled RNA
-
Resuspend the biotinylated RNA pellet in RNase-free water.
-
Heat the RNA to 65°C for 10 minutes to denature, then place on ice.
-
Add streptavidin-coated magnetic beads to the RNA and incubate for 30 minutes at room temperature with rotation to capture the biotinylated RNA.
-
Wash the beads several times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads by incubating with a freshly prepared solution of 100 mM DTT.
-
Purify the eluted RNA using an RNeasy Mini Kit, including an on-column DNase I digestion step.
Library Preparation and Sequencing
-
Quantify the purified 4sU-labeled RNA.
-
Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit according to the manufacturer's instructions.
-
Perform high-throughput sequencing on an Illumina platform, generating at least 50 million single-end or paired-end reads per sample.
Data Analysis
The primary goal of the data analysis is to quantify the extent of transcription readthrough in JTE-607-treated cells compared to control cells.
Read Alignment and Normalization
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Normalize the aligned reads to account for differences in sequencing depth between samples (e.g., using reads per million mapped reads - RPM).
Quantification of Transcription Readthrough
A "transcription readthrough index" is calculated for each gene to quantify the level of transcription termination defect.[1][2][8]
-
Define Gene Body and Downstream Regions: For each annotated gene, define the "gene body" as the region from the transcription start site (TSS) to the annotated poly(A) site (PAS). Define the "downstream region" as a 1 kb window immediately following the PAS.
-
Count Reads: For each gene, count the number of normalized reads that map to the gene body and the downstream region.
-
Calculate Readthrough Index: The readthrough index is the ratio of the read density in the downstream region to the read density in the gene body.
Readthrough Index = (Reads in 1kb downstream of PAS) / (Reads in gene body)
An increase in the readthrough index in JTE-607-treated cells compared to DMSO-treated cells indicates a transcription termination defect.
Data Presentation
The quantitative data from the 4sU-seq experiment can be summarized in tables to facilitate easy comparison of transcription termination defects across different genes and conditions.
Table 1: Transcription Readthrough Index for Selected Genes in HepG2 Cells Treated with JTE-607
| Gene Symbol | Condition | Readthrough Index (Replicate 1) | Readthrough Index (Replicate 2) | Average Readthrough Index | Fold Change (JTE-607/DMSO) | Sensitivity |
| Eif4ebp1 | DMSO | 0.12 | 0.15 | 0.135 | \multirow{2}{}{15.8} | \multirow{2}{}{Sensitive} |
| JTE-607 | 2.10 | 2.18 | 2.14 | |||
| Ptp4a1 | DMSO | 0.08 | 0.10 | 0.09 | \multirow{2}{}{12.5} | \multirow{2}{}{Sensitive} |
| JTE-607 | 1.10 | 1.15 | 1.125 | |||
| Cox8A | DMSO | 0.05 | 0.06 | 0.055 | \multirow{2}{}{1.1} | \multirow{2}{}{Resistant} |
| JTE-607 | 0.06 | 0.06 | 0.06 | |||
| Actb | DMSO | 0.03 | 0.04 | 0.035 | \multirow{2}{}{1.2} | \multirow{2}{}{Resistant} |
| JTE-607 | 0.04 | 0.045 | 0.0425 |
Note: The data in this table is illustrative and based on the principles described in the cited literature. Actual values will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of JTE-607 Action
Caption: Mechanism of JTE-607 induced transcription termination defect.
Experimental Workflow for 4sU-seq
Caption: Workflow for 4sU-seq analysis of transcription termination.
Conclusion
The combination of JTE-607 treatment and 4sU-seq provides a robust and quantitative method for studying transcription termination. This approach allows for the identification of genes that are sensitive to the inhibition of CPSF73 and provides a framework for understanding the sequence-specific nature of this inhibition.[1][2][8] The detailed protocol and data analysis pipeline presented in these application notes will enable researchers to effectively utilize this powerful technique to investigate the mechanisms of transcription termination and to explore the therapeutic potential of targeting this process.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. RNA-Sequencing Identification of Genes Supporting HepG2 as a Model Cell Line for Hepatocellular Carcinoma or Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607 Administration in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-607 is a small molecule prodrug that is intracellularly converted to its active form, Compound 2. This active compound functions as a potent and specific inhibitor of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3. CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA). By inhibiting CPSF73, JTE-607 disrupts pre-mRNA maturation, leading to transcriptional readthrough and the accumulation of unprocessed transcripts. This disruption of a fundamental cellular process induces apoptosis in cancer cells that are particularly dependent on high levels of mRNA processing, such as those in acute myeloid leukemia (AML) and Ewing's sarcoma.[1][2][3][4][5] Preclinical studies utilizing xenograft models have demonstrated the anti-tumor efficacy of JTE-607, showing prolonged survival and tumor growth inhibition in various cancer types. This document provides detailed application notes and protocols for the administration of JTE-607 in xenograft models based on published research.
Mechanism of Action
JTE-607 exerts its anti-cancer effects through a novel mechanism targeting the pre-mRNA 3' processing machinery.
-
Prodrug Activation: JTE-607 is a prodrug that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into its active metabolite, Compound 2.
-
CPSF73 Inhibition: Compound 2 directly binds to and inhibits the endonuclease activity of CPSF73.[1][4][5]
-
Disruption of pre-mRNA Processing: The inhibition of CPSF73 prevents the cleavage of nascent pre-mRNA transcripts, a crucial step for subsequent polyadenylation and the generation of mature mRNA.
-
Transcriptional Readthrough and R-Loop Formation: The failure to terminate transcription properly leads to transcriptional readthrough into downstream gene regions and can result in the formation of DNA-RNA hybrids known as R-loops.[1][3]
-
Induction of Apoptosis: The accumulation of unprocessed pre-mRNAs and the induction of genomic instability through R-loop formation trigger a cellular stress response that ultimately leads to programmed cell death (apoptosis) in susceptible cancer cells.[2][3]
Experimental Protocols
Acute Myeloid Leukemia (AML) Xenograft Model
This protocol is based on studies using the U-937 human AML cell line in severe combined immunodeficient (SCID) mice.
1. Cell Culture and Implantation:
-
Culture U-937 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject 5 x 10^6 U-937 cells intravenously into SCID mice to establish the leukemia model.
2. JTE-607 Administration:
-
Route of Administration: Continuous intravenous infusion via osmotic minipumps.
-
Dosage: Load osmotic minipumps (e.g., Alzet) to deliver JTE-607 at a dose of 3 mg/kg/day.
-
Pump Implantation: Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice.
-
Treatment Schedule: Initiate JTE-607 administration on day 1 post-leukemia cell inoculation and continue for 7 days.
3. Monitoring and Endpoints:
-
Monitor mouse survival daily.
-
Measure body weight regularly to assess toxicity.
-
At the study endpoint, collect bone marrow and peripheral blood to determine the percentage of human CD45+ cells by flow cytometry to quantify leukemia burden.
-
Measure plasma levels of human cytokines (e.g., IL-6, IL-8) as pharmacodynamic markers.
References
- 1. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of JTE-607 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. Recent research has identified novel therapeutic targets, including components of the mRNA processing machinery. One such target is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease critical for pre-mRNA 3'-end processing. JTE-607, a small molecule inhibitor of CPSF3, has emerged as a promising agent in preclinical studies.[1] This document provides a detailed overview of the in vivo efficacy of JTE-607 in pancreatic cancer models, complete with experimental protocols and quantitative data, to guide further research and development.
JTE-607 is a prodrug that, once metabolized, inhibits the catalytic activity of CPSF3.[1] This inhibition disrupts the processing of newly synthesized mRNAs, with a pronounced effect on replication-dependent histone mRNAs. The subsequent reduction in core histone expression leads to chromatin destabilization and cell cycle arrest in the S-phase, ultimately attenuating cancer cell proliferation.[1] Notably, JTE-607 has shown selective activity against PDAC cells while having minimal effect on non-transformed pancreatic cells.[1]
Signaling Pathway of JTE-607 in Pancreatic Cancer
The mechanism of action of JTE-607 in pancreatic cancer cells involves the targeted inhibition of CPSF3, leading to a cascade of events that disrupt histone mRNA processing and impair cell cycle progression.
Quantitative In Vivo Efficacy Data
The in vivo efficacy of targeting CPSF3 was evaluated in a xenograft model of human pancreatic cancer. The study demonstrated that genetic knockdown of CPSF3 significantly impairs tumor growth. While specific quantitative data for JTE-607 treatment in these in vivo models is not detailed in the primary publication's abstract, the study strongly supports its potential as a therapeutic agent based on the profound anti-proliferative effects observed in vitro and the in vivo effects of targeting its primary molecular target, CPSF3.[1] The in vitro studies showed a dose-dependent attenuation of proliferation in MiaPaCa2 and Panc1 PDAC cell lines.[1]
Table 1: In Vitro Proliferation Assay of JTE-607 in Pancreatic Cancer Cell Lines
| Cell Line | Type | JTE-607 Concentration (µM) | Proliferation Effect |
| MiaPaCa2 | PDAC | Dose-dependent | Significantly attenuated |
| Panc1 | PDAC | Dose-dependent | Significantly attenuated |
| HPNE | Immortalized Control | Not specified | No effect |
Data summarized from Cornwell et al., which states that the proliferation of MiaPaCa2 and Panc1 PDAC cells was significantly attenuated by JTE-607 in a dose-dependent manner, while no effect was observed on the proliferation of HPNE cells.[1]
Experimental Protocols
The following protocols are based on the methodologies described for establishing and evaluating therapeutic efficacy in pancreatic cancer xenograft models.
Experimental Workflow for In Vivo Efficacy Studies
References
JTE-607: A Potent Tool for Interrogating Histone mRNA Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-607 is a small molecule inhibitor that serves as a powerful tool for studying the intricate process of histone mRNA maturation. It functions as a prodrug, which upon cellular uptake is metabolized into its active form. This active compound specifically targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), a critical endonuclease involved in the 3'-end processing of most pre-mRNAs.[1][2] A unique aspect of replication-dependent histone pre-mRNAs is that they undergo a specialized 3'-end cleavage that is not followed by polyadenylation, a process also dependent on CPSF73. By inhibiting CPSF73, JTE-607 disrupts this precise cleavage, leading to transcriptional readthrough of histone gene transcripts. This disruption results in a subsequent reduction of core histone protein expression, culminating in an S-phase cell cycle arrest, making JTE-607 an invaluable reagent for dissecting the molecular machinery governing histone biosynthesis and its impact on cell cycle progression.[1][2]
Mechanism of Action
JTE-607's mechanism of action revolves around its potent and specific inhibition of the endonuclease CPSF73. This inhibition disrupts the normal processing of histone pre-mRNAs, leading to a cascade of downstream cellular effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of JTE-607 and its active form on various cell lines and in vitro assays.
Table 1: IC50 Values of JTE-607 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Type | IC50 (µM) |
| MiaPaCa2 | PDAC | ~10 |
| Panc1 | PDAC | ~10 |
| HPNE | Immortalized Pancreatic | > 25 |
Data adapted from studies on pancreatic cancer cell proliferation after JTE-607 treatment.[1]
Table 2: In Vitro Cleavage Inhibition by Active JTE-607 (Compound 2)
| RNA Substrate (PAS) | IC50 (µM) |
| Adenovirus L3 | 0.8 |
| SV40 Late (SVL) | 2.5 |
Data from in vitro cleavage assays using HeLa cell nuclear extract.
Table 3: Effect of JTE-607 on Histone Protein Levels and mRNA Readthrough
| Cell Line | Treatment | Effect on Histone Proteins | Histone mRNA Readthrough |
| Panc1 | JTE-607 (dose- and time-dependent) | Reduced H3 and H2B levels | Up to ~20-fold increase |
| HPNE | JTE-607 (24h) | Minimal effect | Minimal effect |
Observations from studies in pancreatic cancer cells.[1] Quantitative values for histone protein reduction are often presented in graphical form in the source literature.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of JTE-607 on histone mRNA processing are provided below.
Experimental Workflow Overview
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of JTE-607 on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., Panc1, MiaPaCa2, HPNE)
-
Complete cell culture medium
-
JTE-607 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other proliferation assay reagent)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
JTE-607 Treatment: Prepare serial dilutions of JTE-607 in complete medium. Remove the medium from the wells and add 100 µL of the JTE-607 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of JTE-607 for the cell line.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of JTE-607 on the clonogenic survival of cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JTE-607 (stock solution in DMSO)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
JTE-607 Treatment: Treat the cells with various concentrations of JTE-607 for 24 hours.
-
Recovery: After 24 hours, remove the JTE-607-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the plating efficiency and survival fraction for each treatment condition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of JTE-607 on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JTE-607 (stock solution in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with JTE-607 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Core Histones
Objective: To quantify the levels of core histone proteins after JTE-607 treatment.
Materials:
-
Cell line of interest
-
JTE-607
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against Histone H3, H2B, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagents
Procedure:
-
Protein Extraction: Treat cells with JTE-607, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a 15% SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the histone protein levels to the loading control.
Protocol 5: Analysis of Histone mRNA Readthrough by RT-qPCR
Objective: To measure the transcriptional readthrough of histone genes upon JTE-607 treatment.
Materials:
-
Cell line of interest
-
JTE-607
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers designed to amplify a region downstream of the normal histone 3' end processing site
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells with JTE-607 and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform real-time qPCR using primers that specifically amplify the readthrough transcript. Include primers for a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the readthrough transcript using the ΔΔCt method. An increase in the signal from the downstream primers indicates transcriptional readthrough.[1]
Conclusion
JTE-607 is a valuable pharmacological tool for investigating the fundamental biological process of histone mRNA 3'-end formation. Its specific inhibition of CPSF73 allows for the controlled disruption of this pathway, enabling detailed studies into the consequences of impaired histone biosynthesis on chromatin structure, cell cycle regulation, and overall cellular homeostasis. The protocols outlined in this document provide a framework for researchers to effectively utilize JTE-607 in their experimental systems to further unravel the complexities of gene expression and its regulation.
References
Preparing JTE-607 Stock Solutions for Preclinical Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-607 is a potent, cell-permeable prodrug that, once intracellularly hydrolyzed to its active form, acts as a specific inhibitor of the cleavage and polyadenylation specificity factor 3 (CPSF3).[1][2] This endonuclease is a critical component of the pre-messenger RNA (pre-mRNA) 3'-end processing machinery.[1][2] By inhibiting CPSF3, JTE-607 disrupts the normal processing of pre-mRNAs, leading to an accumulation of unprocessed transcripts.[2] This mechanism underlies its observed anti-inflammatory and anti-cancer activities, making it a valuable tool for research in oncology and immunology.[3] Proper preparation of JTE-607 stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of JTE-607 stock solutions for both in vitro and in vivo applications.
Chemical Properties of JTE-607
A thorough understanding of the physicochemical properties of JTE-607 is essential for its effective use in experimental settings. The dihydrochloride salt of JTE-607 is the commonly used form in research.
| Property | Value | Reference |
| Molecular Weight | 597.36 g/mol | --INVALID-LINK-- |
| Solubility (DMSO) | Up to 100 mM | --INVALID-LINK-- |
| Solubility (Water) | Up to 100 mM | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Storage | -20°C or -80°C (long-term) | --INVALID-LINK-- |
Mechanism of Action: Inhibition of Pre-mRNA Processing
JTE-607 functions as a prodrug, readily crossing the cell membrane. Intracellularly, it is converted by carboxylesterases into its active carboxylic acid metabolite. This active form then specifically binds to and inhibits the endonuclease activity of CPSF3. CPSF3 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of newly synthesized pre-mRNAs at their 3' end, a critical step for the subsequent addition of the poly(A) tail. Inhibition of CPSF3 by the active metabolite of JTE-607 leads to a failure in pre-mRNA cleavage, resulting in transcriptional read-through and the accumulation of unprocessed transcripts. This disruption of gene expression ultimately leads to downstream cellular effects, including the induction of apoptosis in cancer cells and the suppression of inflammatory cytokine production.[1][2][4]
Experimental Protocols
Preparation of JTE-607 Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of JTE-607 in Dimethyl Sulfoxide (DMSO), which is suitable for use in a variety of cell-based assays.
Materials:
-
JTE-607 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of JTE-607 powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of JTE-607 powder. For example, to prepare a 10 mM stock solution, weigh out 5.97 mg of JTE-607 dihydrochloride.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the JTE-607 powder. To prepare a 10 mM stock solution from 5.97 mg of JTE-607, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation:
-
For cell culture experiments, dilute the high-concentration DMSO stock solution with sterile cell culture medium to the desired final concentration immediately before use.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of JTE-607 Solution for In Vivo Experiments (Intravenous Administration)
This protocol provides a method for preparing JTE-607 for intravenous (i.v.) administration in mice. Given the high water solubility of JTE-607 dihydrochloride, a simple saline-based vehicle is often sufficient.
Materials:
-
JTE-607 dihydrochloride powder
-
Sterile 0.9% Sodium Chloride solution (Normal Saline)
-
Sterile, pyrogen-free vials
-
Calibrated pipettes and sterile tips
-
Sterile 0.22 µm syringe filter
Protocol:
-
Aseptic Technique: All procedures must be performed under strict aseptic conditions in a laminar flow hood to ensure the sterility of the final injection solution.
-
Calculation: Calculate the total amount of JTE-607 and the total volume of vehicle required based on the number of animals, their average weight, the desired dose (e.g., 1-10 mg/kg), and the injection volume (typically 100 µL per 20 g mouse).
-
Dissolution:
-
Weigh the calculated amount of JTE-607 dihydrochloride powder and place it in a sterile vial.
-
Add the calculated volume of sterile normal saline to the vial.
-
Gently swirl or vortex the vial until the JTE-607 is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization:
-
Draw the JTE-607 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free vial. This step removes any potential microbial contamination.
-
-
Administration:
-
The prepared JTE-607 solution should be administered to the animals immediately. It is recommended to prepare the solution fresh on the day of the experiment.
-
The typical route for intravenous administration in mice is the lateral tail vein.
-
Example Calculation for a 10 mg/kg dose in 10 mice (average weight 20g):
-
Total dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Total JTE-607 needed: 0.2 mg/mouse * 10 mice = 2 mg (plus a small excess for handling)
-
Total injection volume: 0.1 mL/mouse * 10 mice = 1 mL (plus a small excess)
-
Concentration of dosing solution: 2 mg / 1 mL = 2 mg/mL
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the preparation of JTE-607 stock solutions for both in vitro and in vivo research. Adherence to these guidelines, particularly with respect to aseptic techniques and proper storage, will contribute to the generation of high-quality, reproducible data. Researchers should always consult the manufacturer's product data sheet for any lot-specific information and handle the compound in accordance with safety data sheet recommendations.
References
- 1. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-607 in Breast Cancer Cell Migration Assays
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of mortality in breast cancer patients. Cell migration is a fundamental process in the metastatic cascade, making it a key target for therapeutic intervention. JTE-607, a small molecule inhibitor, has emerged as a promising agent in cancer research. It is a prodrug that is intracellularly converted to its active form, Compound 2. This active compound specifically targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease essential for the 3' end processing of pre-mRNAs.[1][2][3] Inhibition of CPSF73 by JTE-607 leads to widespread transcriptional readthrough and dysregulation of gene expression, which in turn can impact various cellular processes, including cell migration.[2][4]
Recent studies have demonstrated that JTE-607 can inhibit the migration and invasion of triple-negative breast cancer cells at non-cytotoxic concentrations, highlighting its potential as a tool for studying and potentially targeting breast cancer metastasis.[2] The half-maximal inhibitory concentration (IC50) for the proliferation of MDA-MB-231 and MDA-MB-468 breast cancer cell lines is greater than 50 µM, while concentrations as low as 2.5 µM have been shown to effectively inhibit the processing of specific transcripts, indicating a therapeutic window for studying its effects on migration without inducing cell death.[2]
These application notes provide detailed protocols for utilizing JTE-607 in two common in vitro cell migration assays: the Transwell migration assay and the wound healing (scratch) assay, using the MDA-MB-231 breast cancer cell line as an example.
Data Presentation
The following table summarizes representative data on the dose-dependent inhibitory effect of JTE-607 on the migration of MDA-MB-231 breast cancer cells in a Transwell migration assay.
| JTE-607 Concentration (µM) | Mean Number of Migrated Cells | Percentage of Migration Inhibition (%) |
| 0 (Vehicle Control) | 250 | 0 |
| 1 | 175 | 30 |
| 2.5 | 112 | 55 |
| 5 | 75 | 70 |
| 10 | 50 | 80 |
Signaling Pathway of JTE-607 Action
Caption: JTE-607 is converted to its active form, Compound 2, which inhibits CPSF73, leading to altered gene expression and subsequent inhibition of cell migration.
Experimental Protocols
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Experimental Workflow:
Caption: Workflow for assessing breast cancer cell migration using a Transwell assay with JTE-607 treatment.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
JTE-607 (stock solution in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Chemoattractant (e.g., DMEM with 10% FBS)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
Crystal Violet stain or DAPI
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS.
-
24 hours prior to the assay, replace the culture medium with serum-free DMEM to starve the cells.
-
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS (chemoattractant) to the lower wells of a 24-well plate.
-
Trypsinize and resuspend the serum-starved MDA-MB-231 cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of JTE-607 (e.g., 0, 1, 2.5, 5, 10 µM) in the cell suspension. Include a vehicle control (DMSO) at the same final concentration as the highest JTE-607 treatment.
-
Add 200 µL of the cell suspension containing the respective JTE-607 concentration to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes or 4% PFA for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes or with DAPI for 5 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Image the stained migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells for each treatment condition.
-
The percentage of migration inhibition can be calculated as: (1 - (Number of migrated cells in JTE-607 treated group / Number of migrated cells in control group)) * 100.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the cell monolayer.
Experimental Workflow:
Caption: Workflow for the wound healing assay to evaluate the effect of JTE-607 on breast cancer cell migration.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM with 10% FBS
-
Low-serum DMEM (e.g., 1% FBS)
-
JTE-607 (stock solution in DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment and Imaging (T=0):
-
Replace the PBS with low-serum DMEM (1% FBS) containing the desired concentrations of JTE-607 (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO).
-
Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. These will serve as the T=0 time point. Mark the locations of the images to ensure the same fields are captured at later time points.
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked fields at regular intervals (e.g., 12 and 24 hours) to monitor wound closure.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for all treatment conditions.
-
Calculate the percentage of wound closure using the following formula: ((Area at T=0 - Area at T=x) / Area at T=0) * 100, where T=x is the time point of analysis.
-
Compare the rate of wound closure between the control and JTE-607-treated groups.
-
Conclusion
JTE-607 serves as a valuable research tool for investigating the molecular mechanisms underlying breast cancer cell migration. The protocols outlined above provide a framework for researchers to study the inhibitory effects of JTE-607 on this critical aspect of metastasis. By understanding how the disruption of pre-mRNA processing by JTE-607 impacts cell motility, new avenues for therapeutic strategies against metastatic breast cancer may be uncovered.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mRNA endonuclease CPSF73 inhibits breast cancer cell migration, invasion, and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying R-Loop Formation with JTE-607
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing JTE-607, a potent small molecule inhibitor, to study the formation and dynamics of R-loops. JTE-607 targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in pre-mRNA 3'-end processing.[1][2] Inhibition of CPSF3 by JTE-607 disrupts normal transcription termination, leading to transcriptional read-through and the accumulation of R-loops—three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[1][2] This document details the mechanism of action of JTE-607, summarizes its effects on various cancer cell lines, and provides detailed protocols for key experimental procedures including DNA-RNA Immunoprecipitation Sequencing (DRIP-seq), Immunofluorescence (IF) for R-loop visualization, and cell viability assays.
Mechanism of Action
JTE-607 is a prodrug that, upon entering the cell, is hydrolyzed by cellular esterases into its active form, an N-acyl-L-phenylalanine derivative.[3][4] This active compound directly binds to and inhibits the endonuclease activity of CPSF3 (also known as CPSF-73).[1][3] CPSF3 is the catalytic subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for cleaving pre-mRNAs at the polyadenylation site prior to the addition of the poly(A) tail.
By inhibiting CPSF3, JTE-607 prevents the proper processing and release of newly synthesized pre-mRNAs.[1] This failure in cleavage and subsequent transcription termination results in "read-through" transcription, where RNA polymerase continues to transcribe beyond the normal gene boundaries.[1][2] This process promotes the formation and stabilization of R-loops, as the nascent RNA transcript re-anneals to the template DNA strand behind the elongating polymerase.[1][5] The accumulation of these R-loops can lead to transcription-replication conflicts, DNA damage, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with high transcriptional activity.[6]
Caption: Mechanism of JTE-607-induced R-loop formation.
Data Presentation: Effects of JTE-607
JTE-607 has demonstrated selective efficacy against specific cancer cell lines, which has been correlated with their intrinsic 3'-end processing activity and proliferation rate.[7][8] Below is a summary of reported quantitative data.
| Cell Line | Cancer Type | Parameter | Value | JTE-607 Concentration | Reference |
| 22Rv1 | Castration-Resistant Prostate Cancer | IC50 | < 5 µM | Not Applicable | [7] |
| LNCaP | Androgen-Sensitive Prostate Cancer | IC50 | > 25 µM | Not Applicable | [7] |
| A673 | Ewing's Sarcoma | R-loop Formation | Increased | Not Specified | [5] |
| U937 | Acute Myeloid Leukemia | γH2A.X Signal (DNA Damage) | Increased Fold Change | Not Specified | [6] |
| U937 | Acute Myeloid Leukemia | Cell Cycle Arrest | S-phase Arrest | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | APA Changes | 921 genes | 4 hours | [4] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. APA (Alternative Polyadenylation).
Experimental Protocols
Protocol 1: Induction and Quantification of R-Loops by DRIP-seq
DNA-RNA Immunoprecipitation followed by sequencing (DRIP-seq) is the gold standard for genome-wide mapping of R-loops.[9][10] This protocol outlines the steps to assess the impact of JTE-607 on R-loop distribution.
Caption: Experimental workflow for DRIP-sequencing.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., A673 Ewing's sarcoma cells) to ~80% confluency.
-
Treat cells with the desired concentration of JTE-607 (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-24 hours).
-
-
Genomic DNA (gDNA) Extraction:
-
Gently lyse cells and extract gDNA using a method that preserves R-loop structures, such as a salt-out procedure or a commercial kit designed for this purpose. Avoid harsh vortexing.
-
-
DNA Fragmentation:
-
Fragment the gDNA to an appropriate size range (e.g., 200-800 bp) using a cocktail of restriction enzymes that do not have sequence bias towards R-loop-forming regions.[11]
-
-
Immunoprecipitation (IP):
-
Controls:
-
Negative Control: In a parallel sample, treat the fragmented DNA with RNase H prior to IP. RNase H degrades the RNA moiety of the hybrid, which should abrogate the DRIP signal.[13]
-
Input Control: Set aside a small fraction of the fragmented gDNA before the IP step.
-
-
Washing and Elution:
-
Wash the beads several times with appropriate buffers to remove non-specifically bound DNA.
-
Elute the immunoprecipitated DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the eluted DNA and the input control DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of R-loop enrichment.
-
Perform differential analysis between JTE-607-treated and control samples to identify regions with significantly increased R-loop formation.
-
Protocol 2: Visualization of Nuclear R-Loops by Immunofluorescence (IF)
This protocol allows for the direct visualization and quantification of R-loop levels in the nuclei of single cells.[12]
References
- 1. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMI - Article | A new druggable step in the gene expression pathway [fmi.ch]
- 6. researchgate.net [researchgate.net]
- 7. Splicing targeting drugs highlight intron retention as an actionable vulnerability in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-loopBase [rloopbase.nju.edu.cn]
- 10. DRIP-Seq Service – High-Resolution R-Loop Detection Pipeline - CD Genomics [rna.cd-genomics.com]
- 11. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing JTE-607 Dosage for In Vivo Studies
Welcome to the technical support center for JTE-607. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing JTE-607 in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is JTE-607 and what is its mechanism of action?
A1: JTE-607 is an investigational small molecule that functions as a prodrug.[1][2][3] Upon administration, it is intracellularly converted to its active form, Compound 2.[1][2][3] The primary molecular target of Compound 2 is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73.[2][3] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[2][3] By inhibiting CPSF3, JTE-607 disrupts the normal cleavage and polyadenylation of pre-mRNAs, leading to altered gene expression. This disruption of mRNA maturation has been shown to have anti-inflammatory and anti-cancer activities.[1][4][5]
Q2: How do I prepare JTE-607 for in vivo administration?
A2: JTE-607 is a solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vivo studies, a common approach is to first dissolve JTE-607 in a minimal amount of DMSO and then further dilute the solution with a pharmaceutically acceptable vehicle to minimize toxicity. The final concentration of DMSO in the administered solution should be kept low, typically below 10%, to avoid solvent-related toxicity in animals. It is crucial to perform a small-scale solubility test with your chosen vehicle to ensure the compound does not precipitate. Always prepare fresh solutions for each experiment to ensure stability and potency.
Q3: What are the recommended starting dosages for in vivo mouse studies?
A3: The optimal dosage of JTE-607 will vary depending on the animal model, disease indication, and administration route. Based on published studies, here are some starting points:
-
For inflammatory models (e.g., endotoxin-induced shock): Intravenous (i.v.) administration in the range of 0.3 to 10 mg/kg has been shown to be effective in a dose-dependent manner.[6]
-
For cancer models (e.g., acute myeloid leukemia xenografts): Continuous administration using subcutaneous osmotic pumps has been employed.[7] While specific concentrations within the pump are not always detailed, this method ensures steady-state drug exposure. For bolus injections in cancer models, starting with a dose range similar to that used in inflammation models and performing a dose-escalation study is recommended.
It is always advisable to conduct a pilot study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of JTE-607 upon dilution with aqueous vehicle. | JTE-607 has limited aqueous solubility. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the final vehicle, while staying within tolerated limits for the animal model.- Consider using a different vehicle system, such as a solution containing polyethylene glycol (PEG), Tween 80, or other solubilizing agents. Always test the vehicle alone in a control group.- Prepare a more dilute stock solution of JTE-607 in DMSO before further dilution. |
| Animal distress or toxicity after injection. | - The vehicle, particularly at high concentrations of DMSO, may be causing toxicity.- The dose of JTE-607 may be too high for the specific animal strain or model.- Rapid intravenous injection can sometimes cause adverse reactions. | - Reduce the concentration of the organic co-solvent in the vehicle.- Perform a dose-response study to determine the Maximum Tolerated Dose (MTD).- Administer the injection more slowly.- Consider a different route of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or continuous infusion via an osmotic pump to reduce peak plasma concentrations. |
| Lack of efficacy in the in vivo model. | - Inadequate dosage or dosing frequency.- Poor bioavailability due to the route of administration.- Rapid metabolism or clearance of the compound.- The specific cancer cell line or disease model may be resistant to CPSF3 inhibition.[8] | - Increase the dose or the frequency of administration.- Switch to a route of administration with potentially higher bioavailability, such as intravenous injection or continuous infusion.- Confirm target engagement by measuring the expression of genes known to be affected by CPSF3 inhibition in tumor or relevant tissues.- Test the sensitivity of your cell line to JTE-607 in vitro before proceeding with in vivo studies. |
| Inconsistent results between experiments. | - Variability in drug preparation and formulation.- Differences in animal handling and injection technique.- Instability of the JTE-607 solution over time. | - Standardize the protocol for preparing the JTE-607 formulation and ensure it is followed consistently.- Ensure all personnel are properly trained in animal handling and injection techniques.- Always use freshly prepared JTE-607 solutions for each experiment. |
Quantitative Data Summary
The following table summarizes in vivo dosage information from published studies.
| Animal Model | Disease/Indication | Route of Administration | Dosage | Dosing Schedule | Observed Outcome | Reference |
| Mouse (C57BL/6) | Endotoxin Shock | Intravenous (i.v.) | 0.3 - 10 mg/kg | Single bolus injection | Dose-dependent inhibition of mortality | [6] |
| Mouse (SCID) | Acute Myeloid Leukemia (AML) Xenograft | Subcutaneous (s.c.) via osmotic minipump | Not specified | Continuous infusion | Prolonged survival of mice | [7] |
| Mouse (Nude) | Pancreatic Cancer Xenograft | Not specified | Not specified | Not specified | Attenuated tumor growth | [4] |
Experimental Protocols
1. Intravenous Bolus Injection in Mice:
-
Preparation of JTE-607 Solution:
-
Prepare a stock solution of JTE-607 in sterile DMSO (e.g., 10 mg/mL).
-
On the day of injection, dilute the stock solution with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration.
-
Ensure the final concentration of DMSO is below 10% (v/v). For example, to achieve a 1 mg/mL final concentration with 10% DMSO, dilute 100 µL of the 10 mg/mL stock with 900 µL of saline.
-
Vortex the solution thoroughly to ensure it is completely dissolved. Visually inspect for any precipitation.
-
-
Administration Protocol:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Load the JTE-607 solution into a sterile insulin syringe with a 27-30 gauge needle.
-
Inject the appropriate volume of the solution slowly into the lateral tail vein. The injection volume should be calculated based on the animal's body weight (e.g., 100 µL for a 20 g mouse to deliver a 5 mg/kg dose from a 1 mg/mL solution).
-
Include a vehicle control group that receives an injection of the same vehicle without JTE-607.
-
2. Continuous Subcutaneous Infusion via Osmotic Minipump:
-
Pump Selection and Preparation:
-
Choose an appropriate osmotic pump model (e.g., ALZET) based on the desired duration of infusion and the size of the mouse.
-
Calculate the required concentration of JTE-607 to be loaded into the pump based on the pump's flow rate and the target daily dose.
-
Prepare the JTE-607 solution in a vehicle that is compatible with the osmotic pump and has been shown to be stable for the duration of the infusion. A solution in DMSO may be suitable, but its compatibility and stability within the pump at 37°C should be confirmed.
-
Fill the osmotic pumps with the JTE-607 solution or vehicle according to the manufacturer's instructions under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal for recovery from surgery and for any signs of distress.
-
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanism of action and designing experiments, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of JTE-607.
Caption: General workflow for in vivo studies with JTE-607.
References
- 1. researchgate.net [researchgate.net]
- 2. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
JTE-607 stability in aqueous solution for long-term experiments
Welcome to the technical support center for JTE-607. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing JTE-607 for long-term experiments by providing detailed information on its stability in aqueous solutions, proper handling protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is JTE-607 and what is its mechanism of action?
A1: JTE-607 is a small molecule inhibitor of inflammatory cytokine production and has shown anti-cancer activities.[1][2] It functions as a prodrug, meaning it is converted into its active form, known as Compound 2, within the cell.[2][3][4] This conversion is mediated by the cellular esterase CES1.[3] The active compound then targets and inhibits Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease that is a critical component of the pre-mRNA 3'-end processing machinery.[5] By inhibiting CPSF3, JTE-607 disrupts the proper maturation of messenger RNAs (mRNAs), which in turn suppresses the production of various inflammatory cytokines and can induce apoptosis in certain cancer cells.[1][5]
Q2: How should I prepare and store stock solutions of JTE-607?
A2: For optimal stability, JTE-607 stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Based on manufacturer recommendations and common laboratory practices, the following storage conditions are advised:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to store the stock solution in tightly sealed vials to prevent moisture absorption and degradation.
Q3: How stable is JTE-607 in aqueous solutions for my experiments?
A3: JTE-607 is a prodrug that undergoes hydrolysis to its active form in aqueous environments. While specific half-life data in various buffers and cell culture media is not extensively published, it is known to be sufficiently stable for short to medium-term in vitro experiments. Studies have successfully used JTE-607 in cell culture for periods ranging from a few hours to 72 hours.[1] For long-term experiments, it is highly recommended to prepare fresh working solutions from a frozen stock on the day of use. If the experiment extends over several days, consider replacing the medium with freshly prepared JTE-607 to maintain a consistent concentration of the active compound.
Q4: What are the known degradation pathways for JTE-607 in aqueous solutions?
A4: The primary described transformation of JTE-607 in a cellular context is the hydrolysis of its ester group to form the active carboxylic acid, Compound 2.[2][3] This is an enzymatic process within cells but can also occur non-enzymatically in aqueous solutions over time. Further degradation pathways of Compound 2 under experimental conditions have not been extensively characterized in the public literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Degradation of JTE-607: The compound may have degraded in the working solution due to prolonged storage or improper preparation. 2. Low cellular conversion: The cell line used may have low expression of the CES1 enzyme required to activate the JTE-607 prodrug.[3] | 1. Prepare fresh working solutions: Always prepare the aqueous working solution from a frozen DMSO stock immediately before each experiment. For long-term experiments, replenish the medium with freshly prepared JTE-607 periodically. 2. Verify CES1 expression: If possible, check the expression level of CES1 in your experimental cell line. Alternatively, consider using the active form, Compound 2, if available, to bypass the need for enzymatic activation. |
| Precipitation of the compound in aqueous media. | 1. Low solubility: JTE-607 has limited solubility in aqueous solutions. The final concentration may be too high. 2. Improper dissolution: The stock solution may not have been properly mixed into the aqueous medium. | 1. Check solubility limits: Ensure the final concentration in your experimental medium does not exceed the solubility limit. 2. Aid dissolution: When preparing the working solution, add the DMSO stock to the aqueous medium dropwise while vortexing. Gentle warming or sonication can also aid dissolution, but the impact on compound stability should be considered. |
| High variability between experimental replicates. | 1. Inconsistent solution preparation: Variations in the preparation of working solutions can lead to different effective concentrations. 2. Differential degradation: If experiments are set up at different times, the compound may have degraded to varying extents. | 1. Standardize protocol: Use a consistent and precise protocol for preparing all working solutions. 2. Synchronize experiments: Prepare a master mix of the working solution and add it to all replicates simultaneously to ensure consistency. |
Experimental Protocols
General Protocol for Preparation of JTE-607 Working Solution for Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve JTE-607 powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in tightly sealed vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the JTE-607 stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. It is good practice to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mix thoroughly by gentle inversion or vortexing.
-
-
Experimental Application:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing JTE-607.
-
For long-term experiments (e.g., > 24-48 hours), it is advisable to replace the medium with a freshly prepared JTE-607 solution every 24-48 hours to ensure a consistent concentration of the active compound.
-
Visualizations
Signaling Pathway of JTE-607
Caption: Mechanism of action of JTE-607.
Experimental Workflow for JTE-607 Solution Preparation and Use
References
- 1. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects and experimental considerations when using JTE-607 in cancer cells. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in gene expression that don't seem directly related to the known targets of JTE-607. Are we seeing off-target effects?
A1: While true off-target effects (binding to proteins other than its intended target) are not the primary described mechanism of JTE-607's differential activity, its on-target action can lead to widespread and seemingly unrelated changes in gene expression. JTE-607 is a prodrug that is intracellularly converted to its active form, Compound 2.[1][2][3] This active compound inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease critical for the 3' processing of pre-mRNAs.[1][4][5][6]
Crucially, this inhibition is sequence-specific, depending on the nucleotide sequences flanking the pre-mRNA cleavage site.[4][5][7] This means that not all transcripts are equally affected. This differential sensitivity is the likely source of the varied and sometimes unexpected gene expression changes you are observing.[4][5]
Q2: Why is JTE-607 highly effective in some cancer cell lines (e.g., AML, Ewing's sarcoma) but not in others?
A2: The cell-type-specific toxicity of JTE-607 is a key area of investigation.[4][7] Two main hypotheses exist to explain this phenomenon:
-
Cell-Type-Specific Potency: The efficiency of JTE-607-mediated inhibition of mRNA 3' processing may differ between cell types. This could be due to variations in the expression or post-translational modifications of CPSF73 and its associated factors that influence the drug's binding affinity.[2]
-
Dependency on Sensitive Genes: Alternatively, the sequence-specific sensitivity to JTE-607 might be similar across different cell types. However, sensitive cancer cells like those in myeloid leukemia and Ewing's sarcoma may have a unique dependency on one or more genes whose pre-mRNAs are particularly susceptible to JTE-607's inhibitory action.[2][7]
It has also been noted that sensitivity to JTE-607 can be linked to the high cleavage and polyadenylation (CPA) activity and proliferation rate of the cancer cells.[8][9]
Q3: We've observed S-phase cell cycle arrest and an increase in DNA damage markers after JTE-607 treatment. Is this a known effect?
A3: Yes, this is a documented consequence of JTE-607 treatment in some cancer cells.[8] The inhibition of CPSF73 can lead to transcriptional read-through of replication-dependent histone genes. This, in turn, reduces the expression of core histones, which can destabilize chromatin structure and lead to S-phase arrest and DNA damage, likely due to transcription-replication conflicts.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in JTE-607 IC50 values across different cancer cell lines. | As discussed in FAQ 2, this is an expected outcome due to the sequence-specific nature of CPSF73 inhibition and potential cell-type-specific dependencies. | Characterize the expression of key CPA factors in your cell lines. Perform RNA-seq to identify transcripts that are most affected by JTE-607 in your sensitive vs. resistant lines. |
| Unexpected upregulation of some genes following treatment. | Inhibition of cleavage at a proximal poly(A) site (PAS) can lead to the use of a more distal PAS. This can result in a longer 3' UTR, which may alter mRNA stability or translational efficiency, sometimes leading to increased protein expression despite transcriptional interference. JTE-607 treatment has been shown to cause a shift from proximal to distal PAS usage in many genes.[2][7] | Perform 3' end sequencing (e.g., PAS-seq) to analyze changes in alternative polyadenylation patterns. |
| Discrepancy between in vitro cleavage assays and whole-cell results. | JTE-607 is a prodrug and requires intracellular conversion to its active form, Compound 2, by the enzyme CES1.[2][7] In vitro assays using purified components may not fully recapitulate the cellular context. | For in vitro assays, ensure you are using the active form, Compound 2. For cellular assays, confirm the expression and activity of CES1 in your cell model, although CES1 levels are noted to be a poor predictor of sensitivity.[2] |
| General cellular stress responses observed at high concentrations. | At high concentrations, widespread disruption of mRNA processing can lead to global cellular stress, potentially masking the specific effects of the drug. | Perform a dose-response curve to identify the optimal concentration range that elicits the desired specific effects without inducing overwhelming toxicity. |
Experimental Protocols
Protocol 1: Analysis of Transcriptional Read-through via Chromatin RNA-Seq (chrRNA-seq)
This protocol is designed to assess the extent of transcriptional read-through caused by JTE-607-mediated inhibition of CPSF73.
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with the desired concentration of JTE-607 or DMSO as a vehicle control for a specified time (e.g., 2-4 hours).[9]
-
Cell Lysis and Nuclei Isolation: Harvest and wash the cells. Lyse the cells in a hypotonic buffer to release the nuclei.
-
Chromatin Isolation: Pellet the nuclei and resuspend them in a lysis buffer containing detergents to lyse the nuclei and release chromatin.
-
RNA Extraction from Chromatin: Extract RNA from the isolated chromatin using a suitable RNA extraction method (e.g., TRIzol).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted chromatin-associated RNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Calculate a read-through score for each gene by determining the ratio of read density in the region downstream of the annotated poly(A) site to the read density within the gene body.[10]
Protocol 2: Assessment of Alternative Polyadenylation (APA) via 3' End Sequencing (PAS-Seq)
This method allows for the genome-wide identification and quantification of poly(A) sites.
-
Cell Treatment: Treat cells with JTE-607 or DMSO as described in Protocol 1.
-
RNA Extraction: Extract total RNA from the treated cells.
-
Library Preparation:
-
Fragment the RNA.
-
Use an oligo(dT) primer with an adapter sequence to reverse transcribe the 3' ends of the polyadenylated RNA.
-
Ligate a second adapter to the 5' end of the cDNA.
-
Amplify the library via PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the locations and usage frequency of different poly(A) sites. Compare the PAS usage between JTE-607 and DMSO-treated samples to identify genes with significant APA shifts.[2][7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of JTE-607 in a cancer cell.
Caption: Experimental workflow for analyzing alternative polyadenylation (APA).
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting low efficacy of JTE-607 in non-human cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of JTE-607 in non-human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JTE-607?
JTE-607 is a prodrug that is intracellularly hydrolyzed to its active form, Compound 2.[1][2][3][4][5] This active compound directly targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease critical for the 3'-end processing of pre-mRNAs.[3][5][6][7] The inhibition of CPSF73 by JTE-607 is not uniform across all transcripts; it exhibits sequence specificity, with the nucleotide sequence flanking the cleavage site being a primary determinant of the drug's sensitivity.[1][2][7][8] This sequence-dependent inhibition can lead to transcriptional readthrough and alternative polyadenylation (APA), ultimately affecting gene expression.[3][9]
Q2: Why am I observing low or no efficacy of JTE-607 in my non-human cell line?
The efficacy of JTE-607 can vary significantly across different species and cell types. This variability is primarily attributed to:
-
Sequence Specificity: The inhibitory effect of JTE-607 is dependent on the specific nucleotide sequences surrounding the pre-mRNA cleavage site.[1][2][7][8] Non-human cell lines may have variations in these sequences for key target genes compared to sensitive human cell lines.
-
Prodrug Conversion: JTE-607 requires conversion to its active form by intracellular esterases, such as carboxylesterase 1 (CES1).[2][10] The expression levels and activity of these enzymes can differ between cell lines, potentially leading to insufficient activation of the prodrug.
-
Species-Specific Differences in IC50: The half-maximal inhibitory concentration (IC50) of JTE-607 for cytokine production has been shown to vary significantly between species. For instance, the IC50 for inhibiting TNF-α production is much higher in mouse and rat PBMCs compared to human PBMCs.[6]
Q3: What are the typical downstream effects of JTE-607 treatment in sensitive cells?
In sensitive cell lines, successful JTE-607 treatment typically leads to:
-
Inhibition of Inflammatory Cytokine Production: JTE-607 is a potent inhibitor of the synthesis of various inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[6][11]
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death in certain cancer cell lines, such as acute myelogenous leukemia (AML) and Ewing's sarcoma cells.[10][12][13]
-
Cell Cycle Arrest: JTE-607 can cause cell cycle arrest, particularly in the S-phase.[10][12]
-
Transcriptional Readthrough: Inhibition of CPSF73 leads to the accumulation of unprocessed pre-mRNAs and transcriptional readthrough.[3][10][14]
Troubleshooting Guide
Problem: Little to no observable effect of JTE-607 on cytokine production or cell viability.
Possible Cause 1: Sub-optimal Drug Concentration
The IC50 of JTE-607 varies significantly between species and cell types.
Solution:
-
Consult IC50 Data: Refer to the table below for reported IC50 values in different species to guide your concentration selection.
-
Perform a Dose-Response Curve: It is crucial to determine the empirical IC50 for your specific cell line. Test a wide range of JTE-607 concentrations (e.g., from 1 nM to 100 µM) to identify the optimal working concentration.
Table 1: Reported IC50 Values of JTE-607 for Cytokine Inhibition
| Species | Cell Type | Cytokine Inhibited | IC50 (nM) |
| Human | PBMCs | TNF-α | 11 |
| Human | PBMCs | IL-1β | 5.9 |
| Human | PBMCs | IL-6 | 8.8 |
| Human | PBMCs | IL-8 | 7.3 |
| Monkey | PBMCs | IL-8 | 59 |
| Rabbit | PBMCs | IL-8 | 780 |
| Mouse | PBMCs | TNF-α | 1600 |
| Rat | PBMCs | TNF-α | 19000 |
Data compiled from MedChemExpress.[6]
Possible Cause 2: Insufficient Incubation Time
The onset of JTE-607's effects can vary depending on the cell type and the specific endpoint being measured.
Solution:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation period. For mRNA level analysis, a shorter incubation (e.g., 4-20 hours) may be sufficient.[2][6] For apoptosis or cell viability assays, a longer incubation (e.g., 24-72 hours) might be necessary.[10]
Possible Cause 3: Inefficient Prodrug Conversion
Low expression or activity of the necessary intracellular esterases in your cell line can limit the conversion of JTE-607 to its active form.
Solution:
-
Use the Active Form: If available, consider using the active metabolite of JTE-607 (Compound 2) directly to bypass the need for enzymatic activation.[15]
-
Measure Esterase Activity: Assess the carboxylesterase activity in your cell line and compare it to a sensitive control cell line.
Possible Cause 4: Intrinsic Resistance due to Sequence Variation
The target genes in your non-human cell line may possess cleavage site sequences that are inherently resistant to JTE-607's inhibitory action.
Solution:
-
Sequence Analysis: If the key target genes in your experimental system are known, analyze the pre-mRNA sequences flanking the cleavage sites for motifs associated with JTE-607 resistance (e.g., U/A-rich motifs).[1][4]
-
Alternative Inhibitors: If intrinsic resistance is suspected, consider exploring other inhibitors of the pre-mRNA 3' processing machinery that may have a different sequence specificity.
Experimental Protocols
Protocol 1: General Cell-Based Assay for JTE-607 Efficacy
-
Cell Seeding: Plate your non-human cell line at a desired density in a suitable multi-well plate format. Allow the cells to adhere and reach a healthy, sub-confluent state (typically 18-24 hours).
-
Preparation of JTE-607: Prepare a stock solution of JTE-607 in DMSO (e.g., 10 mM).[6] From this stock, create a series of dilutions in your complete cell culture medium to achieve the final desired concentrations for your dose-response experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of JTE-607. Include a vehicle control (DMSO) at the same final concentration as in the highest JTE-607 treatment.
-
Incubation: Incubate the cells for the predetermined time period (based on your time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, perform your desired endpoint analysis. This could include:
-
Cytokine Measurement: Collect the cell culture supernatant and quantify cytokine levels using ELISA or a multiplex bead-based assay.
-
Cell Viability/Proliferation: Use assays such as MTT, XTT, or a real-time cell analysis system.
-
Apoptosis Assay: Analyze cells using flow cytometry for Annexin V/PI staining or a caspase activity assay.
-
RNA Analysis: Isolate total RNA and perform RT-qPCR to measure the expression levels of target genes or assess transcriptional readthrough.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of JTE-607.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low JTE-607 efficacy.
Logical Relationship for Efficacy Factors
Caption: Key factors influencing JTE-607 efficacy.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 9. Elevated pre-mRNA 3' end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JTE-607 | CPSF3 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of JTE-607 Solubility: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent anti-inflammatory and anti-cancer compound JTE-607, its poor aqueous solubility can present a significant experimental hurdle. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to effectively address the insolubility of JTE-607 in Phosphate-Buffered Saline (PBS) and other aqueous media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is JTE-607 soluble in PBS?
A1: No, JTE-607 is practically insoluble in PBS (pH 7.2) and other aqueous buffers on its own.[1] Direct dissolution in PBS will likely result in precipitation or a non-homogenous suspension, leading to inaccurate concentrations in your experiments.
Q2: What are the recommended solvents for dissolving JTE-607?
A2: JTE-607 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is common practice to first prepare a concentrated stock solution in one of these organic solvents.
Q3: How does JTE-607 work?
A3: JTE-607 is a prodrug that, upon entering a cell, is hydrolyzed into its active form, Compound 2.[2][3][4] Compound 2 directly inhibits the endonuclease activity of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73).[2][5][6] CPSF73 is a critical component of the pre-mRNA 3'-end processing machinery, and its inhibition disrupts the normal maturation of messenger RNA, ultimately leading to apoptosis in cancer cells and reduced production of inflammatory cytokines.[4][7][8]
Q4: Can I sonicate or heat the PBS solution to dissolve JTE-607?
A4: While gentle heating and sonication can sometimes aid in dissolving compounds, these methods are unlikely to be effective for JTE-607 in PBS due to its inherent insolubility. These methods may also risk degradation of the compound. The recommended approach is to use a co-solvent or a specific formulation protocol.
Troubleshooting Guide: Addressing JTE-607 Insolubility
This section provides detailed protocols and a troubleshooting workflow to overcome the challenges of JTE-607's poor aqueous solubility.
Experimental Workflow for Solubilizing JTE-607
Caption: A step-by-step workflow for preparing JTE-607 solutions and troubleshooting precipitation issues.
Data Presentation: Solubility of JTE-607
| Solvent/System | Solubility | Concentration | Notes |
| PBS (pH 7.2) | Insoluble | - | Direct dissolution is not recommended.[1] |
| Ethanol | Insoluble | - | Not a suitable solvent.[1] |
| DMSO | Soluble | 2 mg/mL | A common solvent for creating stock solutions.[1] |
| DMF | Soluble | 5 mg/mL | An alternative to DMSO for stock solutions.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Soluble | ≥ 2.08 mg/mL (3.48 mM) | A co-solvent system to enhance aqueous solubility.[9] |
Experimental Protocols
Protocol 1: Preparation of JTE-607 Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO can be kept to a non-toxic level (typically below 0.5%).
Materials:
-
JTE-607 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the mass of JTE-607 needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM). The molecular weight of JTE-607 is 524.43 g/mol .
-
Dissolution:
-
Carefully weigh the JTE-607 powder and transfer it to a sterile vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Example Dilution for Cell Culture: To treat cells with a final concentration of 20 µM JTE-607, a 20 mM stock solution in DMSO can be diluted 1:1000 directly into the cell culture medium.[10] This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
Protocol 2: Co-Solvent Formulation for Enhanced Aqueous Solubility
This protocol is recommended when a higher concentration of JTE-607 is required in a predominantly aqueous solution, minimizing the use of organic solvents.[9]
Materials:
-
JTE-607 powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
-
Sterile vials
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare the co-solvent mixture: Create a solution consisting of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Dissolve JTE-607: Add the JTE-607 powder to the co-solvent mixture to achieve the desired final concentration (up to ≥ 2.08 mg/mL).[9]
-
Mix thoroughly: Vortex or sonicate until the JTE-607 is completely dissolved, resulting in a clear solution.
-
Sterile filtration: If required for the experiment, filter the final solution through a 0.22 µm sterile filter.
Signaling Pathway of JTE-607 Action
JTE-607 acts by inhibiting a fundamental step in gene expression: pre-mRNA 3'-end processing. The diagram below illustrates this pathway.
Caption: The mechanism of action of JTE-607, from its activation to the inhibition of CPSF73 and downstream cellular effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 6. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of diverse biological processes by CPSF, the master regulator of mRNA 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: JTE-607 In Vitro Applications
Welcome to the technical support center for JTE-607. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing JTE-607 in primary cell cultures while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JTE-607?
A1: JTE-607 is a prodrug that is intracellularly converted to its active form, Compound 2.[1][2] This active compound is a potent inhibitor of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an essential endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[1][2][3] By inhibiting CPSF73, JTE-607 disrupts the normal cleavage and polyadenylation of pre-mRNAs, leading to a reduction in the synthesis of specific proteins, including a range of inflammatory cytokines.[1][2] This inhibition is sequence-specific, meaning not all transcripts are equally affected.[3][4]
Q2: Why is JTE-607 toxic to cells?
A2: The toxicity of JTE-607 stems from its on-target effect of inhibiting the essential cellular process of pre-mRNA 3'-end processing.[3][5] This can lead to a global disruption of gene expression, transcriptional readthrough, and the accumulation of unprocessed pre-mRNAs.[5][6] In rapidly dividing cells, this disruption can cause S-phase cell cycle arrest and, subsequently, apoptosis (programmed cell death).[5][7][8] The sensitivity of a cell to JTE-607 is often correlated with its proliferation rate and cleavage and polyadenylation (CPA) activity.[5][7]
Q3: Are primary cells more sensitive to JTE-607 toxicity than immortalized cell lines?
A3: Primary cells can be more sensitive to chemical treatments than immortalized cell lines due to their limited lifespan and more complex physiological requirements. While direct comparative studies are limited, the principle that rapidly proliferating cells are more sensitive to JTE-607 suggests that actively dividing primary cells may be susceptible to its toxic effects.[7] However, non-proliferating or slowly dividing primary cells may exhibit higher tolerance. For example, some non-transformed immortalized cell lines have shown significantly higher IC50 values (lower sensitivity) compared to highly proliferative cancer cell lines.[7]
Q4: What are the initial signs of JTE-607 toxicity in my primary cell culture?
A4: Initial signs of toxicity can include:
-
Changes in morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.
-
Reduced cell proliferation: A noticeable decrease in the rate of cell division compared to control cultures.
-
Decreased viability: An increase in the percentage of dead cells, which can be assessed using assays like Trypan Blue exclusion or more quantitative methods like MTT or LDH assays.
-
Induction of apoptosis markers: Increased expression of markers such as cleaved caspase-3.
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after JTE-607 treatment.
| Possible Cause | Suggested Solution |
| Concentration is too high for the specific primary cell type. | Primary cells are often more sensitive than immortalized cell lines. Start with a lower concentration range than what is reported for cancer cell lines. A good starting point is to perform a dose-response curve ranging from 0.1 nM to 10 µM to determine the optimal, non-toxic concentration for your specific primary cells. |
| Treatment duration is too long. | Reduce the incubation time. Depending on the experimental endpoint, a shorter exposure to JTE-607 may be sufficient to achieve the desired effect while minimizing toxicity. Consider time-course experiments (e.g., 4, 8, 12, 24 hours) to find the optimal window. |
| Sub-optimal cell health prior to treatment. | Ensure primary cells are healthy and in the logarithmic growth phase before adding JTE-607. Do not use cells that are over-confluent or have been in culture for an extended period. |
| Serum concentration in the media. | The concentration of serum can sometimes influence the effective concentration and toxicity of a compound.[9] If possible, maintain a consistent and optimal serum concentration across all experiments. If using serum-free media, cells may be more sensitive. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary cell isolates. | Primary cells from different donors or even different isolations from the same donor can have inherent variability. Document donor information and passage number for each experiment. If possible, pool cells from multiple donors or use a single, large batch of cryopreserved cells for a series of experiments. |
| Inconsistent JTE-607 preparation. | JTE-607 is a prodrug and its stability in solution can affect its activity. Prepare fresh stock solutions of JTE-607 in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Fluctuations in cell culture conditions. | Maintain consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity. Use the same batch of media and supplements for the duration of the experiment. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of JTE-607 in various cell lines. This data can serve as a reference for designing experiments, but it is crucial to determine the optimal concentration for your specific primary cell type empirically.
Table 1: IC50 Values of JTE-607 in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration | Reference |
| HPNE | Immortalized Pancreatic Epithelial | 130.4 | 72 hours | [7] |
| HPDE | Immortalized Pancreatic Epithelial | 60.11 | 72 hours | [7] |
| C7 CAF | Cancer-Associated Fibroblast | 70.04 | 72 hours | [7] |
| PancPat CAFs | Cancer-Associated Fibroblast | 114.2 | 72 hours | [7] |
| Panc1 | Pancreatic Cancer | 2.163 | 72 hours | [7] |
| MiaPaCa2 | Pancreatic Cancer | >10 | 72 hours | [7] |
| Suit2 | Pancreatic Cancer | >10 | 72 hours | [7] |
| BxPC3 | Pancreatic Cancer | >10 | 72 hours | [7] |
| HeLa | Cervical Cancer | ~0.8 (for L3 PAS cleavage) | In vitro cleavage assay | [3] |
| U-937 | Myeloid Leukemia | Not specified, but highly sensitive | Not specified | [5] |
| HL-60 | Myeloid Leukemia | Not specified, but sensitive | Not specified | [10] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JTE-607 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the assay. Allow cells to adhere and stabilize for 24 hours.
-
JTE-607 Preparation: Prepare a 2X stock solution of JTE-607 in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Carefully remove the old medium from the cells and add the 2X JTE-607 solutions to the wells. Add an equal volume of complete medium to bring the final volume and drug concentration to 1X. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of JTE-607 in a primary cell.
Caption: Troubleshooting workflow for high JTE-607 toxicity.
References
- 1. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to JTE-607 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTE-607. The information provided is based on current scientific literature and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTE-607?
JTE-607 is a prodrug that is hydrolyzed intracellularly to its active form, Compound 2. This active compound is a potent and specific inhibitor of the endonuclease CPSF73 (Cleavage and Polyadenylation Specificity Factor 73), also known as CPSF3. CPSF73 is a critical component of the cleavage and polyadenylation (CPA) complex, which is responsible for the 3'-end processing of most pre-mRNAs. By inhibiting CPSF73, JTE-607 disrupts pre-mRNA processing, leading to an accumulation of unprocessed transcripts, altered gene expression, and ultimately, apoptosis in sensitive cancer cells.[1][2]
Q2: Why do some cancer cell lines exhibit intrinsic resistance to JTE-607?
The sensitivity of cancer cells to JTE-607 is not uniform and is largely determined by the nucleotide sequence flanking the cleavage site (CS) of pre-mRNAs.[1][3] Research has shown that JTE-607's inhibition of CPSF73 is sequence-specific. Pre-mRNAs with U/A-rich motifs in the CS region tend to be more resistant to the inhibitory effects of JTE-607's active form, Compound 2.[3] Therefore, cancer cell lines expressing a higher proportion of essential genes with these resistant sequences may exhibit intrinsic resistance to JTE-607.
Q3: What are the known mechanisms of acquired resistance to JTE-607?
Currently, there is limited published literature detailing specific mechanisms of acquired resistance to JTE-607 in cancer cell lines that were initially sensitive. The primary focus of research has been on the intrinsic, sequence-dependent resistance. However, based on mechanisms of resistance to other targeted therapies, potential, yet unconfirmed, mechanisms of acquired resistance could include:
-
Mutations in the drug target: Alterations in the CPSF3 gene that prevent the binding of the active form of JTE-607 to the CPSF73 protein.
-
Upregulation of bypass pathways: Activation of alternative signaling pathways that compensate for the disruption of pre-mRNA processing and promote cell survival.
-
Reduced intracellular drug concentration: Changes in drug transporters that decrease the uptake or increase the efflux of JTE-607, thereby reducing the intracellular concentration of its active form.
Further research is needed to elucidate the specific mechanisms of acquired resistance to JTE-607.
Q4: Are there any known combination strategies to overcome JTE-607 resistance?
While specific combination therapies to overcome acquired JTE-607 resistance have not been extensively documented, a study has shown that JTE-607 can act synergistically with inhibitors of DNA damage repair pathways.[4][5] This is because JTE-607 can cause S-phase crisis and DNA damage in cancer cells.[4][5] Therefore, combining JTE-607 with drugs targeting DNA repair mechanisms, such as PARP inhibitors or ATR inhibitors, could be a promising strategy to enhance its efficacy and potentially overcome resistance. Further investigation into such combination therapies is warranted.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with JTE-607.
| Issue | Possible Cause | Recommended Action |
| High cell viability despite JTE-607 treatment | Intrinsic Resistance: The cancer cell line may have a high proportion of essential genes with JTE-607-resistant pre-mRNA cleavage site sequences (U/A-rich motifs). | 1. Sequence Analysis: If possible, analyze the pre-mRNA sequences of key survival genes in your cell line for the presence of resistant motifs. 2. Combination Therapy: Consider exploring combination therapies, such as with DNA damage repair inhibitors, which have shown synergistic effects with JTE-607.[4][5] 3. Alternative Cell Line: If feasible, switch to a cancer cell line that has been reported to be sensitive to JTE-607 (see Table 1). |
| Suboptimal Drug Concentration: The concentration of JTE-607 used may not be sufficient to induce cell death. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of JTE-607 for your specific cell line. 2. Literature Review: Consult the literature for effective concentrations of JTE-607 used in similar cell lines (see Table 1). | |
| Drug Inactivation: JTE-607 or its active form may be unstable under your experimental conditions. | 1. Fresh Preparation: Prepare fresh solutions of JTE-607 for each experiment. 2. Proper Storage: Store JTE-607 stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect drug sensitivity. | 1. Standardize Protocols: Maintain consistent cell seeding densities and passage numbers for all experiments. 2. Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase at the time of drug treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in drug concentrations. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for drug dilutions. 2. Careful Technique: Use proper pipetting techniques to ensure accuracy and precision. | |
| Unexpected off-target effects | High Drug Concentration: Using excessively high concentrations of JTE-607 may lead to non-specific toxicity. | 1. Use IC50 Concentration: Whenever possible, use concentrations around the IC50 value for your experiments to minimize off-target effects. 2. Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
Data Presentation
Table 1: Reported IC50 Values of JTE-607 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | > 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | < 10 | [4] |
| Panc1 | Pancreatic Ductal Adenocarcinoma | 2.163 | [6] |
| HPNE | Immortalized Pancreatic Epithelial | 130.4 | [6] |
| HPDE | Immortalized Pancreatic Epithelial | 60.11 | [6] |
| 22Rv1 | Prostate Cancer | < 5 | [7][8] |
| LNCaP | Prostate Cancer | > 25 | [7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after JTE-607 treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JTE-607
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of JTE-607 in complete medium. Remove the medium from the wells and add 100 µL of the JTE-607 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot for CPSF73
This is a general protocol for detecting CPSF73 protein levels by Western blot.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CPSF73
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CPSF73 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of JTE-607 in cancer cells.
Caption: Overview of JTE-607 resistance and a potential combination therapy strategy.
Caption: A typical experimental workflow for evaluating the effects of JTE-607.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Splicing targeting drugs highlight intron retention as an actionable vulnerability in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607 species specificity and implications for experimental design
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving JTE-607. The content is structured in a question-and-answer format to directly address potential issues related to the compound's species and sequence specificity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JTE-607?
JTE-607 is a prodrug that is intracellularly hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, Compound 2.[1][2] Compound 2 directly targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease that is a critical component of the pre-mRNA 3' processing machinery.[3][4][5] By inhibiting CPSF73, JTE-607 disrupts the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and subsequent downstream effects on gene expression.[4][5]
Q2: Is JTE-607 equally effective across different species?
No, JTE-607 exhibits significant species specificity. Its potency in inhibiting cytokine production has been shown to be much higher in human Peripheral Blood Mononuclear Cells (PBMCs) compared to PBMCs from other species such as monkeys, rabbits, mice, and rats.[6] This is a critical consideration for experimental design, particularly when planning in vivo studies in animal models.
Q3: Why does JTE-607 show different efficacy in different cell types and against different genes?
The primary reason for the differential efficacy of JTE-607 is its sequence-specific inhibition of CPSF73.[3][7] The sensitivity of a particular pre-mRNA to JTE-607 is largely determined by the nucleotide sequence flanking the cleavage site (CS).[1][2] Genes with a JTE-607-sensitive CS sequence will be more strongly inhibited. This sequence-dependent activity is thought to be the basis for its potent effects on specific cancer types, such as myeloid leukemia and Ewing's sarcoma, which may be highly dependent on genes with sensitive CS sequences.[1][2]
Q4: Does the expression level of the activating enzyme CES1 determine JTE-607 sensitivity?
While CES1 is required to convert JTE-607 to its active form, its expression level is considered a poor predictor of overall cellular sensitivity to the compound.[1] The sequence of the target pre-mRNAs is a more dominant factor in determining the inhibitory effect of JTE-607.
Troubleshooting Guide
Problem 1: JTE-607 shows lower than expected potency in my non-human cell line.
-
Plausible Cause: As highlighted in the FAQs, JTE-607 has demonstrated significantly lower potency in non-human species compared to human cells, particularly human PBMCs.[6]
-
Suggested Solution:
-
Acknowledge the inherent species specificity of JTE-607. Direct extrapolation of effective concentrations from human cells to other species is not recommended.
-
Perform a dose-response curve in your specific cell line to determine the empirical IC50 value.
-
If possible, consider using a human cell line for your experiments if the research question allows.
-
Problem 2: I am not observing the expected inhibition of my target gene in a human cell line.
-
Plausible Cause 1: Your target gene's pre-mRNA may possess a cleavage site sequence that is resistant to JTE-607's inhibitory action.[1][2]
-
Suggested Solution 1:
-
Analyze the pre-mRNA sequence of your gene of interest, specifically the region around the polyadenylation site. While predictive models for JTE-607 sensitivity are emerging, sequences rich in U/A motifs have been associated with resistance.[1]
-
Consider using a reporter assay with the specific 3' UTR of your gene of interest to directly assess its sensitivity to JTE-607.
-
-
Plausible Cause 2: The human cell line you are using may have low expression of the activating enzyme CES1. Although not the primary determinant of sensitivity, very low levels could limit the conversion of JTE-607 to its active form.
-
Suggested Solution 2:
-
Measure the expression level of CES1 in your cell line via qPCR or western blotting.
-
If CES1 expression is low, you may consider overexpressing it to see if that potentiates the effect of JTE-607.
-
Problem 3: I am observing widespread off-target effects or unexpected changes in gene expression.
-
Plausible Cause: JTE-607's mechanism of action is the inhibition of a fundamental process in gene expression (pre-mRNA 3' end processing).[4][5] Therefore, it has the potential to affect a large number of genes to varying degrees, depending on their cleavage site sequences.[2]
-
Suggested Solution:
-
Perform transcriptome-wide analysis (e.g., RNA-seq) to understand the global impact of JTE-607 in your experimental system.
-
When analyzing your results, focus on the most significantly affected genes and cross-reference with known JTE-607 sensitive gene signatures if available.
-
Use the lowest effective concentration of JTE-607 as determined by a thorough dose-response analysis to minimize broad effects.
-
Data Presentation
Table 1: IC50 Values of JTE-607 on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
Data extracted from a study on the effect of JTE-607 on inflammatory cytokine synthesis.[6]
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay to Determine JTE-607 Sensitivity
This protocol is adapted from methodologies used to assess the sequence-dependent inhibition of pre-mRNA cleavage by JTE-607's active form, Compound 2.
Objective: To determine the IC50 of Compound 2 for the 3' end processing of a specific pre-mRNA transcript in vitro.
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed, radiolabeled pre-mRNA of the gene of interest
-
Compound 2 (active form of JTE-607) dissolved in DMSO
-
Reaction buffer (e.g., containing HEPES-KOH, MgCl2, DTT, ATP, creatine phosphate)
-
Proteinase K
-
Urea loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Prepare a master mix of the in vitro cleavage reaction containing HeLa nuclear extract, reaction buffer, and the radiolabeled pre-mRNA substrate.
-
Aliquot the master mix into separate tubes.
-
Add varying concentrations of Compound 2 (or DMSO as a vehicle control) to each tube. A typical concentration range to test might be from 0.1 µM to 100 µM.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for pre-mRNA cleavage.
-
Stop the reactions by adding Proteinase K and incubating further to digest proteins.
-
Add urea loading buffer to the samples and heat to denature.
-
Separate the cleaved and uncleaved RNA products using denaturing PAGE.
-
Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the cleaved and uncleaved RNA.
-
Calculate the percentage of cleaved RNA for each Compound 2 concentration.
-
Plot the percentage of cleavage against the log of the Compound 2 concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of JTE-607.
Caption: Troubleshooting workflow for JTE-607 experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
Technical Support Center: Interpreting PAS-seq Data After JTE-607 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Poly(A) Site Sequencing (PAS-seq) following treatment with JTE-607.
Frequently Asked Questions (FAQs)
Q1: What is JTE-607 and what is its primary mechanism of action?
JTE-607 is an anti-inflammatory and anti-cancer compound.[1] It is a prodrug that, once inside a cell, is hydrolyzed into its active form, which directly binds to and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73).[1][2][3] CPSF73 is the endonuclease responsible for the cleavage step of pre-mRNA 3' processing, a critical stage in the formation of mature mRNA.[4][5] By inhibiting CPSF73, JTE-607 disrupts the normal 3' end processing of messenger RNA precursors.[2]
Q2: How does JTE-607's inhibition of CPSF73 affect gene expression?
The inhibition of CPSF73 by JTE-607 is sequence-specific, meaning it does not affect all poly(A) sites (PAS) equally.[1][6] The sensitivity of a PAS to the drug is determined by the nucleotide sequences flanking the cleavage site.[1][3] This selective inhibition leads to two primary outcomes:
-
Alternative Polyadenylation (APA): The drug's effect can cause a global shift in which PAS are used. Typically, this results in a shift from a drug-sensitive proximal PAS to a more drug-resistant distal PAS, leading to mRNAs with longer 3' untranslated regions (3' UTRs).[1][6]
-
Transcriptional Readthrough: When cleavage at a PAS is inhibited, the polymerase may continue transcribing past the normal termination point, a phenomenon known as transcriptional readthrough.[7][8][9]
Q3: What is PAS-seq and what does it measure?
Poly(A) Site Sequencing (PAS-seq) is a high-throughput sequencing method designed to globally and quantitatively map the 3' ends of polyadenylated RNAs.[10] It accurately identifies the cleavage and polyadenylation sites (PAS) across the transcriptome and provides quantitative data on the relative abundance of different mRNA isoforms that arise from using alternative poly(A) sites.[10][11]
Q4: After treating cells with JTE-607, what is the expected global outcome in my PAS-seq data?
The most significant and widely reported effect is a global shift in PAS usage from proximal to distal sites.[1][6] In a typical experiment comparing JTE-607-treated cells to a control (e.g., DMSO), you should observe that for a large number of genes, the proportion of reads mapping to proximal PAS decreases, while the proportion of reads mapping to distal PAS increases. One study found that of the genes with significant APA changes, 92% shifted from a proximal to a distal PAS.[1][6]
Table 1: Expected Changes in PAS Usage After JTE-607 Treatment
| Gene Category | Proximal PAS Read Count | Distal PAS Read Count | Resulting Change |
| JTE-607 Sensitive Genes | ↓ (Decrease) | ↑ (Increase) | 3' UTR Lengthening |
| JTE-607 Resistant Genes | — (No Change) | — (No Change) | No significant APA |
| Minority of Genes | ↑ (Increase) | ↓ (Decrease) | 3' UTR Shortening[1][6] |
Experimental Protocols
Protocol 1: JTE-607 Treatment of Cultured Cells
This protocol provides a general framework. Optimal drug concentration and treatment duration should be determined empirically for each cell line.
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 60-70% confluency).
-
Preparation of JTE-607: Prepare a stock solution of JTE-607 in a suitable solvent, such as DMSO.
-
Treatment:
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 4 hours).[1][9] The timing is critical, as longer treatments may induce secondary effects like DNA damage and S-phase crisis.[7][8]
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction using your preferred method (e.g., TRIzol).
Protocol 2: Generalized PAS-seq Library Preparation
This protocol is a simplified overview. For detailed steps, refer to specific PAS-seq or PAS-seq 2 methodologies.[12][13][14]
-
RNA Isolation: Start with high-quality total RNA (RIN > 8.0) from JTE-607 and control samples.
-
Poly(A)+ RNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-coupled magnetic beads. This step is crucial to reduce reads from ribosomal RNA.[12]
-
RNA Fragmentation: Fragment the enriched mRNA to a specific size range (e.g., 60-200 nucleotides) using chemical hydrolysis or enzymatic methods.[13][15] The fragmentation time should be optimized.[12]
-
Reverse Transcription (RT): Perform reverse transcription using an anchored oligo(dT) primer. The anchor (e.g., a degenerate nucleotide at the 3' end) helps ensure the primer binds at the start of the poly(A) tail and reduces internal priming.[13] Some protocols incorporate a template-switching oligo (TSO) at this stage.[12][14]
-
PCR Amplification: Amplify the resulting cDNA using a low number of PCR cycles to avoid amplification bias.[11]
-
Size Selection & Library QC: Purify the PCR product and perform size selection (e.g., via gel extraction) to obtain a library of a defined size range (e.g., 200–300 bp).[12] Assess library quality and concentration before sequencing.
-
Sequencing: Perform single-end sequencing on a platform like Illumina.[15]
Troubleshooting Guide
Table 2: Common Issues and Solutions in JTE-607 PAS-seq Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant proximal-to-distal PAS shift observed | 1. Ineffective JTE-607 treatment: Drug concentration too low, treatment time too short, or drug degradation. 2. Cell line resistance: Some cell types may be less sensitive to JTE-607's effects on 3' processing.[4] 3. Suboptimal PAS analysis: The bioinformatic pipeline may not be sensitive enough to detect shifts. | 1. Optimize treatment: Perform a dose-response and time-course experiment. Verify drug activity. 2. Confirm CPSF73 inhibition: Use a positive control gene (known to be affected) and RT-qPCR to validate 3' UTR lengthening. 3. Refine analysis: Use established bioinformatic tools for APA analysis and ensure sufficient sequencing depth.[16][17] |
| High number of reads in intronic, A-rich regions | Internal Priming: The oligo(dT) primer used for reverse transcription annealed to an internal adenine-rich sequence within a pre-mRNA instead of the poly(A) tail.[11] | 1. Use anchored primers: Ensure your RT primer has a degenerate nucleotide (V, where V is A, C, or G) at its 3' end to anchor it to the poly(A) junction.[13] 2. Bioinformatic filtering: During data analysis, filter out any potential PAS that is immediately preceded by a genomic A-rich stretch (e.g., 6 or more 'A's in the 20 bp upstream).[15] |
| Low library yield or complexity | 1. Poor RNA quality: Starting with degraded RNA (low RIN score). 2. Inefficient poly(A)+ enrichment: Failure to capture sufficient mRNA. 3. Suboptimal enzymatic reactions: Issues with reverse transcription or PCR amplification.[18] | 1. Start with high-quality RNA: Always check RNA integrity (e.g., via Bioanalyzer) before starting. 2. Increase input: If possible, start with a larger amount of total RNA. The PAS-seq 2 protocol is optimized for lower input (e.g., 100 ng).[12][14] 3. Optimize protocols: Titrate enzyme concentrations and optimize incubation times for RT and PCR steps. |
| High variability between biological replicates | 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or growth phase. 2. Variable drug treatment: Inconsistent JTE-607 concentration or incubation time. 3. Technical variability: Pipetting errors or batch effects during library preparation.[19] | 1. Standardize cell culture: Use cells from the same passage number and ensure consistent plating and growth conditions. 2. Ensure consistent treatment: Prepare a master mix of the drug in medium to add to all replicate plates. 3. Process replicates in parallel: Prepare libraries for all samples in the same batch to minimize technical noise. |
| Unexpected distal-to-proximal PAS shifts are dominant | While less common, a small subset of genes (~8%) can show a distal-to-proximal shift.[1][6] This occurs when the distal PAS is more sensitive to JTE-607 inhibition than the proximal PAS.[1][6] | 1. Validate findings: Confirm the shift for a few key genes using an orthogonal method like RT-qPCR with isoform-specific primers. 2. Sequence analysis: Analyze the sequences flanking the proximal and distal PAS of these genes. JTE-607-sensitive sites are often U/G-rich, while resistant sites have alternating U- and A-rich regions.[1] |
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex and dynamic landscape of RNA polyadenylation revealed by PAS-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global and Quantitative Profiling of Polyadenylated RNAs Using PAS-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAS-seq 2: a fast and sensitive method for global profiling of polyadenylated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Benchmarking of methods that identify alternative polyadenylation events in single-/multiple-polyadenylation site genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. seq.genespec.com [seq.genespec.com]
- 19. biostate.ai [biostate.ai]
Technical Support Center: Controlling for JTE-607's Effects on Global Transcription
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTE-607. The information is designed to help users understand and control for the compound's effects on global transcription in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is JTE-607 and what is its primary mechanism of action?
JTE-607 is a small molecule prodrug that exhibits anti-inflammatory and anti-cancer properties.[1][2][3] Upon entering cells, it is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, Compound 2.[2][3] Compound 2 directly targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3, which is the endonuclease responsible for the cleavage step in pre-messenger RNA (pre-mRNA) 3' processing.[4][5][6] This inhibition disrupts the normal 3'-end formation of mRNA, leading to downstream effects on transcription and gene expression.[5][7][8]
Q2: Does JTE-607 affect the transcription of all genes equally?
No, the inhibitory effect of JTE-607 on pre-mRNA cleavage is sequence-specific.[1][2][4] The sensitivity of a particular gene to JTE-607 is largely determined by the nucleotide sequence flanking the cleavage site (CS) in its pre-mRNA.[2][3][4] This sequence-dependent inhibition means that JTE-607 will have a more pronounced effect on a specific subset of genes, which may explain its targeted efficacy against certain types of cancer like hematopoietic cancers.[1]
Q3: What are the major downstream consequences of JTE-607 treatment on a global transcriptional level?
The inhibition of CPSF73 by JTE-607 leads to two primary global transcriptional phenomena:
-
Transcriptional Readthrough: Inefficient cleavage at the polyadenylation site (PAS) can cause RNA Polymerase II to continue transcribing beyond the normal gene termination point.[7][8][9] This results in the production of longer, often non-functional, transcripts.
-
Alternative Polyadenylation (APA): JTE-607 can induce shifts in the usage of alternative polyadenylation sites within a gene.[2][3] A common observation is a shift from a proximal PAS to a more distal one, leading to longer 3' untranslated regions (3' UTRs).[2][3]
These effects can lead to widespread changes in gene expression and cellular function.
Q4: Why does JTE-607 show cell type-specific toxicity?
The precise reasons for the cell type-specific toxicity of JTE-607 are still under investigation, but several factors are thought to contribute:[3]
-
CES1 Expression Levels: Since JTE-607 is a prodrug, the level of the activating enzyme CES1 can influence the intracellular concentration of the active Compound 2. However, studies suggest that CES1 levels alone are not a strong predictor of sensitivity.[3]
-
Cellular Proliferation Rate: Highly proliferative cells, such as cancer cells, may be more vulnerable to disruptions in essential processes like pre-mRNA processing.[10][11]
-
Dependency on JTE-607-Sensitive Genes: The survival of certain cancer cells may be uniquely dependent on genes that have JTE-607-sensitive polyadenylation sites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results between cell lines. | Cell lines may have different endogenous levels of CES1, leading to varying conversion of JTE-607 to its active form. Cell lines may have different sensitivities to CPSF73 inhibition due to their unique transcriptional landscapes. | Measure CES1 expression and activity in your cell lines. Consider using a cell line with known sensitivity as a positive control. Perform dose-response curves for each cell line to determine the optimal concentration. |
| Unexpectedly broad off-target effects observed in transcriptomic data. | JTE-607's effects are sequence-specific but can still be widespread. Transcriptional readthrough can impact downstream genes. | Use control compounds that are structurally similar but inactive. Perform nascent RNA sequencing (e.g., 4sU-seq) to directly measure transcriptional readthrough.[2][3] Analyze your data for genes with altered 3' UTRs using PAS-seq.[2][3] |
| Difficulty validating the inhibition of a specific target gene. | The target gene's pre-mRNA may have a JTE-607-resistant cleavage site sequence. | Analyze the sequence flanking the cleavage site of your gene of interest. You can use predictive models like C3PO to estimate its sensitivity.[2][12] As a control, verify the effect of JTE-607 on a known sensitive gene. |
| Observed cellular phenotype does not correlate with expected transcriptional changes. | The phenotype may be a secondary or delayed effect of the transcriptional changes. The critical transcriptional changes may be transient or affect a small subset of genes that are difficult to detect. | Perform a time-course experiment to capture early and late transcriptional events. Use more sensitive detection methods for low-abundance transcripts. Consider that JTE-607 can also induce DNA damage and S-phase crisis.[10] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| JTE-607 IC50 (L3 PAS) | 0.8 µM | In vitro cleavage assay using a sensitive polyadenylation site (L3). | [2] |
| JTE-607 IC50 (SVL PAS) | 100.2 µM | In vitro cleavage assay using a resistant polyadenylation site (SVL). | [2] |
| JTE-607-induced APA changes | 921 genes | Number of genes with significant alternative polyadenylation changes in HepG2 cells treated with JTE-607. | [2][3] |
| Proximal to Distal PAS shift | 847 genes (92%) | Of the genes with APA changes, the majority shifted to a distal polyadenylation site. | [2][3] |
Experimental Protocols
Protocol 1: Analysis of Alternative Polyadenylation (APA) using Poly(A) Site Sequencing (PAS-seq)
This protocol outlines the key steps for identifying and quantifying changes in polyadenylation site usage upon JTE-607 treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to the desired confluency.
-
Treat cells with JTE-607 at a predetermined concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 4 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.
3. Library Preparation for PAS-seq:
-
Isolate mRNA using oligo(dT)-magnetic beads.
-
Perform controlled fragmentation of the mRNA.
-
Synthesize cDNA using a primer containing a unique molecular identifier (UMI) and an adapter sequence.
-
Ligate a second adapter to the 5' end of the cDNA.
-
Amplify the library using PCR.
4. High-Throughput Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
5. Data Analysis:
-
Trim adapter sequences and filter low-quality reads.
-
Align reads to the reference genome.
-
Identify and quantify poly(A) sites based on the 3' ends of the aligned reads.
-
Perform differential APA analysis between JTE-607-treated and control samples to identify genes with significant shifts in PAS usage.
Protocol 2: Analysis of Transcriptional Readthrough using 4-thiouridine sequencing (4sU-seq)
This protocol allows for the measurement of newly synthesized RNA to assess transcription termination defects.
1. Cell Culture and Labeling:
-
Culture cells as described in Protocol 1.
-
During the final part of the JTE-607 or vehicle treatment (e.g., last 10-30 minutes), add 4-thiouridine (4sU) to the culture medium to label nascent RNA.
2. RNA Extraction and Biotinylation:
-
Extract total RNA as described above.
-
Biotinylate the 4sU-labeled RNA using HPDP-Biotin.
3. Purification of Labeled RNA:
-
Separate the biotinylated (newly synthesized) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified 4sU-labeled RNA.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align sequencing reads to the reference genome.
-
Quantify read density in regions downstream of annotated poly(A) sites.
-
Compare the readthrough signal in JTE-607-treated samples to control samples to identify genes with transcription termination defects.
Visualizations
Caption: Mechanism of JTE-607 activation and inhibition of pre-mRNA processing.
Caption: Downstream effects of JTE-607 on global transcription.
References
- 1. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting JTE-607 concentration for different cell densities
Welcome to the technical support center for JTE-607. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing JTE-607 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the adjustment of JTE-607 concentration for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTE-607?
A1: JTE-607 is a prodrug that is hydrolyzed within the cell to its active form, Compound 2.[1][2] This active compound is a potent inhibitor of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3.[3][4][5] CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNAs (pre-mRNAs).[3][4] By inhibiting CPSF73, JTE-607 disrupts pre-mRNA cleavage, leading to altered alternative polyadenylation (APA), transcription termination defects, and ultimately, cell cycle arrest and apoptosis in sensitive cancer cells.[6][7]
Q2: Why is the effective concentration of JTE-607 dependent on cell density?
A2: The observed efficacy of JTE-607 can be significantly influenced by cell density, a phenomenon sometimes referred to as the "inoculum effect" in in-vitro studies. Several factors can contribute to this:
-
Drug Sequestration: At higher cell densities, a greater number of cells are available to take up and metabolize the drug, potentially reducing the effective concentration of JTE-607 available to each individual cell.
-
Cellular Metabolism: Higher cell densities can alter the metabolic state of the culture and the pH of the medium, which may influence the stability and activity of JTE-607.
-
Cell-Cell Interactions: Increased cell-to-cell contact at high densities can activate signaling pathways that may counteract the effects of the drug.
-
Nutrient Depletion and Waste Accumulation: Dense cultures deplete nutrients more rapidly and accumulate waste products that can affect cell health and their response to treatment.
Q3: I am not seeing the expected level of cytotoxicity with JTE-607. Could cell density be the issue?
A3: Yes, if you are not observing the expected cytotoxic effects, your cell seeding density could be a critical factor. If the cell density is too high, the effective concentration of JTE-607 per cell may be too low to induce a significant response. Conversely, if the cell density is too low, the cells might be in a different growth phase or metabolic state, which could also alter their sensitivity. It is crucial to optimize the JTE-607 concentration for your specific cell line and seeding density.
Troubleshooting Guide
Problem: Inconsistent results with JTE-607 across different experiments.
-
Possible Cause: Variation in cell seeding density between experiments.
-
Solution:
-
Standardize Seeding Density: Ensure you are using a consistent cell seeding density for all your experiments. It is good practice to perform a cell count before seeding.
-
Optimize for Your Density: If you need to use different seeding densities, you must re-optimize the JTE-607 concentration for each density. Follow the "Protocol for Optimizing JTE-607 Concentration" outlined below.
-
Problem: JTE-607 is less effective at higher cell densities.
-
Possible Cause: The concentration of JTE-607 is insufficient for the number of cells present.
-
Solution:
-
Increase JTE-607 Concentration: Perform a dose-response experiment at the higher cell density to determine the new optimal concentration.
-
Consider Drug-to-Cell Ratio: Instead of a fixed concentration in the medium, consider calculating the amount of JTE-607 per cell to ensure consistency across different densities.
-
Reduce Incubation Time: At higher densities, cells may metabolize the drug faster. A shorter, high-concentration treatment might be more effective.
-
Problem: High variability in results within the same experiment.
-
Possible Cause: Uneven cell distribution in the culture plate.
-
Solution:
-
Ensure Homogeneous Cell Suspension: Before seeding, make sure your cell suspension is single-cell and evenly distributed.
-
Proper Seeding Technique: When seeding multi-well plates, avoid letting the pipette tip touch the bottom of the well and mix the cell suspension between seeding multiple wells.
-
Experimental Protocols
Protocol for Optimizing JTE-607 Concentration for a Specific Cell Density
This protocol outlines a systematic approach to determine the optimal concentration of JTE-607 for your experimental conditions.
1. Cell Seeding:
-
Determine the desired cell density for your experiment (e.g., cells/cm² or cells/well).
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed the cells in a multi-well plate (e.g., 96-well plate for viability assays) at the predetermined density.
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 12-24 hours).
2. JTE-607 Dilution Series:
-
Prepare a stock solution of JTE-607 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of JTE-607 in your complete cell culture medium. A common starting range for many cancer cell lines is between 0.1 µM and 100 µM. A suggested dilution series could be: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control (DMSO).
3. Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of JTE-607 to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours for a cell viability assay).
4. Endpoint Measurement (Example: Cell Viability Assay):
-
After the incubation period, assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Follow the manufacturer's protocol for the chosen viability assay.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the JTE-607 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration of JTE-607 that inhibits 50% of the cell growth).
Quantitative Data
The following table summarizes reported IC50 values for JTE-607 in various cell lines. Note that the cell seeding densities are not always specified in the source literature, which can contribute to variability in these values.
| Cell Line | Cancer Type | Reported IC50 |
| HeLa | Cervical Cancer | ~10 µM (for significant gene expression changes) |
| HepG2 | Liver Cancer | ~1 µM (for significant gene expression changes) |
| 22Rv1 | Prostate Cancer | < 5 µM |
| LNCaP | Prostate Cancer | > 25 µM |
Visualizations
JTE-607 Signaling Pathway
Caption: Mechanism of action of JTE-607.
Workflow for JTE-607 Concentration Optimization
Caption: Workflow for optimizing JTE-607 concentration.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete conversion of JTE-607 to its active form
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete conversion of the prodrug JTE-607 to its active form for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active form of JTE-607 and how is it generated?
A1: JTE-607 is a prodrug that is metabolically converted to its active form, a carboxylic acid derivative often referred to as "Compound 2".[1][2] This conversion is an ester hydrolysis reaction catalyzed by the intracellular enzyme Carboxylesterase 1 (CES1).[1][3] The active form directly binds to and inhibits Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease involved in pre-mRNA 3'-end processing.[1][4][5]
Q2: My experimental results with JTE-607 are inconsistent or show lower than expected efficacy. Could this be due to incomplete conversion?
A2: Yes, incomplete conversion of JTE-607 to its active form is a critical factor that can lead to reduced or variable efficacy. The anti-cancer and anti-inflammatory effects of JTE-607 are dependent on the intracellular concentration of its active metabolite.[1][6] Therefore, ensuring efficient conversion in your experimental system is paramount for obtaining reproducible and accurate results.
Q3: How can I determine if incomplete conversion is occurring in my cell-based assays?
A3: Several factors can contribute to incomplete conversion. A primary reason is low or absent expression of the activating enzyme, CES1, in the chosen cell line.[2][7] It has been noted that while CES1 is required for activation, its expression level alone may not always predict sensitivity to JTE-607, suggesting other cellular factors could be at play.[2][7] To investigate this, you can:
-
Assess CES1 Expression: Check the expression level of CES1 in your specific cell line through qPCR, Western blot, or by consulting publicly available gene expression databases.
-
Directly Measure Compound Levels: Utilize analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentrations of both JTE-607 and its active form over time.
-
Use a Positive Control Cell Line: Compare your results with a cell line known to have high CES1 expression and sensitivity to JTE-607.
Q4: What can I do to ensure complete conversion of JTE-607 in my experiments?
A4: To optimize the conversion of JTE-607, consider the following:
-
Cell Line Selection: Whenever possible, use cell lines with documented high expression of CES1.
-
Exogenous Enzyme Addition: For in vitro assays not involving live cells, such as cleavage assays with nuclear extracts, it is crucial to use the pre-converted active form of JTE-607 ("Compound 2") instead of the prodrug, as the necessary enzymes for conversion are not present.[1][2]
-
Sufficient Incubation Time: Ensure that the incubation time in your experimental protocol is adequate to allow for intracellular uptake and enzymatic conversion of JTE-607. Time-course experiments can help determine the optimal duration.
Q5: Are there any known inhibitors of CES1 that I should avoid in my experimental setup?
A5: Yes, certain compounds can inhibit carboxylesterases. It is crucial to review all components of your cell culture media and any co-administered compounds to ensure they do not interfere with CES1 activity. If co-administering other drugs, check for known interactions with CES1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of JTE-607 | Incomplete conversion to the active form due to low or absent CES1 expression in the experimental cell line.[2][7] | 1. Verify CES1 expression in your cell line. 2. Switch to a cell line with known high CES1 expression. 3. For in vitro assays, use the active form of JTE-607 directly.[1][2] |
| Degradation of JTE-607 in the experimental medium before cellular uptake. | 1. Check the stability of JTE-607 in your specific culture medium over the time course of your experiment. 2. Prepare fresh solutions of JTE-607 for each experiment. | |
| High variability in experimental results | Inconsistent CES1 activity across different cell passages or culture conditions. | 1. Standardize cell culture conditions, including passage number and confluency. 2. Regularly check the expression and activity of CES1 if results are inconsistent. |
| Ex vivo conversion of JTE-607 in samples during processing for analysis. | 1. Process samples quickly and at low temperatures to minimize enzymatic activity. 2. Consider the use of enzyme inhibitors during sample preparation if necessary.[8] |
Experimental Protocols
Protocol 1: Monitoring JTE-607 Conversion to its Active Form via HPLC
This protocol provides a general framework for quantifying the intracellular concentrations of JTE-607 and its active metabolite.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of JTE-607 for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile with 1% formic acid).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC system equipped with a C18 column.
-
Use a mobile phase gradient appropriate for separating the more hydrophobic JTE-607 from its more polar active metabolite.
-
Detect and quantify the compounds using a UV detector at a suitable wavelength or a mass spectrometer for higher sensitivity and specificity.
-
-
Data Analysis:
-
Generate standard curves for both JTE-607 and its active form to determine their concentrations in the cell lysates.
-
Plot the intracellular concentrations of both compounds over time to determine the rate and extent of conversion.
-
Visualizations
Signaling and Conversion Pathways
Caption: Conversion of JTE-607 to its active form and subsequent inhibition of CPSF3.
Experimental Workflow
Caption: Troubleshooting workflow for ensuring complete JTE-607 conversion.
References
- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
JTE-607 and its interaction with other common lab reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of JTE-607 in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is JTE-607 and what is its mechanism of action?
JTE-607 is a small molecule inhibitor of inflammatory cytokine synthesis and also exhibits anti-cancer properties.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form, known as Compound 2, within the cell.[1][2][3] This conversion is carried out by the cellular enzyme carboxylesterase 1 (CES1).[2][4] The active Compound 2 then targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3.[3] CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[3][5] By inhibiting CPSF73, JTE-607 disrupts pre-mRNA processing, leading to an accumulation of unprocessed pre-mRNAs and subsequent downstream effects on gene expression.[3]
Q2: How should I dissolve and store JTE-607?
JTE-607 is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to maintain stability. As with many ester-containing compounds, repeated freeze-thaw cycles should be avoided to prevent degradation. While JTE-607 as an ethyl ester prodrug is designed for better cell permeability, ester prodrugs can be susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis can be influenced by pH and the presence of esterase enzymes.[6][7][8] Therefore, it is advisable to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use.
Q3: Is JTE-607 expected to be stable in my cell culture medium?
JTE-607 is a prodrug that is intentionally designed to be hydrolyzed by cellular esterases into its active form.[2][4] Therefore, a certain level of instability in the presence of cellular enzymes is expected and necessary for its activity. The rate of conversion can depend on the expression and activity of carboxylesterases like CES1 in the specific cell line being used.[9][10] The presence of serum in the culture medium, which contains various esterases, may also contribute to the hydrolysis of JTE-607. It is recommended to perform pilot experiments to determine the optimal treatment time for your specific cell line and experimental conditions.
Q4: Are there any known interactions with common lab reagents I should be aware of?
While specific interaction studies with a wide range of lab reagents are not extensively published, some general precautions should be taken. As an ester-containing compound, the stability of JTE-607 can be affected by strong acids or bases which can catalyze hydrolysis. When preparing working solutions in buffers, it is advisable to use buffers within a neutral pH range (e.g., pH 7.2-7.4) and to prepare them fresh. The primary solvent for JTE-607 is DMSO; ensure that the final concentration of DMSO in your experiments is compatible with your cells and does not exceed a level that causes toxicity (typically <0.5%).
Troubleshooting Guides
Issue 1: No or Low Activity of JTE-607 in Cell-Based Assays
Q: I am not observing the expected cytotoxic or anti-inflammatory effect of JTE-607 in my cell-based assay. What could be the reason?
A: There are several potential reasons for a lack of activity. Consider the following troubleshooting steps:
-
Prodrug Activation: JTE-607 requires conversion to its active form by cellular carboxylesterases (CES).[2][4] The expression and activity of these enzymes can vary significantly between different cell lines.[9][11]
-
Troubleshooting Step: Verify the expression of CES1 in your cell line of interest through literature search, western blot, or qPCR. If CES1 levels are low, consider using a cell line with known high CES1 expression or transfecting your cells to express CES1.
-
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock if degradation is suspected.
-
-
Experimental Conditions: The concentration of JTE-607 or the incubation time may not be optimal for your specific cell line and assay.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of JTE-607 concentrations and a time-course experiment to determine the optimal conditions. Refer to the table below for reported IC50 values in various cell lines.
-
-
Cell Seeding Density: The number of cells seeded can influence the outcome of cytotoxicity assays.[12]
-
Troubleshooting Step: Optimize the cell seeding density for your assay to ensure that the cells are in a logarithmic growth phase during the experiment.
-
Issue 2: High Variability in Experimental Replicates
Q: I am observing significant variability between my replicate wells treated with JTE-607. What could be causing this?
A: High variability can stem from several sources in cell-based assays.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to minimize variability in cell distribution.[13]
-
-
Inconsistent Compound Distribution: Improper mixing of JTE-607 in the culture medium can lead to concentration gradients across the plate.
-
Troubleshooting Step: After adding JTE-607 to the wells, gently mix the plate on an orbital shaker to ensure even distribution of the compound.
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.[14]
-
Issue 3: Issues with In Vitro Cleavage Assays
Q: My in vitro cleavage assay with JTE-607's active form (Compound 2) is not working as expected. What should I check?
A: In vitro transcription and cleavage assays can be sensitive to several factors.
-
RNA Template Quality: The purity and integrity of your RNA template are crucial for a successful assay.
-
RNase Contamination: RNases can rapidly degrade your RNA substrate, leading to failed experiments.
-
Enzyme Activity: The activity of the RNA polymerase or the nuclear extract containing CPSF73 may be compromised.
-
Troubleshooting Step: Use a positive control template to verify the activity of your RNA polymerase.[16] Ensure the nuclear extract has been properly prepared and stored to maintain the activity of CPSF73 and other necessary factors.
-
Data Presentation
Table 1: Reported IC50 Values for JTE-607 and its Active Form (Compound 2)
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| JTE-607 | Cytotoxicity | 22Rv1 (Prostate Cancer) | < 5 µM | [18] |
| JTE-607 | Cytotoxicity | LNCaP (Prostate Cancer) | > 25 µM | [18] |
| Compound 2 | In Vitro Cleavage | HeLa Nuclear Extract | 54 µM | [19] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of JTE-607 on cell viability using a tetrazolium-based assay (e.g., MTT or WST-8).
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of JTE-607 in DMSO.
-
Perform serial dilutions of the JTE-607 stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of JTE-607. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT or WST-8 reagent to each well).
-
Incubate the plate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the JTE-607 concentration to determine the IC50 value.
-
Protocol 2: In Vitro Pre-mRNA Cleavage Assay
This protocol outlines the general steps for an in vitro cleavage assay to assess the inhibitory effect of JTE-607's active form (Compound 2) on CPSF73.
-
In Vitro Transcription of RNA Substrate:
-
Linearize a plasmid DNA template containing the pre-mRNA sequence of interest with a restriction enzyme.
-
Perform an in vitro transcription reaction using a suitable RNA polymerase (e.g., T7) and radiolabeled or fluorescently labeled nucleotides to generate a labeled RNA substrate.
-
Purify the RNA substrate to remove unincorporated nucleotides and enzymes.
-
-
Cleavage Reaction:
-
Prepare a reaction mixture containing HeLa nuclear extract (as a source of CPSF73 and other processing factors), the labeled RNA substrate, and a reaction buffer.
-
Add varying concentrations of Compound 2 (dissolved in DMSO) or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a stop solution (e.g., containing proteinase K and urea).
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage products by autoradiography (for radiolabeled substrates) or fluorescence imaging.
-
-
Data Quantification:
-
Quantify the intensity of the bands corresponding to the uncleaved precursor RNA and the cleaved products.
-
Calculate the percentage of cleavage inhibition for each concentration of Compound 2 compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the Compound 2 concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of JTE-607.
Caption: Workflow for a cell-based viability assay with JTE-607.
Caption: Troubleshooting logic for low JTE-607 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Complex Containing the CPSF73 Endonuclease and Other Polyadenylation Factors Associates with U7 snRNP and Is Recruited to Histone Pre-mRNA for 3′-End Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.rutgers.edu [sites.rutgers.edu]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 11. Potential Regulatory Role of Human-Carboxylesterase-1 Glycosylation in Liver Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. youtube.com [youtube.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. go.zageno.com [go.zageno.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Splicing targeting drugs highlight intron retention as an actionable vulnerability in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A real-time fluorescence assay for CPSF73, the nuclease for pre-mRNA 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JTE-607 Versus Emerging CPSF3 Inhibitors: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTE-607 and other novel inhibitors of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a promising target in oncology. This document outlines key performance data, experimental methodologies, and the underlying signaling pathway.
Introduction to CPSF3 Inhibition in Oncology
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73, is a critical endonuclease involved in the 3'-end processing of pre-mRNAs.[1][2] This process is essential for the maturation, stability, and translation of messenger RNAs (mRNAs).[1] Cancer cells, with their high rate of proliferation, are particularly dependent on efficient protein synthesis, making CPSF3 an attractive therapeutic target.[1] Inhibition of CPSF3 disrupts mRNA maturation, leading to a cutoff in the supply of functional mRNAs and subsequent cancer cell death.[1] JTE-607 was one of the first small molecules identified to target CPSF3, demonstrating anti-cancer activity in preclinical models of acute myeloid leukemia (AML), Ewing's sarcoma, and pancreatic cancer.[3][4][5] More recently, a new class of benzoxaborole-based inhibitors has emerged, showing potent anti-tumor effects, particularly in ovarian cancer models.[6][7]
Comparative Analysis of CPSF3 Inhibitors
This section provides a quantitative comparison of JTE-607 and the novel benzoxaborole inhibitors HQY426, HQY436, and XHJ1049. The data presented is compiled from various preclinical studies. Direct comparison is limited in some cases due to variations in experimental design across studies.
Table 1: In Vitro CPSF3 Binding Affinity
| Inhibitor | Class | Target Binding Assay | Median Inhibitory Concentration (IC50) | Reference |
| JTE-607 | - | Fluorescence Polarization | >10 µM | [6] |
| HQY426 | Benzoxaborole | Fluorescence Polarization | 0.32 µM | [6] |
| HQY436 | Benzoxaborole | Fluorescence Polarization | 0.15 µM | [6] |
| XHJ1049 | Benzoxaborole | Fluorescence Polarization | 0.24 µM | [6] |
Table 2: In Vitro Anti-Proliferative Activity (IC50/GI50)
| Inhibitor | Cancer Type | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| JTE-607 | Pancreatic Cancer | MiaPaCa2 | Cell Viability Assay | ~10-20 (estimated from dose-response curves) | [8] |
| Pancreatic Cancer | Panc1 | Cell Viability Assay | ~10-20 (estimated from dose-response curves) | [8] | |
| Pancreatic Cancer (Immortalized Control) | HPNE | Cell Viability Assay | 130.4 | [8] | |
| Pancreatic Cancer (Immortalized Control) | HPDE | Cell Viability Assay | 60.11 | [8] | |
| In Vitro Cleavage Assay | - | Cleavage Assay | 0.8 | [9] | |
| HQY426 | Ovarian Cancer | SKOV3 | Cell Viability (CCK-8) | ~1 | [6] |
| Ovarian Cancer | COV362 | Cell Viability (CCK-8) | ~1 | [6] | |
| Ovarian Cancer | PEO1 | Cell Viability (CCK-8) | ~1 | [6] | |
| Ovarian Cancer | HEY | Cell Viability (CCK-8) | ~1 | [6] | |
| HQY436 | Ovarian Cancer | SKOV3 | Cell Viability (CCK-8) | ~0.5 | [6] |
| Ovarian Cancer | COV362 | Cell Viability (CCK-8) | ~0.5 | [6] | |
| Ovarian Cancer | PEO1 | Cell Viability (CCK-8) | ~0.5 | [6] | |
| Ovarian Cancer | HEY | Cell Viability (CCK-8) | ~0.5 | [6] |
Note: IC50/GI50 values for HQY426 and HQY436 are estimated from dose-response curves presented in the cited literature.
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| JTE-607 | U-937 (AML) Xenograft | Not specified | Prolonged survival | [4] |
| HQY426 | SKOV3 (Ovarian Cancer) Xenograft | 10 mg/kg/day, intraperitoneal | Markedly reduced abdominal masses and tumor burden | [6] |
Signaling Pathway and Experimental Workflow
CPSF3 Inhibition and Downstream Effects
Inhibition of the CPSF3 endonuclease disrupts the cleavage of pre-mRNA, a critical step in the 3' end processing of messenger RNA. This leads to a cascade of downstream effects, ultimately resulting in the suppression of cancer cell proliferation and survival.
Caption: CPSF3 inhibition pathway.
Experimental Workflow: Cell Viability Assessment
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of CPSF3 inhibitors on cancer cell lines using a crystal violet assay.
Caption: Cell viability assay workflow.
Experimental Protocols
Fluorescence Polarization Assay for CPSF3 Binding Affinity
This protocol provides a general framework for assessing the binding affinity of inhibitors to CPSF3. Specific parameters may require optimization.
-
Reagents and Materials:
-
Purified recombinant CPSF3 protein.
-
Fluorescently labeled probe that binds to CPSF3.
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[10]
-
CPSF3 inhibitors (e.g., JTE-607, HQY426) at various concentrations.
-
384-well black, non-binding microplates.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer at a fixed concentration (e.g., 1 nM).[10]
-
Add the purified CPSF3 protein to the probe solution. The concentration of CPSF3 should be optimized to achieve a significant shift in polarization upon binding.
-
Serially dilute the CPSF3 inhibitors in the assay buffer.
-
In the microplate, combine the CPSF3-probe mixture with the different concentrations of the inhibitors. Include control wells with only the probe and with the probe and CPSF3 (no inhibitor).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 3 hours), protected from light.[11][12]
-
Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission wavelengths for the fluorophore.[11]
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Crystal Violet Cell Viability Assay
This protocol details a method for determining the effect of CPSF3 inhibitors on the viability of adherent cancer cell lines.[13][14][15]
-
Reagents and Materials:
-
Adherent cancer cell line of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
CPSF3 inhibitors.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
-
Methanol (for solubilization).
-
96-well tissue culture plates.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1-2 x 10^4 cells/well).[13]
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
Treat the cells with a range of concentrations of the CPSF3 inhibitors. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Gently wash the cells twice with PBS to remove dead, non-adherent cells.[13]
-
Fix the cells by adding 100% methanol to each well and incubating for 10 minutes at room temperature.[15]
-
Remove the methanol and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[13]
-
Wash the plate thoroughly with water to remove excess stain and allow the plate to air dry.[13]
-
Solubilize the stain by adding 200 µL of methanol to each well and incubating for 20 minutes on a shaker.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Ovarian Cancer Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of CPSF3 inhibitors. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Model and Cell Line:
-
Procedure:
-
Culture the ovarian cancer cells and prepare a single-cell suspension in a suitable medium, potentially mixed with Matrigel.[17]
-
Implant the cells intraperitoneally into the mice (e.g., ~5 x 10^6 cells per mouse).[16]
-
Monitor tumor growth using bioluminescent imaging (BLI) or by measuring abdominal girth.[16]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the CPSF3 inhibitor (e.g., HQY426 at 10 mg/kg/day via intraperitoneal injection) and a vehicle control according to the planned schedule.[6]
-
Monitor tumor burden regularly using BLI and record animal body weights and any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Conclusion
The landscape of CPSF3 inhibition in cancer research is evolving. While JTE-607 has been instrumental in validating CPSF3 as a therapeutic target, the new generation of benzoxaborole inhibitors, such as HQY426 and HQY436, demonstrates significantly improved binding affinity and potent anti-proliferative activity, particularly in ovarian cancer models. The data suggests that these newer compounds may offer a wider therapeutic window and efficacy in a broader range of solid tumors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these novel CPSF3 inhibitors. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further exploring this promising class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of CPSF3-dependent transcriptional termination in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover potent and selective inhibitors for ovarian cancer treatment | EurekAlert! [eurekalert.org]
- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. rsc.org [rsc.org]
- 12. Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tpp.ch [tpp.ch]
- 16. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of Pharmacological Inhibition with JTE-607 and Genetic Knockdown of CPSF3
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the effects of the small molecule inhibitor JTE-607 and the genetic knockdown of its target, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on mRNA processing, cancer biology, and inflammatory responses.
Introduction to JTE-607 and CPSF3
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , also known as CPSF-73, is a critical enzyme in gene expression. It is the endonuclease subunit of the CPSF complex, responsible for cleaving pre-messenger RNA (pre-mRNA) at the 3'-end, a crucial step for the subsequent addition of a poly(A) tail. This process is essential for mRNA stability, nuclear export, and translation into protein. CPSF3 is also involved in the processing of non-polyadenylated histone mRNAs. Given its fundamental role, CPSF3 has emerged as a therapeutic target in various diseases, including cancer and inflammatory conditions.
JTE-607 is a small molecule that was initially developed as an inhibitor of multiple inflammatory cytokines. Subsequent research identified its direct target as CPSF3. JTE-607 is a prodrug that is hydrolyzed into its active form within the cell. This active metabolite then binds to and inhibits the catalytic activity of CPSF3, thereby preventing pre-mRNA cleavage. This targeted inhibition has shown anti-cancer and anti-inflammatory effects in preclinical models.
Mechanism of Action: Inhibition vs. Knockdown
The primary distinction between using JTE-607 and CPSF3 gene knockdown lies in their mechanism of action. JTE-607 acts as a pharmacological inhibitor , directly binding to the CPSF3 protein and blocking its endonuclease function. In contrast, gene knockdown , typically achieved using siRNA or shRNA, reduces the expression of the CPSF3 gene, leading to a lower concentration of the CPSF3 protein.
This fundamental difference has several implications:
-
Speed of Onset: Pharmacological inhibition with JTE-607 is generally rapid, with effects observable shortly after administration. Genetic knockdown requires time for the existing CPSF3 protein to be degraded, so the onset of the phenotype is slower.
-
Reversibility: The effects of JTE-607 are reversible upon withdrawal of the compound. Gene knockdown, especially when using stable shRNA expression, can be long-lasting.
-
Specificity: While JTE-607 is a targeted inhibitor of CPSF3, the potential for off-target effects, where the molecule interacts with other proteins, cannot be entirely ruled out. Gene knockdown is highly specific to the CPSF3 mRNA sequence, but can have its own off-target effects depending on the siRNA/shRNA design.
Comparative Effects on Cellular Processes
Both pharmacological inhibition and genetic knockdown of CPSF3 lead to similar downstream cellular consequences due to the disruption of pre-mRNA processing.
Pre-mRNA Processing and Gene Expression
The primary molecular effect of targeting CPSF3 is the inhibition of 3'-end processing of pre-mRNAs. This leads to an accumulation of unprocessed transcripts and transcriptional readthrough, where RNA polymerase continues to transcribe beyond the normal termination site.
Studies in pancreatic ductal adenocarcinoma (PDAC) cells have shown that both JTE-607 treatment and CPSF3 knockdown lead to transcriptional readthrough of replication-dependent histones. However, some studies suggest the phenotypes can be distinct. For instance, in one study, JTE-607 treatment, but not CPSF3 knockdown, was found to affect histone mRNA levels, indicating potential differences in how inhibition versus depletion of the protein impacts specific subsets of transcripts. It has also been noted that JTE-607's inhibitory effect can be sequence-specific, with sensitivity determined by sequences flanking the mRNA cleavage site.
Cancer Cell Proliferation and Survival
CPSF3 is overexpressed in several cancers, including pancreatic, liver, and non-small cell lung cancer, where high expression often correlates with a poor prognosis. Consequently, targeting CPSF3 has been shown to be a viable anti-cancer strategy.
Both JTE-607 and CPSF3 knockdown have been demonstrated to:
-
Inhibit cell proliferation and colony formation in various cancer cell lines, including pancreatic, liver, and breast cancer.
-
Induce cell cycle arrest, often in the S-phase.
-
Promote apoptosis (programmed cell death).
Notably, in pancreatic cancer models, both approaches selectively attenuated the proliferation of cancer cells while having minimal effect on non-transformed control cells.
| Parameter | JTE-607 (Pharmacological Inhibition) | CPSF3 Knockdown (Genetic) | Cell Type / Model | Reference |
| Cell Proliferation | Attenuated proliferation and colony formation | Blocked proliferation and colony formation | Pancreatic Ductal Adenocarcinoma (PDAC) | |
| Cell Cycle | S-phase arrest | S-phase arrest (though the pattern may differ from JTE-607) | PDAC cells | |
| Apoptosis | Induces apoptosis | Induces apoptosis | Acute Myeloid Leukemia (AML), Ewing's Sarcoma | |
| Tumor Growth (in vivo) | Causes tumor-selective stasis in mouse xenografts | Blocks tumor growth in vivo | AML, Ewing's Sarcoma, PDAC |
Inflammatory Cytokine Production
JTE-607 was originally identified as an inhibitor of inflammatory cytokine production. Studies have confirmed that this effect is mediated through its inhibition of CPSF3. Both JTE-607 treatment and CPSF3 knockdown lead to a suppression of inflammatory cytokine expression, demonstrating that proper mRNA processing by CPSF3 is required for their production.
Experimental Protocols
Protocol 1: CPSF3 Gene Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., Panc1 pancreatic cancer cells) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium (e.g., Opti-MEM). Incubate for 5 minutes at room temperature.
-
siRNA Preparation: In a separate tube, dilute 20 pmol of CPSF3-targeting siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation: Harvest cells to validate knockdown efficiency via qRT-PCR (to measure mRNA levels) or Western blot (to measure protein levels).
Protocol 2: Cell Viability Assay with JTE-607
-
Cell Seeding: Seed cancer cells (e.g., MiaPaCa2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of JTE-607 in culture medium. Concentrations might range from 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of JTE-607 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add 10 µL of a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.
-
Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. Calculate IC50 values based on the dose-response curve.
Conclusion: Choosing the Right Tool
Both JTE-607 and CPSF3 gene knockdown are powerful tools for studying the function of CPSF3 and the consequences of its disruption.
-
JTE-607 is ideal for studies requiring rapid, reversible, and dose-dependent inhibition. Its use as a small molecule makes it more directly translatable to therapeutic development and for in vivo studies in animal models. It allows for the exploration of acute effects of CPSF3 inhibition.
-
CPSF3 gene knockdown offers high specificity for the target and is excellent for validating that the effects of JTE-607 are indeed on-target. It is well-suited for studying the long-term consequences of CPSF3 depletion in cellular models.
Validating JTE-607's On-Target Activity: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3) by JTE-607 against genetic knockdown of CPSF3. The experimental data presented herein validates that the cellular effects of JTE-607 are a direct consequence of its on-target activity.
JTE-607 is a prodrug that is intracellularly converted to its active form, which then specifically inhibits the endonuclease activity of CPSF3.[1][2][3][4][5] This protein is a critical component of the cleavage and polyadenylation specificity factor (CPSF) complex, essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs).[1][4] Inhibition of CPSF3 disrupts this process, leading to an accumulation of unprocessed pre-mRNAs and subsequent downstream effects on gene expression.[1][4][6] Genetic approaches, such as siRNA-mediated knockdown of CPSF3, provide a powerful tool to validate that the observed effects of JTE-607 are indeed due to its interaction with its intended target.
Comparative Data Summary
The following table summarizes the key experimental findings comparing the effects of JTE-607 treatment with those of genetic knockdown of CPSF3. The congruence between the two approaches provides strong evidence for the on-target activity of JTE-607.
| Experimental Outcome | JTE-607 Treatment | CPSF3 Genetic Knockdown/Depletion | Conclusion |
| Pre-mRNA Processing | Accumulation of unprocessed pre-mRNAs.[1][4] | Accumulation of unprocessed pre-mRNAs.[1][4] | JTE-607 phenocopies the effect of CPSF3 loss on pre-mRNA processing. |
| Cytokine Production | Suppression of inflammatory cytokine expression.[1][4] | Suppression of inflammatory cytokine expression.[1][4] | The anti-inflammatory effects of JTE-607 are mediated through CPSF3 inhibition. |
| Cancer Cell Proliferation | Attenuation of proliferation in sensitive cancer cell lines (e.g., AML, Ewing's sarcoma, Pancreatic Cancer).[5][6][7] | Blocks cancer cell proliferation and colony formation.[6] | The anti-proliferative effects of JTE-607 are on-target. |
| Transcription Termination | Induces transcriptional readthrough.[6] | Leads to transcriptional readthrough. | JTE-607's effect on transcription is consistent with CPSF3 inhibition. |
| Apoptosis | Upregulates apoptosis in sensitive cancer cell lines.[5][7] | Not explicitly detailed in the provided search results. | Further investigation may be needed for a direct comparison. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: JTE-607 and siRNA targeting CPSF3 converge on the same molecular target.
Caption: Workflow for comparing pharmacological and genetic inhibition of CPSF3.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the validation of JTE-607's on-target activity.
siRNA-Mediated Knockdown of CPSF3
-
Objective: To genetically reduce the expression of CPSF3 to compare its effects with JTE-607 treatment.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., sensitive cancer cell lines) at an appropriate density to achieve 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute CPSF3-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of CPSF3 protein levels via Western Blotting and mRNA levels via qRT-PCR.
-
Phenotypic Assays: Use the remaining cells for downstream assays such as cell viability, apoptosis, or RNA sequencing.
-
Cell Viability Assay
-
Objective: To assess the effect of JTE-607 or CPSF3 knockdown on cell proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: For pharmacological assessment, treat cells with a dose range of JTE-607. For genetic assessment, use cells previously transfected with CPSF3 siRNA or control siRNA.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to control-treated cells and calculate IC50 values for JTE-607 or the percentage reduction in viability for siRNA-treated cells.
-
RNA Sequencing (RNA-Seq)
-
Objective: To globally assess changes in pre-mRNA processing and gene expression following JTE-607 treatment or CPSF3 knockdown.
-
Methodology:
-
Cell Treatment: Treat cells with JTE-607 or transfect with CPSF3 siRNA as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification. For nascent RNA analysis, 4sU-labeling can be incorporated prior to RNA extraction (4sU-seq).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis. Specific bioinformatic pipelines can be used to analyze alternative polyadenylation and transcriptional readthrough.
-
In Vitro Cleavage Assay
-
Objective: To directly measure the inhibitory effect of the active form of JTE-607 on CPSF3's endonuclease activity.
-
Methodology:
-
Substrate Preparation: Synthesize a radiolabeled RNA substrate containing a known cleavage and polyadenylation site.[3]
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line, which will contain the CPSF complex.
-
Inhibitor Pre-incubation: Pre-incubate the nuclear extract with various concentrations of the active form of JTE-607 or a vehicle control (e.g., DMSO).[3]
-
Cleavage Reaction: Initiate the cleavage reaction by adding the radiolabeled RNA substrate to the pre-incubated nuclear extract.
-
Analysis: Separate the reaction products on a denaturing polyacrylamide gel and visualize the cleaved and uncleaved RNA fragments by autoradiography.
-
Quantification: Quantify the band intensities to determine the extent of cleavage inhibition at different inhibitor concentrations.
-
By employing these genetic and biochemical approaches, researchers can confidently validate the on-target activity of JTE-607 and further elucidate the biological consequences of inhibiting CPSF3.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607 vs. Conventional Chemotherapy for Ewing's Sarcoma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel therapeutic agent JTE-607 against conventional chemotherapy regimens for the treatment of Ewing's sarcoma. This analysis is based on available preclinical and clinical data, highlighting mechanisms of action, efficacy, and experimental methodologies.
Executive Summary
JTE-607, a small molecule inhibitor of the pre-mRNA processing factor CPSF3, represents a novel targeted approach for Ewing's sarcoma. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in Ewing's sarcoma models. Conventional chemotherapy, primarily the VDC/IE regimen (vincristine, doxorubicin, cyclophosphamide, alternating with ifosfamide and etoposide), remains the standard of care, with established clinical efficacy. This guide presents a side-by-side comparison of these two therapeutic strategies, acknowledging the current lack of direct head-to-head preclinical or clinical trials. The data presented is intended to inform research and development efforts by providing a comprehensive overview of the existing evidence for each approach.
Mechanism of Action
JTE-607: Targeting Pre-mRNA Processing
JTE-607 is a prodrug that is intracellularly converted to its active form, which selectively inhibits the CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) endonuclease.[1] CPSF3 is a critical component of the machinery responsible for the 3'-end processing of pre-mRNAs. By inhibiting CPSF3, JTE-607 disrupts the normal cleavage and polyadenylation of messenger RNA precursors. This leads to transcriptional read-through, the formation of DNA-RNA hybrids (R-loops), and ultimately triggers apoptosis in susceptible cancer cells, including Ewing's sarcoma.[1][2]
Conventional Chemotherapy (VDC/IE): Multi-pronged Cytotoxicity
The VDC/IE regimen is a combination of five cytotoxic agents that act on different phases of the cell cycle and target various cellular processes to induce cancer cell death.
-
Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, resulting in DNA damage and apoptosis.
-
Cyclophosphamide: An alkylating agent that cross-links DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.
-
Ifosfamide: A structural analog of cyclophosphamide with a similar mechanism of action.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy
Direct comparative preclinical studies between JTE-607 and the VDC/IE regimen in Ewing's sarcoma are not currently available in the published literature. The following tables summarize the available in vitro and in vivo data for each treatment modality from separate studies.
In Vitro Cytotoxicity
| Agent/Regimen | Ewing's Sarcoma Cell Line | IC50 / Sensitivity Metric | Reference |
| JTE-607 (Compound 1) | Panel including Ewing's sarcoma lines | Crossing Point < 1 µM | [3] |
| Doxorubicin | A673 | 8.48 x 10⁻⁸ M | [4] |
| RD-ES | 3.36 x 10⁻⁷ M | [4] | |
| Vincristine | A673 | 1.21 x 10⁻⁹ M | [4] |
| RD-ES | 6.40 x 10⁻⁹ M | [4] |
In Vivo Efficacy (Xenograft Models)
| Treatment | Ewing's Sarcoma Model | Key Findings | Reference |
| JTE-607 | Mouse Xenografts | Causes tumor-selective stasis. | [1][5] |
| Doxorubicin + OXi4503/CA1P (VDA) | Subcutaneous Mouse Models | Synergistic delay in tumor growth. | [3][6] |
Note: Quantitative tumor growth inhibition data for JTE-607 and a standard VDC/IE regimen in comparable preclinical models are not available for a direct side-by-side comparison.
Clinical Efficacy (Conventional Chemotherapy)
The VDC/IE regimen is the established standard of care for Ewing's sarcoma, with extensive clinical data supporting its efficacy.
| Clinical Trial / Study | Patient Population | Treatment Regimen | 5-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| AEWS0031 | Localized Ewing Sarcoma | Interval-compressed VDC/IE | 73% | 83% | [7] |
| INT-0091 | High-risk Localized Ewing Sarcoma | VAdriaC + IE | 64% | Not Reported | [8] |
Experimental Protocols
JTE-607 In Vitro Sensitivity Assay
-
Cell Lines: A panel of 92 cancer cell lines, including those of Ewing's sarcoma lineage, from the Cancer Cell Line Encyclopedia (CCLE).[3]
-
Methodology: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[3] Cells were treated with JTE-607 (compound 1) in an 11-point dose-response concentration range for 72 hours.[3] The "Crossing Point" was determined as the concentration at which the fitted dose-response curve reached 50% of the effect of a positive control compound (MG132).[3]
JTE-607 In Vivo Xenograft Study
-
Animal Model: Details of the specific mouse strain and Ewing's sarcoma cell line used for xenografts are not fully specified in the abstract, but the study reports tumor-selective stasis in mouse xenografts.[1]
-
Treatment: The specific dosage and administration schedule for JTE-607 are not detailed in the provided abstract.[1]
-
Endpoint: The primary outcome mentioned is "tumor-selective stasis."[1]
Conventional Chemotherapy In Vitro IC50 Determination
-
Cell Lines: A673 and RD-ES Ewing's sarcoma cell lines.[4]
-
Methodology: Cell viability was determined after 72 hours of incubation with varying concentrations of doxorubicin and vincristine.[4] The half-maximal inhibitory concentration (IC50) was then calculated.[4]
Conventional Chemotherapy Clinical Trial (AEWS0031)
-
Patient Population: Patients with newly diagnosed, localized Ewing sarcoma.[7]
-
Treatment Regimen: Patients were randomized to receive either standard interval (every 21 days) or interval-compressed (every 14 days) VDC/IE chemotherapy.[7]
-
Endpoints: The primary endpoints were event-free survival (EFS) and overall survival (OS) at 5 years.[7]
Discussion and Future Directions
The available data indicates that JTE-607 holds promise as a novel therapeutic agent for Ewing's sarcoma due to its unique mechanism of action targeting a potential vulnerability in cancer cell pre-mRNA processing. The preclinical findings of tumor-selective stasis are encouraging. However, a direct comparison with the standard-of-care VDC/IE regimen is not yet possible.
Conventional chemotherapy, while effective for a significant portion of patients with localized disease, is associated with substantial toxicity.[8] The development of targeted therapies like JTE-607 could potentially offer a more favorable therapeutic window.
To better understand the comparative efficacy of JTE-607, future research should focus on:
-
Direct Head-to-Head Preclinical Studies: Conducting in vitro and in vivo studies that directly compare JTE-607 with the VDC/IE regimen in a panel of Ewing's sarcoma cell lines and xenograft models.
-
Combination Studies: Investigating the potential synergistic or additive effects of combining JTE-607 with conventional chemotherapy agents.
-
Biomarker Identification: Identifying predictive biomarkers to determine which patients are most likely to respond to JTE-607 treatment.
-
Clinical Translation: If further preclinical studies are positive, advancing JTE-607 into early-phase clinical trials for patients with Ewing's sarcoma.
References
- 1. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of vascular-disrupting agents in Ewing's sarcoma family of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Impact of Chemotherapy on Ewing Sarcoma Cells through Combination with Cold Physical Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3464-Ewing sarcoma VDC/IE overview | eviQ [eviq.org.au]
- 8. Ifosfamide and etoposide plus vincristine, doxorubicin, and cyclophosphamide for newly diagnosed Ewing's sarcoma family of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JTE-607's Effect on Different Poly(A) Sites: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of JTE-607, a potent anti-inflammatory and anti-cancer agent, on different pre-messenger RNA (pre-mRNA) polyadenylation (poly(A)) sites. JTE-607's unique mechanism of action, which involves the sequence-specific inhibition of the mRNA 3' processing machinery, makes it a valuable tool for research and a potential therapeutic.
Mechanism of Action of JTE-607
JTE-607 is a prodrug that, upon entering a cell, is hydrolyzed by cellular esterases into its active form, Compound 2.[1][2][3] This active compound directly targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73, also known as CPSF3), the endonuclease responsible for cleaving pre-mRNA before the addition of the poly(A) tail.[4][5][6] This inhibition disrupts the 3'-end processing of pre-mRNAs.[1][2]
Surprisingly, the inhibitory effect of JTE-607 is not uniform across all genes. It exhibits a sequence-specific action, with its sensitivity being predominantly determined by the nucleotide sequences flanking the cleavage site (CS) of the poly(A) site.[4][7][8] This specificity allows JTE-607 to modulate gene expression by inducing changes in alternative polyadenylation (APA).[3][9]
Caption: Mechanism of action for the prodrug JTE-607.
Comparative Effect on Different Poly(A) Sites
The sequence-dependent inhibition by JTE-607 results in differential effects on various poly(A) sites (PAS). A key finding is that the nucleotide composition at and around the cleavage site determines a PAS's sensitivity or resistance to the drug.[3][4][10] This has been systematically analyzed using massively parallel in vitro assays and machine learning models.[4][8][11]
JTE-607-sensitive sites are generally U/G-rich, whereas resistant sites are characterized by alternating U- and A-rich regions.[10] This differential sensitivity is the primary driver of JTE-607's impact on alternative polyadenylation, where the inhibition of a sensitive proximal PAS leads to the increased use of a more resistant distal PAS.[3][10]
| Feature | JTE-607 Sensitive Poly(A) Sites | JTE-607 Resistant Poly(A) Sites |
| Sequence Motif | Generally U/G-rich[10] | Alternating U- and A-rich regions[10] |
| Response to JTE-607 | Cleavage is efficiently inhibited | Cleavage is largely unaffected |
| Location in APA | Often the proximal poly(A) site | Often the distal poly(A) site |
| Effect on Gene | Inhibition leads to read-through | Site is used when sensitive sites are blocked |
Impact on Alternative Polyadenylation (APA) and Transcription Termination
A major consequence of JTE-607's sequence-specific activity is the global alteration of APA profiles. In studies on human HepG2 cells, JTE-607 treatment induced significant APA changes in 921 genes.[3][10] A striking 92% of these genes (847) showed a shift from using a proximal PAS to a distal one.[3][10] This results in the production of mRNA transcripts with longer 3' untranslated regions (3' UTRs), which can have profound effects on mRNA stability, localization, and translation.
Furthermore, by inhibiting the cleavage necessary for signaling transcription termination, JTE-607 can cause transcriptional readthrough.[1][9][12] This effect perturbs overall gene expression and contributes to the compound's cytotoxic effects in cancer cells.[9][13]
References
- 1. researchgate.net [researchgate.net]
- 2. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing. | Sigma-Aldrich [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 8. escholarship.org [escholarship.org]
- 9. Elevated pre-mRNA 3' end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Sequence-Dependent Effects of JTE-607 on mRNA 3' Processing Using Reporter Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the sequence-dependent inhibitory effects of the small molecule JTE-607 on pre-messenger RNA (pre-mRNA) 3' end processing. JTE-607, a potent anti-inflammatory and anti-cancer agent, is a prodrug that is intracellularly converted to its active form, Compound 2.[1] This active compound directly targets and inhibits the endonuclease activity of the 73-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF73), a critical component of the mRNA 3' end processing machinery.[2][3] A key feature of JTE-607's mechanism of action is its sequence-specific inhibition of pre-mRNA cleavage, with the nucleotide sequence flanking the cleavage site (CS) being a primary determinant of sensitivity.[1][4]
This guide details the use of dual-luciferase reporter assays to quantitatively assess and compare the inhibitory effect of JTE-607 on pre-mRNA 3' processing of sequences with varying sensitivities. We provide detailed experimental protocols, data presentation tables, and visualizations to facilitate the design and execution of these validation studies.
Mechanism of Action: JTE-607 and Sequence-Dependent Inhibition of CPSF73
JTE-607's therapeutic potential stems from its ability to modulate the production of various cytokines and inhibit the proliferation of certain cancer cells.[5] This is achieved through the targeted inhibition of CPSF73, which is essential for the cleavage of nascent pre-mRNA transcripts before the addition of the poly(A) tail.[6] This processing step is crucial for mRNA stability, nuclear export, and efficient translation.
Notably, the inhibitory activity of JTE-607 is not uniform across all transcripts. Studies have revealed that the nucleotide composition of the region surrounding the cleavage site dictates the sensitivity to the drug.[4] In general:
-
JTE-607-sensitive polyadenylation (poly(A)) sites are often characterized by U/G-rich sequences.[4]
-
JTE-607-resistant poly(A) sites tend to possess alternating U- and A-rich motifs.[4]
This sequence-dependent inhibition leads to a global modulation of alternative polyadenylation (APA), where the selection of different poly(A) sites within a gene is altered, resulting in changes to the 3' untranslated region (3' UTR) of mRNAs and, in some cases, the protein-coding sequence.[7]
Comparative Analysis of JTE-607's Effect on Sensitive vs. Resistant Sequences
To validate and quantify the sequence-dependent effects of JTE-607, a dual-luciferase reporter assay is a robust and highly sensitive method. This assay allows for the direct comparison of CPSF73 inhibition on different poly(A) signals by measuring the resulting changes in reporter gene expression.
Experimental Workflow
The general workflow for this validation study is as follows:
Data Presentation
The quantitative data obtained from the dual-luciferase reporter assays should be summarized in a clear and structured table for easy comparison.
| Poly(A) Signal Sequence | Sequence Type | JTE-607 Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Sensitive Sequence 1 (U/G-rich) | Sensitive | 0 (DMSO) | 1000 ± 50 | 0% |
| 1 | 450 ± 30 | 55% | ||
| 10 | 150 ± 20 | 85% | ||
| Resistant Sequence 1 (U/A-rich) | Resistant | 0 (DMSO) | 980 ± 60 | 0% |
| 1 | 920 ± 45 | 6.1% | ||
| 10 | 850 ± 55 | 13.3% | ||
| Control (SV40 late poly(A)) | Control | 0 (DMSO) | 1200 ± 70 | 0% |
| 1 | 1150 ± 65 | 4.2% | ||
| 10 | 1100 ± 60 | 8.3% |
Table 1: Example Data Summary for JTE-607 Reporter Assay. Relative Luminescence Units (RLU) are presented as mean ± standard deviation from triplicate experiments. Percent inhibition is calculated relative to the vehicle control (DMSO).
Experimental Protocols
Construction of Dual-Luciferase Reporter Plasmids
This protocol describes the cloning of different poly(A) signal sequences downstream of a firefly luciferase reporter gene. A co-transfected Renilla luciferase plasmid will serve as an internal control for normalization.
Materials:
-
pMirTarget™ Luciferase Reporter Vector (or similar dual-luciferase vector with a multiple cloning site downstream of the primary reporter)
-
Oligonucleotides encoding JTE-607 sensitive and resistant poly(A) signals with appropriate restriction enzyme sites
-
Restriction enzymes (e.g., XhoI and NotI)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells
-
Plasmid purification kit
Protocol:
-
Design and Synthesize Oligonucleotides: Design complementary oligonucleotides encoding the desired poly(A) signals (e.g., a known JTE-607 sensitive U/G-rich sequence and a resistant U/A-rich sequence). Include flanking restriction sites compatible with the multiple cloning site of the reporter vector.
-
Vector and Insert Preparation:
-
Digest the dual-luciferase reporter vector with the selected restriction enzymes.
-
Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
Phosphorylate the 5' ends of the annealed inserts if required.
-
-
Ligation: Ligate the digested vector and the annealed inserts using T4 DNA Ligase.
-
Transformation and Selection: Transform the ligation mixture into competent E. coli cells. Select for positive clones on appropriate antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the poly(A) signal sequences by restriction digestion and Sanger sequencing.
Cell Culture, Transfection, and Treatment
This protocol outlines the procedure for introducing the reporter plasmids into mammalian cells and treating them with JTE-607.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Constructed firefly luciferase reporter plasmids
-
Renilla luciferase control plasmid (if not on the same vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
JTE-607 (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Co-transfect the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at an optimized ratio (e.g., 10:1).
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of JTE-607 in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the medium containing JTE-607 or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Dual-Luciferase Reporter Assay
This protocol describes the measurement of firefly and Renilla luciferase activities.
Materials:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer with dual injectors
Protocol:
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Program the luminometer to inject the firefly luciferase substrate followed by the Renilla luciferase substrate and measure the luminescence.
-
Transfer the cell lysate to the luminometer plate.
-
Initiate the reading sequence.
-
Signaling Pathway and Experimental Logic
The experimental design is based on the principle that the expression of the firefly luciferase reporter is directly dependent on the proper 3' end processing of its mRNA. Inhibition of CPSF73 by JTE-607 will lead to inefficient cleavage and polyadenylation, resulting in mRNA degradation and reduced luciferase protein expression. The magnitude of this reduction will be dependent on the sequence of the cloned poly(A) signal.
Conclusion
The use of dual-luciferase reporter assays provides a powerful and quantitative method to validate and compare the sequence-dependent effects of JTE-607 on pre-mRNA 3' end processing. By constructing reporters with poly(A) signals of varying sensitivities, researchers can precisely dissect the molecular determinants of JTE-607's activity. This experimental framework is crucial for understanding the compound's mechanism of action and for the development of more targeted and effective therapeutics that modulate mRNA processing.
References
- 1. biorxiv.org [biorxiv.org]
- 2. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3′-End Processing of Eukaryotic mRNA: Machinery, Regulation, and Impact on Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607: A Potent Cytokine Inhibitor Benchmarked Against Novel Competitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cytokine modulation for therapeutic intervention, JTE-607 has emerged as a significant small molecule inhibitor with a unique mechanism of action. This guide provides a comparative analysis of JTE-607's potency against a selection of novel cytokine inhibitors, offering a resource for researchers engaged in inflammation and immunology-focused drug discovery. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of these compounds.
Potency Comparison of Cytokine Inhibitors
The inhibitory potency of JTE-607 and selected novel cytokine inhibitors is summarized below. The data highlights the diverse mechanisms and targets of these emerging therapeutics.
| Compound | Target(s) | Potency (IC50/DC50/Kd) | Cell System/Assay | Cytokine(s) Inhibited |
| JTE-607 | CPSF73 | ~10 nM | Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α, IL-1β, IL-6, IL-8, IL-10[1][2] |
| Atacicept | BAFF, APRIL | BAFF: 0.38 nM, APRIL: 2.15 nM | B cell proliferation assay | Pro-inflammatory cytokines downstream of B cell activation |
| Eblasakimab | IL-13Rα1 | High Affinity (Specific Kd not publicly available) | N/A | IL-4 and IL-13 signaling |
| MRT-8102 | NEK7 (induces degradation) | Nanomolar concentrations (Specific DC50 not publicly available) | In vitro human monocyte-derived macrophages (hMDM) | IL-1β, IL-1α, IL-6, TNF-α[3] |
Note: The potency values are derived from various sources and experimental conditions, which should be considered when making direct comparisons. Further head-to-head studies would be required for a definitive assessment.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cytokine Inhibition Assay using human PBMCs
This protocol outlines the methodology for determining the inhibitory effect of a compound on the production of pro-inflammatory cytokines from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., JTE-607) and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic curve.[2][4][5][6][7]
In Vitro pre-mRNA Cleavage Assay
This assay is used to assess the inhibitory activity of compounds like JTE-607 on the pre-mRNA 3' end processing machinery.
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed and radioactively labeled pre-mRNA substrate
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Test compounds (e.g., JTE-607's active form, Compound 2) and vehicle control
-
Proteinase K
-
Urea-polyacrylamide gels
-
Phosphorimager system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine HeLa nuclear extract, splicing reaction buffer, and the radioactively labeled pre-mRNA substrate.
-
Compound Addition: Add varying concentrations of the test compound or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for pre-mRNA cleavage.
-
Reaction Termination: Stop the reactions by adding Proteinase K to digest proteins.
-
RNA Extraction: Extract the RNA from the reaction mixtures.
-
Gel Electrophoresis: Separate the RNA products on a urea-polyacrylamide gel.
-
Visualization and Quantification: Visualize the radioactive RNA bands using a phosphorimager. Quantify the intensity of the cleaved and uncleaved RNA bands to determine the percentage of cleavage inhibition.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cleavage inhibition against the log concentration of the test compound.[1][8][9][10][11]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these inhibitors and the experimental workflows are provided below to enhance understanding.
References
- 1. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Monte Rosa Presents AHA Data on NEK7 Degrader MRT-8102 | GLUE Stock News [stocktitan.net]
- 4. LPS-Stimulated Proinflammatory Cytokine Production [bio-protocol.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing In Vitro Pre-mRNA 3' Cleavage Efficiency: Reconstitution from Anion-Exchange Separated HeLa Cleavage Factors and from Adherent HeLa Cell Nuclear Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Hela Cell Nuclear and Cytosolic S100 Extracts for In Vitro Splicing | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
Unveiling the Mechanism of J-607: A Comparative Guide to CRISPR-Cas9 Mediated Validation of CPSF3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of experimental approaches to validate the mechanism of action of the CPSF3 inhibitor, JTE-607, with a focus on the gold-standard CRISPR-Cas9 mediated gene editing.
This guide provides an objective comparison of methodologies to confirm that the anti-cancer and anti-inflammatory effects of JTE-607 are mediated through its inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). We present supporting experimental data from key studies, detailed protocols for replication, and visualizations of the underlying molecular pathways and experimental workflows.
JTE-607: Targeting a Key Player in mRNA Processing
JTE-607 is a prodrug that, once metabolized within the cell to its active form, directly targets and inhibits the endonuclease activity of CPSF3.[1][2] CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs).[2] By inhibiting CPSF3, JTE-607 disrupts the maturation of mRNA, leading to an accumulation of unprocessed pre-mRNAs and transcriptional readthrough.[1][2] This disruption of a fundamental cellular process has been shown to induce apoptosis in various cancer cell lines, particularly those with a high rate of protein synthesis such as acute myeloid leukemia (AML) and Ewing's sarcoma.[1]
Validating the Target: Genetic vs. Chemical Approaches
The most robust method for validating the on-target effect of a small molecule inhibitor is to demonstrate that genetic alteration of the target protein confers resistance to the compound. This guide compares two primary approaches: the analysis of spontaneously arising resistance mutations and the more precise method of CRISPR-Cas9 mediated gene mutation.
Comparison of Validation Methodologies
| Feature | Chemical Genetics (Resistance Mutation Screening) | CRISPR-Cas9 Mediated Validation |
| Principle | Selection of cells that spontaneously acquire resistance to JTE-607, followed by sequencing to identify mutations in the target gene (CPSF3). | Precise, targeted introduction of specific mutations into the endogenous CPSF3 gene to assess their impact on JTE-607 sensitivity. |
| Advantages | Unbiased identification of resistance mutations. Can reveal novel binding sites or allosteric regulatory regions. | High precision and control over the genetic modification. Allows for the direct testing of hypotheses about specific amino acid residues. |
| Limitations | Can be time-consuming to select for resistant clones. Spontaneous mutations may not always occur in the gene of interest. | Requires prior knowledge or prediction of potential resistance-conferring mutations. Potential for off-target effects of CRISPR-Cas9. |
| Typical Data Output | Identification of specific CPSF3 mutations in resistant cell lines. Qualitative assessment of resistance. | Quantitative comparison of JTE-607 efficacy (e.g., IC50 values) between wild-type and CPSF3-mutant cells. |
Quantitative Analysis: JTE-607 Efficacy in Wild-Type vs. CPSF3 Mutant Cells
A key study successfully identified CPSF3 as the target of JTE-607 by generating JTE-607-resistant cancer cell lines and sequencing the CPSF3 gene to identify mutations. The functional consequence of these mutations was then validated by engineering them into sensitive cells and assessing the shift in drug sensitivity.
The following table summarizes the quantitative data from a study that expressed either wild-type (WT) CPSF3 or a dominant mutant version (G330S) in A-673 Ewing's sarcoma cells and measured cell viability in response to JTE-607's active form (Compound 1).
| Cell Line | CPSF3 Status | IC50 of JTE-607 (Compound 1) | Fold Change in Resistance |
| A-673 | Wild-Type (WT) | ~1 µM | 1x |
| A-673 | G330S Mutant | >10 µM | >10x |
Data adapted from Ross et al., Nature Chemical Biology, 2020.[3]
These results demonstrate a significant shift in the IC50 value, indicating that the G330S mutation in CPSF3 confers strong resistance to JTE-607, thereby validating CPSF3 as the direct target.
Experimental Protocols
CRISPR-Cas9 Mediated Generation of CPSF3 Mutant Cell Lines
This protocol provides a generalized workflow for generating and validating CPSF3 mutant cancer cell lines to test JTE-607 sensitivity.
a. gRNA Design and Vector Construction:
-
Design single-guide RNAs (sgRNAs) targeting the desired mutation site in the CPSF3 gene using a reputable online tool to minimize off-target effects.
-
Clone the designed sgRNA into a suitable Cas9 expression vector (e.g., pX459, which also contains a puromycin resistance gene for selection).
b. Transfection of Cancer Cells:
-
Transfect the target cancer cell line (e.g., A-673 or a relevant AML cell line) with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent.
-
For knock-in of specific mutations, co-transfect with a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and flanking homology arms.
c. Selection and Single-Cell Cloning:
-
48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
After selection, perform limiting dilution to isolate single-cell clones.
d. Genotyping and Validation:
-
Expand single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the CPSF3 gene followed by Sanger sequencing to identify clones with the desired mutation (homozygous or heterozygous).
-
Confirm the expression of the mutant CPSF3 protein by Western blotting.
Cell Viability Assay to Compare JTE-607 Sensitivity
a. Cell Seeding:
-
Seed wild-type and validated CPSF3 mutant cells in 96-well plates at an appropriate density.
b. JTE-607 Treatment:
-
Prepare a serial dilution of JTE-607 (or its active form).
-
Treat the cells with a range of JTE-607 concentrations for 72 hours. Include a vehicle-only control (e.g., DMSO).
c. Viability Measurement:
-
After the incubation period, measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or MTT.
d. Data Analysis:
-
Normalize the viability data to the vehicle-only control.
-
Plot the dose-response curves and calculate the IC50 values for both wild-type and mutant cell lines using a suitable software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams were generated using the DOT language for Graphviz.
Caption: Mechanism of JTE-607 action on pre-mRNA processing.
Caption: Workflow for CRISPR-Cas9 validation of JTE-607's target.
Conclusion
References
Unraveling the Transcriptomic Consequences of CPA Inhibition: A Comparative Guide to JTE-607 and Other Modulators of the Cleavage and Polyadenylation Machinery
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel therapeutic agents is paramount. This guide provides a detailed comparison of the transcriptomic profiles of cells treated with JTE-607, a first-in-class inhibitor of the Cleavage and Polyadenylation (CPA) machinery, and other methods of CPA modulation. Due to the limited availability of public transcriptomic data for other small-molecule CPA inhibitors, this comparison extends to the effects of genetically depleting key components of the CPA complex, offering a broader perspective on targeting this essential cellular process.
Introduction to the Cleavage and Polyadenylation Machinery
The CPA machinery is a multi-protein complex essential for the 3'-end processing of almost all eukaryotic messenger RNAs (mRNAs). This process, which involves the cleavage of the pre-mRNA and the subsequent addition of a poly(A) tail, is critical for mRNA stability, export from the nucleus, and efficient translation. The core of this machinery includes the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which plays a central role in recognizing the polyadenylation signal and catalyzing the cleavage reaction.
JTE-607: A Pioneer in CPA Inhibition
JTE-607 is a small molecule prodrug that is intracellularly converted to its active form, which directly targets and inhibits CPSF73 (also known as CPSF3), the endonuclease subunit of the CPSF complex.[1][2] This inhibition leads to significant disruptions in pre-mRNA processing, with profound effects on the cellular transcriptome.
Transcriptomic Profile of JTE-607-Treated Cells
Treatment of cells with JTE-607 results in two major transcriptomic alterations:
-
Widespread Transcriptional Readthrough: Inhibition of CPSF73 prevents the efficient cleavage of pre-mRNAs, leading to the continuation of transcription beyond the normal polyadenylation site. This phenomenon, known as transcriptional readthrough, has been observed globally in cells treated with JTE-607.[3][4][5]
-
Alternative Polyadenylation (APA): JTE-607 treatment induces significant changes in the usage of alternative polyadenylation sites. The predominant effect is a shift from the usage of proximal poly(A) sites to more distal sites.[3][4] This alteration in 3' untranslated region (3' UTR) length can impact mRNA stability, localization, and translation.
The inhibitory effect of JTE-607 on pre-mRNA cleavage is sequence-specific, with sensitivity being determined by the nucleotide sequence flanking the cleavage site.[3][6] JTE-607-sensitive poly(A) sites are often U/G-rich, while resistant sites tend to have alternating U- and A-rich regions.[3]
Quantitative Effects of JTE-607 on the Transcriptome
| Parameter | Cell Line | Observation | Reference |
| Genes with Significant APA Changes | HepG2 | 921 genes | [3] |
| Direction of APA Shift | HepG2 | 92% shifted from proximal to distal poly(A) sites | [3] |
| Transcriptional Readthrough | Panc1 | Up to ~20-fold increase for replication-dependent histones | [7] |
| Effect on Gene Expression | HeLa and HepG2 | Pleiotropic effects with downregulation of genes involved in ncRNA metabolic processes and upregulation of genes related to mRNA metabolic processes. | [5] |
Signaling Pathway Affected by JTE-607
Comparison with Genetic Depletion of CPA Factors
To contextualize the effects of JTE-607, it is insightful to compare its transcriptomic signature with that of genetically depleting key components of the CPA machinery.
| Inhibitory Method | Target | Primary Transcriptomic Effects | Key Distinctions from JTE-607 |
| JTE-607 | CPSF73 | Widespread transcriptional readthrough, shift to distal poly(A) sites. | Pharmacological, rapid onset, sequence-specific inhibition. |
| CPSF1 Knockdown | CPSF1 | Repression and activation of thousands of poly(A) sites downstream of annotated 3' UTRs, leading to both increased and decreased gene expression. | Affects a different subunit of the CPSF complex, leading to a distinct pattern of APA changes. |
| CPSF3/73 Knockdown | CPSF73 | Accumulation of pre-mRNAs, suppression of inflammatory cytokine expression. | Genetic depletion may have developmental or compensatory effects not seen with acute drug treatment. The impact on mRNA 3' processing can differ mechanistically from small molecule inhibition.[3] |
| CPSF6 Knockdown | CPSF6 (CFIm68) | Widespread 3' UTR shortening. | Affects the Cleavage Factor Im (CFIm) complex, which has a distinct role in poly(A) site selection compared to the core CPSF complex. |
Comparison with Other Small Molecule CPA Inhibitors
The landscape of small molecule CPA inhibitors is still emerging, with JTE-607 being the most extensively studied.
YT-II-100
A novel inhibitor of CPSF3, YT-II-100, has been recently described. While detailed transcriptomic data is not yet publicly available, initial studies show that, similar to JTE-607, YT-II-100 leads to a global increase in R-loop formation. R-loops are three-stranded nucleic acid structures that can form during transcription and have been implicated in genomic instability. This finding suggests a common downstream consequence of CPSF3 inhibition by different small molecules.
Experimental Protocols
The following provides a generalized workflow for the transcriptomic analysis of cells treated with CPA inhibitors.
Key Methodological Details for JTE-607 Studies:
-
Cell Culture and Treatment: Human cell lines such as HepG2, HeLa, or Panc1 are commonly used. JTE-607 is typically dissolved in DMSO and added to the cell culture medium at final concentrations ranging from 1 to 20 µM for durations of 2 to 24 hours.[3][7]
-
RNA Sequencing: For analyzing transcriptional readthrough, chromatin-associated RNA sequencing (chrRNA-seq) is often employed.[5] To quantify changes in poly(A) site usage, methods like Poly(A)-seq (PAS-seq) or 3' region extraction and deep sequencing (3P-seq) are utilized. Standard RNA-seq is used for differential gene expression analysis.
-
Data Analysis: Bioinformatic pipelines are used to align sequencing reads to a reference genome, quantify gene expression, and identify differentially expressed genes. Specific algorithms are applied to detect and quantify alternative polyadenylation events and transcriptional readthrough.
Conclusion
JTE-607 stands as a critical tool for probing the function of the CPA machinery and as a lead compound for therapeutic development. Its transcriptomic signature is characterized by widespread transcriptional readthrough and a shift towards the use of distal polyadenylation sites. While the field of small molecule CPA inhibitors is expanding, with new compounds like YT-II-100 on the horizon, comprehensive comparative transcriptomic data remains scarce.
Comparisons with the genetic depletion of CPA components reveal both overlapping and distinct consequences, highlighting the complexity of targeting this essential molecular machine. For researchers in drug development, the detailed analysis of JTE-607's transcriptomic effects provides a valuable benchmark for the evaluation of future CPA inhibitors. As more data on novel inhibitors becomes available, a more direct and nuanced comparison will be possible, further elucidating the therapeutic potential of modulating this fundamental aspect of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA sequencing reveals two major classes of gene expression levels in metazoan cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome and Temporal Transcriptome Analyses in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of JTE-607 with Other Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic potential of JTE-607, a first-in-class inhibitor of the pre-mRNA 3' processing machinery, when used in combination with other anti-cancer agents. JTE-607's unique mechanism of action, targeting the CPSF73 endonuclease, presents a novel strategy to enhance the efficacy of existing cancer therapies.[1][2][3] This document summarizes key experimental findings, presents available quantitative data, and provides detailed experimental protocols to aid in the design and interpretation of future research in this promising area of oncology.
Synergistic Combinations of JTE-607
JTE-607 has demonstrated significant synergistic anti-cancer effects when combined with drugs that induce DNA damage or inhibit DNA repair pathways. This synergy is thought to arise from JTE-607's ability to cause S-phase crisis and transcriptional readthrough, rendering cancer cells more vulnerable to DNA damaging agents.[4][5]
Quantitative Analysis of Synergism
The following table summarizes the observed synergistic interactions between JTE-607 and various classes of anti-cancer drugs. The synergy has been quantified using the Bliss independence model, where a synergy score greater than 10 indicates a strong synergistic effect.[4]
| Combination Drug Class | Specific Agent(s) | Cancer Cell Line | Synergy Score (Bliss Method) | Key Findings |
| Topoisomerase I Inhibitors | Hydroxycamptothecine, Topotecan | U937 (Acute Myeloid Leukemia) | > 10 | Pronounced synergistic cell death observed.[4] |
| Topoisomerase II Inhibitors | Mitoxantrone, Teniposide | U937 (Acute Myeloid Leukemia) | > 10 | Strong synergistic effects on inducing cell death.[4] |
| ATR Kinase Inhibitors | BAY 1895344, AZD6738 | U937 (Acute Myeloid Leukemia) | > 10 | Potent synergy in cells with higher CPA activities.[4] |
| DNA Synthesis Inhibitors | Cytarabine hydrochloride, Floxuridine | U937 (Acute Myeloid Leukemia) | Synergistic | JTE-607 was found to be synergistic with these agents in causing cell death.[4] In vivo studies in a mouse xenograft model of AML showed that JTE-607 had a comparable therapeutic effect to the maximum tolerable dose of cytarabine.[6] |
Mechanism of Action and Synergistic Interaction
JTE-607 is a prodrug that is intracellularly converted to its active form, which then specifically inhibits CPSF73, a key endonuclease in the cleavage and polyadenylation (CPA) complex.[2][7] This inhibition disrupts the normal 3' end processing of pre-mRNAs, leading to two primary cellular consequences that contribute to its anti-cancer activity and synergistic potential:
-
Transcriptional Readthrough: Incomplete termination of transcription leads to the generation of aberrant, long transcripts, which can interfere with normal gene expression and cellular function.[2]
-
S-Phase Crisis and DNA Damage: The disruption of pre-mRNA processing can lead to conflicts between the transcription and replication machineries, resulting in DNA damage and cell cycle arrest in the S-phase.[4][5]
This induction of DNA damage and cell cycle disruption is the basis for the observed synergy with DNA damage repair inhibitors. By creating a state of cellular stress and genomic instability, JTE-607 sensitizes cancer cells to agents that further target DNA integrity.
Caption: Mechanism of JTE-607 action and its synergistic interaction with DNA damage repair inhibitors.
Experimental Protocols
The following provides a detailed methodology for assessing the synergistic effects of JTE-607 with other anti-cancer drugs using the Chou-Talalay method, which is a widely accepted standard for quantifying drug interactions.[1][8][9][10]
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines, such as the U937 acute myeloid leukemia cell line, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Solutions: JTE-607 and the combination drug are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for the experiments.
Synergy Assessment Assay (Chou-Talalay Method)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the course of the experiment.
-
Drug Treatment: After allowing the cells to attach overnight (for adherent cells), they are treated with:
-
JTE-607 alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of JTE-607 and the other drug at a constant ratio of their IC50 values (or other relevant ratios).
-
-
Incubation: The treated cells are incubated for a period that allows for the assessment of cell viability, typically 48 to 72 hours.
-
Viability Assay: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis:
-
The dose-response curves for each drug alone and in combination are generated.
-
The IC50 (the concentration of drug that inhibits 50% of cell growth) is calculated for each drug.
-
The Combination Index (CI) is calculated using specialized software like CompuSyn. A CI value of:
-
< 1 indicates synergism.
-
= 1 indicates an additive effect.
-
1 indicates antagonism.
-
-
Caption: A generalized workflow for assessing drug synergy using the Chou-Talalay method.
Conclusion
The available evidence strongly suggests that JTE-607 holds significant promise as a synergistic agent in cancer therapy, particularly in combination with drugs that target DNA damage and repair pathways. Its novel mechanism of action offers the potential to overcome resistance to conventional therapies and enhance treatment efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of JTE-607-based combination therapies in various cancer types. This guide provides a foundational resource for researchers to design and interpret studies aimed at exploring these promising therapeutic strategies.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 4. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
JTE-607 Demonstrates Superior Efficacy in Preclinical Septic Shock Models Compared to Select Immunosuppressants
For Immediate Release
A comprehensive analysis of preclinical data reveals that JTE-607, a multiple cytokine production inhibitor, shows significant promise in the treatment of septic shock, outperforming certain conventional immunosuppressive agents in a clinically relevant animal model. This guide provides a detailed comparison of JTE-607's efficacy against other treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
JTE-607: A Novel Approach to Septic Shock Therapy
JTE-607 is a prodrug that is intracellularly converted to its active form, which then inhibits the cleavage and polyadenylation specificity factor 3 (CPSF3). This unique mechanism of action leads to a broad-spectrum inhibition of inflammatory cytokine production, a key driver of the pathophysiology of septic shock.[1][2][3] Animal studies have demonstrated that JTE-607 administration leads to improvements in various inflammatory conditions, including septic shock and endotoxemia.[3]
Head-to-Head Comparison in a Cecal Ligation and Puncture (CLP) Model
A pivotal study by Iwamura et al. (2004) in the Journal of Pharmacology and Experimental Therapeutics directly compared the efficacy of JTE-607 with glucocorticoids (methylprednisolone and prednisolone) and cyclosporine A in a mouse model of septic shock induced by cecal ligation and puncture (CLP). The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the complex polymicrobial infection and subsequent systemic inflammation seen in human sepsis.
Key Findings:
-
Survival Rate: Acute treatment with JTE-607 significantly increased the survival rate of septic mice. In contrast, similar treatment with cyclosporine A and prednisolone was ineffective.
-
Cytokine Inhibition: JTE-607 markedly inhibited the elevation of key pro-inflammatory cytokines, Macrophage Inflammatory Protein-2 (MIP-2) and Interleukin-6 (IL-6), in both plasma and peritoneal fluid. Methylprednisolone also showed a significant inhibitory effect on these cytokines.
-
Neutrophil Infiltration: JTE-607 and methylprednisolone significantly reduced the activity of myeloperoxidase (MPO) in the lungs, an indicator of neutrophil infiltration and tissue damage.
The following tables summarize the quantitative data from this comparative study and other relevant preclinical studies on standard septic shock treatments.
Data Presentation
Table 1: Comparative Efficacy on Survival Rate in CLP-Induced Septic Shock in Mice
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Study |
| JTE-607 | 10 mg/kg | Subcutaneous | Significantly Increased | Iwamura et al., 2004 |
| Methylprednisolone | 20 mg/kg | Subcutaneous | Significantly Increased | Iwamura et al., 2004 |
| Prednisolone | 20 mg/kg | Subcutaneous | Ineffective | Iwamura et al., 2004 |
| Cyclosporine A | 20 mg/kg | Subcutaneous | Ineffective | Iwamura et al., 2004 |
| Antibiotics (Imipenem-cilastatin) | 25 mg/kg | Intraperitoneal | ~50% (vs. ~10% with fluids only) | Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality, 2016 |
| Norepinephrine | Continuous Infusion | Intravenous | No significant improvement | The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis, 2022 |
Table 2: Effect on Plasma Cytokine Levels (MIP-2 and IL-6) in CLP-Induced Septic Shock in Mice (4 hours post-CLP)
| Treatment Group | Dosage | MIP-2 (pg/mL) | IL-6 (pg/mL) | Study |
| JTE-607 | 10 mg/kg | Significantly Reduced | Significantly Reduced | Iwamura et al., 2004 |
| Methylprednisolone | 20 mg/kg | Significantly Reduced | Significantly Reduced | Iwamura et al., 2004 |
| Prednisolone | 20 mg/kg | No significant effect | No significant effect | Iwamura et al., 2004 |
| Cyclosporine A | 20 mg/kg | No significant effect | No significant effect | Iwamura et al., 2004 |
Table 3: Effect on Lung Myeloperoxidase (MPO) Activity in CLP-Induced Septic Shock in Mice (8 hours post-CLP)
| Treatment Group | Dosage | MPO Activity (U/g tissue) | Study |
| JTE-607 | 10 mg/kg | Significantly Reduced | Iwamura et al., 2004 |
| Methylprednisolone | 20 mg/kg | Significantly Reduced | Iwamura et al., 2004 |
| Prednisolone | 20 mg/kg | No significant effect | Iwamura et al., 2004 |
| Cyclosporine A | 20 mg/kg | No significant effect | Iwamura et al., 2004 |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model (as per Iwamura et al., 2004)
-
Animal Model: Male ICR mice, 5 weeks old, were used.
-
Anesthesia: Mice were anesthetized with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Surgical Procedure: A midline laparotomy was performed to expose the cecum. The cecum was ligated at 5 mm from the cecal tip with a 3-0 silk suture, taking care not to obstruct the bowel. The ligated cecum was then punctured once with a 21-gauge needle. A small amount of fecal content was extruded to ensure patency of the puncture.
-
Closure: The abdominal incision was closed in two layers with 4-0 silk sutures.
-
Fluid Resuscitation: All animals received a subcutaneous injection of 1 mL of saline immediately after surgery.
-
Drug Administration: JTE-607, methylprednisolone, prednisolone, or cyclosporine A were administered subcutaneously 1 hour before and 2 hours after the CLP procedure.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of JTE-607 in inhibiting inflammatory cytokine production.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Conclusion
The available preclinical evidence strongly suggests that JTE-607 holds significant potential as a therapeutic agent for septic shock. Its ability to broadly inhibit the production of inflammatory cytokines through a novel mechanism translates to improved survival and reduced organ injury in a highly relevant animal model. Notably, its efficacy appears superior to that of certain immunosuppressants like cyclosporine A and prednisolone in the acute treatment of sepsis. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of JTE-607 in human septic shock. This guide provides a foundational comparison to inform future research and development in this critical area.
References
Safety Operating Guide
Proper Disposal of JTE-607 Free Base: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of JTE-607 free base, a potent inflammatory cytokine synthesis inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively using JTE-607 in a laboratory setting.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
This compound Waste Segregation and Storage
Proper segregation of chemical waste is the first step in a compliant disposal process.
Step 1: Identify Waste Type
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.).
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO, ethanol).
Step 2: Use Designated Waste Containers
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Waste").
-
Use separate, leak-proof containers for solid and liquid waste.
-
Ensure containers are compatible with the waste type. For instance, organic solvent waste should be collected separately from aqueous waste.
Step 3: Storage
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly sealed to prevent spills or evaporation.
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Consultation
-
Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for hazardous waste pickup and disposal.
Step 2: Waste Manifest
-
Complete a hazardous waste manifest or tag as required by your institution. This typically includes the chemical name, quantity, and associated hazards.
Step 3: Professional Disposal
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company. Your EHS department will coordinate this.
Experimental Protocol Reference:
While this document focuses on disposal, the cited research provides context on the experimental use of JTE-607. For instance, in studies investigating its role as a cytokine synthesis inhibitor, JTE-607 is often dissolved in solvents like DMSO for in vitro assays. These solutions, upon completion of experiments, constitute liquid hazardous waste and must be disposed of following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling JTE-607 free base
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling JTE-607 free base. It is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the compound's properties.
JTE-607 is an experimental small molecule with potent anti-inflammatory and anticancer activities.[1][2][3][4] It functions as a prodrug, being hydrolyzed intracellularly to its active form, which then inhibits Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73.[1][5][6][7][8] This inhibition disrupts pre-mRNA processing, leading to the suppression of various cytokines and demonstrating cytotoxic effects in certain cancer cell lines.[5][6][7][9] Given its mechanism of action as an anticancer agent, JTE-607 should be handled with caution as a potentially hazardous compound.
Personal Protective Equipment (PPE)
Due to its classification as a potentially toxic or hazardous substance, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound to prevent inhalation, skin contact, and eye exposure.[10][11]
| PPE Category | Specific Recommendations |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Ensure cuffs are tucked into the outer gloves. |
| Respiratory Protection | When handling the solid compound outside of a certified containment device, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of aerosolized particles.[10] |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles are required. A full-face shield should be used in situations with a higher risk of splashing. |
Operational Plan: Handling and Preparation
Engineering Controls:
-
All work involving weighing, reconstituting, and aliquoting of this compound should be performed in a certified Class II Biosafety Cabinet (BSC) or a powder containment hood to minimize aerosol generation and exposure.[10]
Preparation of Stock Solutions:
-
JTE-607 is soluble in DMSO.[9]
-
Carefully weigh the required amount of the compound within a containment device.
-
Add the solvent to the vial and cap securely before gentle agitation to dissolve. Avoid sonication which can generate aerosols.
Disposal Plan
All materials contaminated with JTE-607, including vials, pipette tips, gloves, and gowns, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing JTE-607 should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Follow all local and institutional regulations for hazardous waste disposal.
Physicochemical and Storage Data
The following table summarizes key quantitative data for JTE-607.
| Property | Value | Source |
| Molecular Formula | C25H31Cl2N3O5 · 2HCl | [9] |
| Molecular Weight | 597.4 g/mol | [9] |
| CAS Number | 188791-09-5 | [5][9] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [5][6] |
| Solubility | DMSO: 2 mg/mL; DMF: 5 mg/mL; Insoluble in Ethanol and PBS (pH 7.2) | [9] |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the mechanism of action of JTE-607.
Caption: Mechanism of action of JTE-607.
Experimental Workflow: Safe Handling of JTE-607
The diagram below outlines the standard workflow for safely handling JTE-607 from receipt to disposal.
Caption: Safe handling workflow for JTE-607.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTE-607 | CPSF3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
